Product packaging for 1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione(Cat. No.:CAS No. 21038-63-1)

1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione

Cat. No.: B179310
CAS No.: 21038-63-1
M. Wt: 164.12 g/mol
InChI Key: LZWZQYVPLLPAGX-UHFFFAOYSA-N
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Description

1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione, also known as this compound, is a useful research compound. Its molecular formula is C7H4N2O3 and its molecular weight is 164.12 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4N2O3 B179310 1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione CAS No. 21038-63-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrido[2,3-d][1,3]oxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3/c10-6-4-2-1-3-8-5(4)9-7(11)12-6/h1-3H,(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWZQYVPLLPAGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=O)OC2=O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50450778
Record name 1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione
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Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21038-63-1
Record name 3-Azaisatoic anhydride
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Record name 1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione
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Record name 2H-Pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione
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Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 1H-Pyrido[2,3-d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of the heterocyclic compound 1H-Pyrido[2,3-d]oxazine-2,4-dione . For clarity and ease of comparison, all quantitative data is summarized in structured tables, and detailed experimental protocols are provided. Visual diagrams generated using DOT language are included to illustrate the synthetic workflow and a potential signaling pathway of interest for this class of compounds.

Introduction

1H-Pyrido[2,3-d]oxazine-2,4-dione, also known by its synonym 3-azaisatoic anhydride, is a heterocyclic compound with the chemical formula C₇H₄N₂O₃. Its structure, featuring a fusion of pyridine and oxazine rings, makes it a subject of interest in medicinal chemistry and drug discovery. This guide will delve into the known methods for its synthesis and the analytical techniques used for its characterization.

Physicochemical Properties

A summary of the key physicochemical properties of 1H-Pyrido[2,3-d]oxazine-2,4-dione is presented in Table 1. This data is crucial for its handling, formulation, and analysis.

Table 1: Physicochemical Properties of 1H-Pyrido[2,3-d]oxazine-2,4-dione

PropertyValueSource
Molecular Formula C₇H₄N₂O₃PubChem[1]
Molecular Weight 164.12 g/mol PubChem[1]
CAS Number 21038-63-1PubChem[1]
Melting Point 195.0 °C[2]Echemi
Melting Point with Decomposition 207.0-207.5 °CUS Patent 3828038A[3]
Density 1.498 g/cm³Echemi[2]
Refractive Index 1.593Echemi[2]
XLogP3 -0.12370Echemi[2]
PSA (Polar Surface Area) 75.96 ŲEchemi[2]

Synthesis of 1H-Pyrido[2,3-d]oxazine-2,4-dione

The synthesis of 1H-Pyrido[2,3-d]oxazine-2,4-dione can be achieved through various routes. Two prominent methods are detailed below.

Synthesis from 2-Carbamylnicotinic Acid

A documented method for the preparation of 3-azaisatoic anhydride involves the reaction of 2-carbamylnicotinic acid with lead tetra-acetate.[4]

Experimental Protocol:

  • A 100 ml flask is charged with 2.0 g of 2-carbamylnicotinic acid suspended in 20 ml of dimethylformamide.

  • To this suspension, 5.5 g of lead tetra-acetate is added.

  • The mixture is stirred at 50°-60°C for 1 hour.

  • The reaction mixture is then poured into 20 ml of water.

  • The resulting solids are separated by filtration.

  • The crude product is recrystallized from dioxane and dried in vacuo for 2 hours to yield 1.48 g (75% of theory) of 3-azaisatoic anhydride.[4]

General Synthesis from 2-Aminonicotinic Acid

A common and plausible synthetic strategy for the formation of isatoic anhydride analogs involves the cyclization of the corresponding ortho-amino carboxylic acid with a phosgene equivalent. For 1H-Pyrido[2,3-d]oxazine-2,4-dione, this would involve the reaction of 2-aminonicotinic acid with diphosgene or triphosgene.

Hypothetical Experimental Protocol:

  • To a solution of 2-aminonicotinic acid in an appropriate anhydrous solvent (e.g., tetrahydrofuran, dioxane), a solution of diphosgene or triphosgene in the same solvent is added dropwise at a controlled temperature (e.g., 0 °C).

  • The reaction mixture is then stirred at room temperature or heated to reflux to ensure complete cyclization.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent to yield 1H-Pyrido[2,3-d]oxazine-2,4-dione.

Synthesis Workflow Diagram:

Synthesis_Workflow General Synthesis of 1H-Pyrido[2,3-d]oxazine-2,4-dione cluster_start Starting Material cluster_reagents Reagents cluster_process Reaction cluster_product Product A 2-Aminonicotinic Acid D Cyclization A->D Reacts with B Phosgene Equivalent (Diphosgene or Triphosgene) B->D C Anhydrous Solvent (e.g., THF, Dioxane) C->D E 1H-Pyrido[2,3-d]oxazine-2,4-dione D->E Forms

Caption: General synthetic route to 1H-Pyrido[2,3-d]oxazine-2,4-dione.

Characterization Data

Table 2: Expected Spectroscopic Data for 1H-Pyrido[2,3-d]oxazine-2,4-dione

TechniqueExpected Data
¹H NMR Aromatic protons of the pyridine ring would appear in the range of δ 7.0-9.0 ppm. The N-H proton would likely appear as a broad singlet at a downfield chemical shift.
¹³C NMR Carbonyl carbons of the dione would be observed at highly deshielded chemical shifts (δ > 150 ppm). Aromatic carbons would appear in the range of δ 110-160 ppm.
IR (Infrared Spectroscopy) Characteristic peaks for the N-H bond (around 3200-3400 cm⁻¹), C=O bonds of the anhydride (two bands around 1750-1850 cm⁻¹), and C=C/C=N bonds of the aromatic system (around 1500-1600 cm⁻¹).
Mass Spectrometry (MS) The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight of the compound (164.02 g/mol ).

Potential Biological Significance and Signaling Pathway

While specific biological activities for 1H-Pyrido[2,3-d]oxazine-2,4-dione are not extensively reported, related pyridopyrimidine derivatives have shown inhibitory activity against eukaryotic elongation factor-2 kinase (eEF-2K).[6] eEF-2K is a key regulator of protein synthesis and is implicated in various diseases, including cancer and neurological disorders.

eEF-2K is a calcium/calmodulin-dependent protein kinase that phosphorylates and inactivates eukaryotic elongation factor 2 (eEF2), thereby inhibiting the elongation step of protein synthesis. This pathway is a potential target for therapeutic intervention.

eEF-2K Signaling Pathway Diagram:

eEF2K_Signaling Simplified eEF-2K Signaling Pathway cluster_upstream Upstream Signals cluster_kinase Kinase Regulation cluster_downstream Downstream Effect CaM Ca²⁺/Calmodulin eEF2K eEF-2K CaM->eEF2K Activates Nutrients Nutrient Levels Nutrients->eEF2K Regulates eEF2 eEF2 eEF2K->eEF2 Phosphorylates eEF2_P eEF2-P (Inactive) Protein_Synthesis Protein Synthesis Elongation eEF2->Protein_Synthesis Promotes eEF2_P->Protein_Synthesis Inhibits

Caption: Regulation of protein synthesis by eEF-2K.

Conclusion

1H-Pyrido[2,3-d]oxazine-2,4-dione is a heterocyclic compound with accessible synthetic routes. While its specific biological functions are yet to be fully elucidated, its structural similarity to compounds with known activity against key therapeutic targets like eEF-2K suggests that it and its derivatives may be valuable scaffolds for future drug discovery and development efforts. Further research is warranted to explore the full potential of this compound.

References

A Technical Guide to Novel Synthesis Methods for 1H-Pyrido[2,3-d]oxazine-2,4-dione and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis of 1H-Pyrido[2,3-d]oxazine-2,4-dione, a pivotal heterocyclic scaffold in medicinal chemistry, and its derivatives. This compound, also known as 3-azaisatoic anhydride, serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. This document provides a detailed overview of established synthetic routes, complete with experimental protocols, quantitative data, and logical workflow diagrams to facilitate research and development in this area.

Introduction to 1H-Pyrido[2,3-d]oxazine-2,4-dione

1H-Pyrido[2,3-d]oxazine-2,4-dione is a fused heterocyclic compound that incorporates a pyridine ring fused to an oxazine-dione ring system. Its structure is analogous to isatoic anhydride, with a nitrogen atom replacing a carbon in the benzene ring. This structural feature imparts unique chemical properties and makes it a valuable precursor for the synthesis of a range of nitrogen-containing heterocyclic compounds, including pyridoureas, quinazolinones, and other fused systems that are of significant interest in drug discovery. The reactivity of the anhydride moiety allows for straightforward derivatization through nucleophilic attack, providing a versatile platform for combinatorial chemistry and the generation of compound libraries for biological screening.

Synthesis of the 1H-Pyrido[2,3-d]oxazine-2,4-dione Core

Two primary methods for the synthesis of the parent 1H-Pyrido[2,3-d]oxazine-2,4-dione are well-documented. These methods differ in their starting materials and reaction conditions, offering flexibility in synthetic design.

Method 1: Oxidative Cyclization of 2-Carbamylnicotinic Acid

This method relies on the oxidative cyclization of 2-carbamylnicotinic acid using a lead tetra-acetate reagent. The reaction proceeds efficiently under mild conditions to yield the desired product.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2-Carbamylnicotinic_Acid 2-Carbamylnicotinic Acid Reaction_Mixture Suspension & Stirring 50-60°C, 1 hour 2-Carbamylnicotinic_Acid->Reaction_Mixture Lead_Tetraacetate Lead Tetraacetate Lead_Tetraacetate->Reaction_Mixture DMF Dimethylformamide (Solvent) DMF->Reaction_Mixture Pour_Water Pour into Water Reaction_Mixture->Pour_Water Filtration Filtration Pour_Water->Filtration Recrystallization Recrystallization from Dioxane Filtration->Recrystallization Drying Drying in vacuo Recrystallization->Drying Final_Product 1H-Pyrido[2,3-d]oxazine-2,4-dione Drying->Final_Product

Figure 1: Experimental workflow for the synthesis of 1H-Pyrido[2,3-d]oxazine-2,4-dione via oxidative cyclization.
ParameterValue
Starting Material2-Carbamylnicotinic Acid (2.0 g)
ReagentLead Tetra-acetate (5.5 g)
SolventDimethylformamide (20 ml)
Temperature50-60°C
Reaction Time1 hour
Product Yield1.48 g (75%)
Melting Point217-219°C

  • A 100 ml flask is charged with 2.0 g of 2-carbamylnicotinic acid suspended in 20 ml of dimethylformamide.

  • To this suspension, 5.5 g of lead tetra-acetate is added.

  • The mixture is stirred at 50-60°C for 1 hour.

  • The reaction mixture is then poured into 20 ml of water.

  • The resulting solids are separated by filtration.

  • The crude product is recrystallized from dioxane.

  • The purified product is dried in vacuo for 2 hours to yield 1.48 g of 3-azaisatoic anhydride.[1]

Method 2: Synthesis from N-Haloquinolinimide

An alternative route involves the reaction of an N-haloquinolinimide in an aqueous basic medium, followed by careful acidification to induce cyclization. This method avoids the use of heavy metal reagents.

G cluster_start Starting Materials cluster_reaction Reaction & pH Control cluster_workup Product Isolation cluster_product Final Product N-Haloquinolinimide N-Haloquinolinimide Initial_Reaction Reaction at T < 25°C N-Haloquinolinimide->Initial_Reaction Base Alkali or Alkaline Earth Metal Base Base->Initial_Reaction Aqueous_Medium Aqueous Medium Aqueous_Medium->Initial_Reaction Acidification Acidification to pH 5.5 - 7.0 Initial_Reaction->Acidification Exothermic_Reaction Heating to Initiate Exothermic Reaction Acidification->Exothermic_Reaction pH_Maintenance Maintain pH 5.5 - 7.0 until completion Exothermic_Reaction->pH_Maintenance Filtration Filtration pH_Maintenance->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Final_Product 1H-Pyrido[2,3-d]oxazine-2,4-dione Drying->Final_Product

Figure 2: Logical workflow for the synthesis of 1H-Pyrido[2,3-d]oxazine-2,4-dione from N-haloquinolinimide.
ParameterValue
Temperature (Initial Reaction)Down to the freezing point of the mixture, up to 25°C
pH (Acidification)5.5 - 7.0 (preferably 6.4 - 6.7)
pH (During Exothermic Reaction)Maintained at 5.5 - 7.0

  • An N-haloquinolinimide (e.g., N-chloro- or N-bromoquinolinimide) is reacted with an alkali or alkaline earth metal base in an aqueous medium. The temperature is maintained between approximately 25°C and the freezing point of the reaction mixture.

  • The reaction mixture is then acidified to a pH in the range of 5.5 to 7.0, while maintaining the low temperature. It is critical that the pH does not drop below 5.5.

  • The mixture is heated to initiate an exothermic reaction.

  • Throughout the exothermic reaction, the pH is carefully maintained within the 5.5 to 7.0 range until the reaction is complete, as indicated by the cessation of the exotherm.

  • The crystalline product, 3-azaisatoic anhydride, is recovered by filtration, washed, and dried.[2]

Synthesis of 1H-Pyrido[2,3-d]oxazine-2,4-dione Derivatives

The primary route to a diverse range of derivatives is through the nucleophilic acyl substitution of the parent 1H-Pyrido[2,3-d]oxazine-2,4-dione. The anhydride ring is susceptible to opening by a variety of nucleophiles, leading to the formation of substituted 2-ureidonicotinic acids and their cyclized products.

G cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_derivatives Derivative Products Pyridooxazinedione 1H-Pyrido[2,3-d]oxazine-2,4-dione Nucleophilic_Attack Nucleophilic Acyl Substitution (Ring Opening) Pyridooxazinedione->Nucleophilic_Attack Nucleophile Nucleophile (e.g., Amine, Alcohol, Water) Nucleophile->Nucleophilic_Attack Intermediate_Product 2-Substituted Nicotinic Acid Derivative Nucleophilic_Attack->Intermediate_Product Amide 2-Ureidonicotinamides Intermediate_Product->Amide  Amine Nucleophile Ester 2-Carboalkoxynicotinic Acid Esters Intermediate_Product->Ester  Alcohol Nucleophile Acid 2-Carboxynicotinic Acid Intermediate_Product->Acid  Water Nucleophile

Figure 3: General reaction pathway for the synthesis of derivatives from 1H-Pyrido[2,3-d]oxazine-2,4-dione.
General Experimental Considerations for Derivatization

The reaction of 1H-Pyrido[2,3-d]oxazine-2,4-dione with a nucleophile typically proceeds under mild conditions. The choice of solvent is dependent on the solubility of the starting materials and the nature of the nucleophile. Aprotic polar solvents such as DMF, DMSO, or acetonitrile are often suitable. The reaction may be carried out at room temperature or with gentle heating to drive it to completion. In the case of amine nucleophiles, the use of a non-nucleophilic base may be beneficial to neutralize any acid formed during the reaction.

  • To a solution of 1H-Pyrido[2,3-d]oxazine-2,4-dione (1 equivalent) in a suitable aprotic solvent, the desired amine (1-1.2 equivalents) is added.

  • The reaction mixture is stirred at room temperature or heated gently (e.g., 40-60°C) and monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation with a non-polar solvent, followed by filtration, or by standard extractive work-up procedures.

  • The crude product can be purified by recrystallization or column chromatography.

This general procedure can be adapted for other nucleophiles such as alcohols or water to yield the corresponding esters or the 2-carboxynicotinic acid, respectively.

Conclusion

The synthesis of 1H-Pyrido[2,3-d]oxazine-2,4-dione and its subsequent derivatization represents a versatile and powerful platform for the generation of novel heterocyclic compounds with potential applications in drug discovery and materials science. The methods outlined in this guide provide a solid foundation for researchers to access this important chemical scaffold. The oxidative cyclization and the N-haloquinolinimide routes offer reliable access to the core structure, while the inherent reactivity of the anhydride functionality opens the door to a vast chemical space of derivatives through straightforward nucleophilic substitution reactions. Future research may focus on the development of catalytic and one-pot procedures to further enhance the efficiency and sustainability of these synthetic routes.

References

Structural Elucidation of 1H-Pyrido[2,3-d]oxazine-2,4-dione: A Technical Guide to NMR and Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies and data interpretation involved in the structural elucidation of 1H-Pyrido[2,3-d]oxazine-2,4-dione, a heterocyclic compound of interest in medicinal chemistry. The guide focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), presenting illustrative data and detailed experimental protocols.

Introduction

1H-Pyrido[2,3-d]oxazine-2,4-dione possesses a fused ring system that is a common scaffold in pharmacologically active molecules. Accurate structural confirmation is paramount for its development and application in drug discovery. This document outlines the analytical workflow for its characterization. The molecular structure of 1H-Pyrido[2,3-d]oxazine-2,4-dione is presented below, with the IUPAC numbering convention used throughout this guide.

Molecular Structure:

G cluster_workflow Structural Elucidation Workflow A Sample Preparation B NMR Spectroscopy A->B C Mass Spectrometry A->C D Data Analysis B->D C->D E Structure Confirmation D->E G cluster_interpretation Structure Confirmation Pathway A ¹H NMR Data (Proton Environment) D 2D NMR (COSY, HSQC, HMBC) (Connectivity) A->D B ¹³C NMR Data (Carbon Skeleton) B->D C Mass Spec Data (Molecular Weight & Fragmentation) E Final Structure Elucidation C->E D->E

An In-depth Technical Guide to the Physicochemical Properties of 1H-Pyrido[2,3-d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 1H-Pyrido[2,3-d]oxazine-2,4-dione, a heterocyclic compound of interest in medicinal chemistry and drug development. This document collates available data on its chemical structure, identifiers, and key physicochemical parameters. Detailed experimental protocols for its synthesis are presented, alongside a discussion of its potential biological activities based on related molecular structures. A proposed mechanism of action, inhibition of protoporphyrinogen oxidase (PPO), is visualized through a detailed signaling pathway diagram. All quantitative data is summarized in structured tables for ease of reference and comparison.

Introduction

1H-Pyrido[2,3-d]oxazine-2,4-dione, also known by its synonym 3-azaisatoic anhydride, is a nitrogen-containing heterocyclic compound. Its structural similarity to isatoic anhydride and related pyridopyrimidine derivatives suggests its potential as a scaffold in the design of novel therapeutic agents. A thorough understanding of its physicochemical properties is fundamental for its development in areas such as pharmacology and materials science. This guide aims to provide a consolidated resource of its known characteristics.

Physicochemical Properties

The physicochemical properties of 1H-Pyrido[2,3-d]oxazine-2,4-dione are summarized in the tables below. It is important to distinguish between experimentally determined and computationally predicted data.

General and Structural Information
PropertyValueSource
IUPAC Name 1H-pyrido[2,3-d][1][2]oxazine-2,4-dionePubChem[1]
Synonyms 3-Azaisatoic anhydride, Aza-isatoic anhydridePubChem[1]
CAS Number 21038-63-1PubChem[1]
Molecular Formula C₇H₄N₂O₃PubChem[1]
Molecular Weight 164.12 g/mol PubChem[1]
Canonical SMILES C1=CC2=C(N=C1)NC(=O)OC2=OPubChem[1]
InChI Key LZWZQYVPLLPAGX-UHFFFAOYSA-NPubChem[1]
Quantitative Physicochemical Data
PropertyValueData TypeSource
Melting Point 207.0-207.5 °C (with decomposition)ExperimentalGoogle Patents
logP (XLogP3) 0.3ComputedPubChem[1]
Hydrogen Bond Donors 1ComputedPubChem[1]
Hydrogen Bond Acceptors 4ComputedPubChem[1]
Rotatable Bond Count 0ComputedPubChem[1]
Topological Polar Surface Area 68.3 ŲComputedPubChem[1]
Heavy Atom Count 12ComputedPubChem[1]
Solubility Data not available--
pKa Data not available--

Experimental Protocols

Synthesis of 1H-Pyrido[2,3-d]oxazine-2,4-dione (3-Azaisatoic Anhydride)

The following protocol is based on the synthesis of 3-azaisatoic anhydride as described in the patent literature.

Materials:

  • N-haloquinolinimide (e.g., N-chloroquinolinimide)

  • Alkali or alkaline earth metal base (e.g., Sodium Hydroxide)

  • Aqueous medium (e.g., Water)

  • Acid for pH adjustment (e.g., Hydrochloric Acid)

  • Dry Ice-acetone bath

  • Stirrer and thermometer

Procedure:

  • An aqueous slurry of N-haloquinolinimide is prepared in a beaker equipped with a stirrer and thermometer.

  • The slurry is cooled to approximately 0°C using a Dry Ice-acetone bath.

  • An alkali or alkaline earth metal base is added to the cooled slurry. The reaction mixture is maintained at a temperature between the freezing point of the mixture and about 15°C.

  • The reaction mixture is then acidified to a pH in the range of 5.5 to 7.0, preferably 6.4 to 6.7.

  • Following acidification, the mixture is heated to initiate an exothermic reaction.

  • The pH is maintained within the 5.5 to 7.0 range throughout the exothermic reaction.

  • The completion of the reaction is indicated by the cessation of the exotherm.

  • The resulting crystals of 3-azaisatoic anhydride are recovered by filtration, washed with cold water, and dried.

Biological Activity and Potential Signaling Pathway

While specific biological data for 1H-Pyrido[2,3-d]oxazine-2,4-dione is limited, a closely related derivative, a pyrido[2,3-d]pyrimidine-2,4-dione-benzoxazinone hybrid, has been identified as a potent inhibitor of protoporphyrinogen oxidase (PPO).[3] PPO is a key enzyme in the biosynthesis of chlorophyll and heme.[2][4] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then auto-oxidizes to protoporphyrin IX. This accumulation, particularly in the cytoplasm, leads to the light-dependent formation of reactive oxygen species, causing lipid peroxidation and ultimately cell death.[4]

Based on this, a plausible mechanism of action for 1H-Pyrido[2,3-d]oxazine-2,4-dione could involve the inhibition of PPO. The following diagram illustrates this proposed signaling pathway.

PPO_Inhibition_Pathway cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm cluster_cellular_damage Cellular Damage Glutamate Glutamate ALA ALA Glutamate->ALA Multiple Steps Porphobilinogen Porphobilinogen ALA->Porphobilinogen Hydroxymethylbilane Hydroxymethylbilane Porphobilinogen->Hydroxymethylbilane Uroporphyrinogen_III Uroporphyrinogen_III Hydroxymethylbilane->Uroporphyrinogen_III Coproporphyrinogen_III Coproporphyrinogen_III Uroporphyrinogen_III->Coproporphyrinogen_III Protoporphyrinogen_IX Protoporphyrinogen_IX Coproporphyrinogen_III->Protoporphyrinogen_IX Oxidative Decarboxylation Protoporphyrin_IX Protoporphyrin_IX Protoporphyrinogen_IX->Protoporphyrin_IX PPO Protoporphyrinogen_IX_cyto Protoporphyrinogen IX (Accumulated) Protoporphyrinogen_IX->Protoporphyrinogen_IX_cyto Leakage Mg_Protoporphyrin_IX Mg_Protoporphyrin_IX Protoporphyrin_IX->Mg_Protoporphyrin_IX Mg-chelatase Chlorophyll Chlorophyll Mg_Protoporphyrin_IX->Chlorophyll Multiple Steps Protoporphyrin_IX_cyto Protoporphyrin IX Protoporphyrinogen_IX_cyto->Protoporphyrin_IX_cyto Auto-oxidation ROS Reactive Oxygen Species (ROS) Protoporphyrin_IX_cyto->ROS Light Inhibitor 1H-Pyrido[2,3-d]oxazine-2,4-dione Inhibitor->Protoporphyrin_IX Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Cell_Death Cell Death Lipid_Peroxidation->Cell_Death

Caption: Proposed mechanism of action via PPO inhibition.

Experimental Workflow for Synthesis

The synthesis of 1H-Pyrido[2,3-d]oxazine-2,4-dione can be visualized as a multi-step chemical process. The following diagram outlines the logical flow of the experimental procedure.

Synthesis_Workflow Start Start Prepare_Slurry Prepare aqueous slurry of N-haloquinolinimide Start->Prepare_Slurry Cooling Cool slurry to ~0°C Prepare_Slurry->Cooling Base_Addition Add alkali/alkaline earth metal base Cooling->Base_Addition Acidification Acidify to pH 5.5-7.0 Base_Addition->Acidification Heating Heat to initiate exothermic reaction Acidification->Heating pH_Maintenance Maintain pH at 5.5-7.0 Heating->pH_Maintenance Reaction_Completion Reaction completes (exotherm ceases) pH_Maintenance->Reaction_Completion Filtration Filter to recover crystals Reaction_Completion->Filtration Washing Wash crystals with cold water Filtration->Washing Drying Dry the final product Washing->Drying End End Drying->End

Caption: Workflow for the synthesis of 1H-Pyrido[2,3-d]oxazine-2,4-dione.

Conclusion

This technical guide provides a summary of the currently available physicochemical data for 1H-Pyrido[2,3-d]oxazine-2,4-dione. While key information such as its melting point and a synthetic protocol are available, further experimental determination of properties like solubility and pKa would be highly beneficial for its future application and development. The potential for this compound to act as a protoporphyrinogen oxidase inhibitor, based on the activity of a closely related analog, opens up avenues for its investigation as a potential herbicide or in other biomedical applications where PPO inhibition is a target. Further research into its biological activity is warranted to validate this proposed mechanism of action.

References

The Biological Versatility of 1H-Pyrido[2,3-d]oxazine-2,4-dione Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to a significant interest in heterocyclic compounds, with the pyrido[2,3-d]oxazine-2,4-dione scaffold and its analogs emerging as a promising area of research. While direct biological data on 1H-Pyrido[2,3-d]oxazine-2,4-dione is limited in publicly available literature, extensive research into its close structural analogs, particularly the pyrido[2,3-d]pyrimidine-4-one core, has revealed a broad spectrum of pharmacological activities. This guide provides an in-depth overview of the significant anticancer, antimicrobial, and enzyme-inhibitory properties of these analogs, presenting key quantitative data, detailed experimental methodologies, and a visualization of a critical signaling pathway.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Derivatives of the pyrido[2,3-d]pyrimidine scaffold have demonstrated notable cytotoxic effects against various human cancer cell lines. The primary mechanism of action for some of these analogs involves the inhibition of key enzymes in cell signaling pathways, such as Poly (ADP-ribose) polymerase-1 (PARP-1), which plays a crucial role in DNA repair.

Quantitative Anticancer and PARP-1 Inhibitory Data

The following table summarizes the in vitro anticancer and PARP-1 inhibitory activities of selected pyrido[2,3-d]pyrimidine-4-one analogs. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDCancer Cell LineIC50 (µM)PARP-1 IC50 (nM)Reference
Analog 1 A-549 (Lung)16.2Not Reported[1]
Analog 2 A-549 (Lung)16Not Reported[1]
Analog 3 A-549 (Lung)7.23Not Reported[1]
Analog 4 PC-3 (Prostate)7.98Not Reported[1]
Analog 5 PC-3 (Prostate)7.12Not Reported[1]
Pyrano[2,3-d]pyrimidine S2 MCF-7 (Breast)2.65 ± 0.054.06 ± 0.18[2][3]
Pyrano[2,3-d]pyrimidine S7 MCF-7 (Breast)1.28 ± 1.123.61 ± 0.15[2][3]
Pyrano[2,3-d]pyrimidine S8 MCF-7 (Breast)0.66 ± 0.05Not Reported[2][3]
Pyrano[2,3-d]pyrimidine S8 HCT116 (Colon)2.76 ± 0.06Not Reported[2][3]

Antimicrobial Activity: Combating Pathogenic Microorganisms

Several analogs of the pyrido[2,3-d]pyrimidine-4-one scaffold have been investigated for their ability to inhibit the growth of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Quantitative Antimicrobial Data

The table below presents the MIC values of representative pyrido[2,3-d]pyrimidine derivatives against various microbial strains.

Compound IDMicroorganismMIC (µg/mL)Reference
Pyridazinone Analog 10h Staphylococcus aureus16[4]
Pyridazinone Analog 8g Candida albicans16[4]
Pyrido[2,3-d]pyrimidin-4(1H)-one 14 Geotrichum candidum4[5]
Pyrido[2,3-d]pyrimidin-4(1H)-one 14 Candida albicans15[5]
Pyrido[2,3-d]pyrimidin-4(1H)-one 14 Trichophyton rubrum14[5]
Pyrido[2,3-d]pyrimidin-4(1H)-one 14 Aspergillus flavus18[5]
Pyrido[2,3-b]pyrazine derivative 1 Bacillus cereus0.078 (mg/mL)[6]
Pyrido[2,3-b]pyrazine derivative 1 Staphylococcus aureus0.078 (mg/mL)[6]
Pyrido[2,3-b]pyrazine derivative 1 Escherichia coli0.625 (mg/mL)[6]
Pyrido[2,3-b]pyrazine derivative 1 Salmonella typhi1.25 (mg/mL)[6]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are methodologies for the key assays cited in this guide.

Synthesis of Pyrido[2,3-d]pyridazine-2,8-dione Derivatives (General Procedure)

A common synthetic route to pyrido[2,3-d]pyridazine-2,8-dione derivatives involves a multi-step process beginning with β-enamino diketones.

  • Synthesis of 2-Pyridone Substrates: β-enamino diketones are reacted with active methylene reagents such as malononitrile or ethyl cyanoacetate in refluxing ethanol for 6-24 hours to yield polyfunctionalized 2-pyridone substrates.

  • Cyclocondensation: The resulting 2-pyridone substrates undergo cyclocondensation with hydrazine monohydrate in a refluxing mixture of ethanol and acetonitrile (1:1 v/v) for 6-16 hours to afford the desired 3,5-disubstituted pyrido[2,3-d]pyridazine-2,8-diones.

  • One-Pot Synthesis: Alternatively, a one-pot synthesis can be employed where β-enamino diketones are reacted with the active methylene reagent in refluxing ethanol, followed by the direct addition of hydrazine monohydrate to the reaction mixture, which is then refluxed for an additional 6-16 hours.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 9,000 cells per well in 200 µL of medium and incubated for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted with the cell culture medium to achieve the desired final concentrations. The cells are then treated with these solutions and incubated for a period of 24 to 96 hours.

  • MTT Addition and Incubation: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for an additional 3-4 hours.

  • Formazan Solubilization: The medium containing MTT is removed, and 200 µL of a solubilizing agent (e.g., isopropanol or DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 550-590 nm. The percentage of cell viability is calculated relative to untreated control cells.

In Vitro PARP-1 Inhibition Assay (Chemiluminescent)

This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.

  • Reaction Setup: In a 96-well plate, the PARP-1 enzyme is incubated with activated DNA, the test inhibitor at various concentrations, and a biotinylated NAD+ mix in an optimized assay buffer.

  • Incubation: The plate is incubated to allow for the PARP-1 catalyzed reaction to proceed.

  • Detection: The plate is washed, and streptavidin-HRP (horseradish peroxidase) is added, followed by the addition of a chemiluminescent HRP substrate.

  • Signal Measurement: The resulting chemiluminescent signal, which is proportional to the amount of biotin-NAD+ attached to the histones, is read using a luminometer. A decrease in signal indicates inhibition of PARP-1 activity.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 1.5 x 10⁸ colony-forming units (CFU) per mL.

  • Serial Dilution of Compounds: The test compounds are serially diluted (typically two-fold) in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathway Visualization

The following diagram illustrates the central role of PARP-1 in the DNA damage response pathway, a key target for some of the discussed compounds.

PARP1_Signaling_Pathway cluster_0 Cellular Stress cluster_1 PARP-1 Activation and Signaling cluster_2 Downstream Effects cluster_3 Inhibition DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 Detection PARP1_Active Activated PARP-1 PARP1->PARP1_Active Conformational Change NAD NAD+ NAD->PARP1_Active Substrate PAR Poly(ADP-ribose) Polymer Repair_Proteins Recruitment of DNA Repair Proteins PAR->Repair_Proteins PARP1_Active->PAR Synthesis Auto_PARylation Auto-PARylation PARP1_Active->Auto_PARylation Chromatin_Remodeling Chromatin Remodeling Auto_PARylation->Chromatin_Remodeling DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Chromatin_Remodeling->DNA_Repair Inhibitor Pyrido-analog (PARP Inhibitor) Inhibitor->PARP1_Active Inhibition

Caption: PARP-1 mediated DNA damage response pathway and its inhibition.

Conclusion

While the direct biological profile of 1H-Pyrido[2,3-d]oxazine-2,4-dione remains to be fully elucidated, the extensive research on its close analogs, particularly the pyrido[2,3-d]pyrimidine-4-one scaffold, highlights the significant therapeutic potential of this class of compounds. The demonstrated anticancer, antimicrobial, and enzyme-inhibitory activities provide a strong rationale for the further synthesis and evaluation of novel derivatives. The detailed experimental protocols and the understanding of the underlying signaling pathways, such as the PARP-1 mediated DNA damage response, will be instrumental in guiding future drug discovery and development efforts in this promising area of medicinal chemistry. Further investigation into the structure-activity relationships of these compounds will be crucial for optimizing their potency, selectivity, and pharmacokinetic properties.

References

In Silico Prediction of 1H-Pyrido[2,3-d]oxazine-2,4-dione Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-Pyrido[2,3-d]oxazine-2,4-dione scaffold is a heterocyclic compound of significant interest in medicinal chemistry.[1] Its structural similarity to known bioactive molecules, such as pyrido[2,3-d]pyrimidines, suggests a potential for a wide range of pharmacological activities. This technical guide provides a comprehensive overview of the in silico methods that can be employed to predict the bioactivity of this core structure, drawing upon data from analogous compounds to inform predictive models. The guide details experimental protocols for validation and presents visual workflows and signaling pathways to facilitate understanding.

While direct experimental data on the bioactivity of 1H-Pyrido[2,3-d]oxazine-2,4-dione is limited, the biological activities of the closely related pyrido[2,3-d]pyrimidine-2,4-dione derivatives offer valuable insights. These analogs have demonstrated efficacy as inhibitors of eukaryotic Elongation Factor-2 Kinase (eEF-2K), highlighting a potential therapeutic application in oncology.[2][3] Furthermore, other related pyridopyrimidine and benzoxazine structures have been investigated for their anti-inflammatory, anticancer, and herbicidal properties.[4][5]

This guide will leverage the information available on these related scaffolds to outline a predictive framework for the bioactivity of 1H-Pyrido[2,3-d]oxazine-2,4-dione, providing researchers with a solid foundation for initiating drug discovery programs based on this promising chemical entity.

Predicted Bioactivities and Quantitative Data from Analogous Scaffolds

The bioactivity of derivatives of the 1H-Pyrido[2,3-d]oxazine-2,4-dione core can be inferred from studies on structurally similar compounds. The following tables summarize quantitative data from such studies, providing a basis for in silico modeling and future experimental design.

Table 1: eEF-2K Inhibitory Activity of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives

Compound IDR1R2R3IC50 (µM)Reference
6 EthylCONH2Cyclopropyl0.42[2][3]
9 MethylCONH2Cyclopropyl0.93[2][3]

Note: These compounds are derivatives of pyrido[2,3-d]pyrimidine-2,4-dione, not 1H-Pyrido[2,3-d]oxazine-2,4-dione.

Table 2: Anticancer Activity of Pyrido[2,3-d]pyrimidine Derivatives

Compound IDCell LineIC50 (µM)Reference
1 HeLa6.29[6]
1 HepG-25.15[6]
1 MCF-73.98[6]
2 HeLa11.22[6]
2 HepG-29.87[6]
2 MCF-78.64[6]
7 HeLa17.52[6]
7 HepG-215.33[6]
7 MCF-712.09[6]

Note: These compounds are amino-functionalized derivatives of a pyrido[2,3-d]pyrimidine scaffold.

Experimental Protocols

Detailed methodologies are crucial for the validation of in silico predictions. The following protocols are based on established procedures for the synthesis and biological evaluation of related heterocyclic compounds.

General Synthesis of Pyrido[2,3-d]pyridazine-2,8-dione Derivatives (as an analogue)

A synthetic route to a related pyridazine-fused scaffold provides a template for potential synthetic strategies.

  • Preparation of 2-pyridone substrates: React β-enamino diketones with active methylene reagents (e.g., malononitrile, ethyl cyanoacetate) in refluxing ethanol for 6-24 hours.[7]

  • Cyclocondensation: Treat the resulting 2-pyridone substrates with hydrazine monohydrate in a 1:1 mixture of ethanol and acetonitrile at reflux for 6-16 hours to yield the desired pyrido[2,3-d]pyridazine-2,8-dione derivatives.[7]

In Vitro eEF-2K Inhibition Assay

This protocol is adapted from studies on pyrido[2,3-d]pyrimidine-2,4-dione derivatives.[2]

  • Reagents and Materials: Recombinant human eEF-2K, [γ-³²P]ATP, substrate peptide (e.g., a synthetic peptide corresponding to the phosphorylation site of eEF-2), kinase buffer, and test compounds.

  • Assay Procedure:

    • Prepare a reaction mixture containing the kinase, substrate peptide, and kinase buffer.

    • Add the test compound at various concentrations.

    • Initiate the reaction by adding [γ-³²P]ATP.

    • Incubate the mixture at 30°C for a specified time.

    • Stop the reaction and spot the mixture onto phosphocellulose paper.

    • Wash the paper to remove unincorporated [γ-³²P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Molecular Docking Protocol

Molecular docking is a key in silico technique to predict the binding mode and affinity of a ligand to a protein target.[8][9]

  • Protein Preparation:

    • Obtain the 3D structure of the target protein (e.g., eEF-2K) from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign partial charges (e.g., Kollman charges).[10]

  • Ligand Preparation:

    • Generate the 3D structure of the 1H-Pyrido[2,3-d]oxazine-2,4-dione derivatives.

    • Assign partial charges (e.g., Gasteiger charges).

    • Define rotatable bonds.

  • Grid Generation: Define a grid box that encompasses the active site of the protein.

  • Docking Simulation:

    • Use a docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore possible binding poses of the ligand within the active site.[11]

    • Perform multiple docking runs to ensure conformational sampling.

  • Analysis of Results:

    • Cluster the resulting poses based on root-mean-square deviation (RMSD).

    • Analyze the binding energy and interactions (e.g., hydrogen bonds, hydrophobic interactions) of the top-ranked poses.

ADMET Prediction Methodology

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is essential for evaluating the drug-likeness of a compound.[12][13]

  • Descriptor Calculation: Calculate various molecular descriptors for the 1H-Pyrido[2,3-d]oxazine-2,4-dione derivatives, such as molecular weight, logP, polar surface area, and number of hydrogen bond donors and acceptors.

  • Model Application: Utilize established computational models (e.g., QSAR models, machine learning algorithms) to predict ADMET properties.[4] These models are often available through commercial or open-source software packages.

  • Predicted Properties:

    • Absorption: Predict human intestinal absorption (HIA) and Caco-2 cell permeability.

    • Distribution: Predict blood-brain barrier (BBB) penetration and plasma protein binding (PPB).

    • Metabolism: Predict susceptibility to metabolism by cytochrome P450 (CYP) enzymes.

    • Excretion: Predict renal clearance.

    • Toxicity: Predict potential for hERG inhibition, mutagenicity (Ames test), and hepatotoxicity.[6]

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the in silico prediction of bioactivity.

G In Silico Bioactivity Prediction Workflow cluster_0 Input cluster_1 Computational Analysis cluster_2 Output & Validation Target Target Identification (e.g., eEF-2K) Docking Molecular Docking Target->Docking Library Ligand Library (1H-Pyrido[2,3-d]oxazine-2,4-dione Derivatives) Library->Docking ADMET ADMET Prediction Library->ADMET MD Molecular Dynamics (Optional) Docking->MD Hits Prioritized Hits Docking->Hits ADMET->Hits MD->Hits Synthesis Chemical Synthesis Hits->Synthesis Assay Biological Assays Synthesis->Assay Assay->Hits Feedback Loop

Caption: A general workflow for in silico bioactivity prediction.

G Simplified eEF-2K Signaling Pathway cluster_upstream Upstream Signals cluster_core Core Regulation cluster_downstream Downstream Effects cluster_inhibitor Inhibition CaM Ca2+/Calmodulin eEF2K_active eEF-2K (Active) CaM->eEF2K_active Activates AMPK AMPK (Nutrient Depletion) AMPK->eEF2K_active Activates eEF2K_inactive eEF-2K (Inactive) eEF2K_inactive->eEF2K_active eEF2_P eEF-2-P (Inactive) eEF2K_active->eEF2_P Phosphorylates eEF2 eEF-2 Translation Protein Synthesis (Elongation) eEF2->Translation eEF2_P->Translation Inhibits Inhibitor Pyrido-oxazinedione (Predicted) Inhibitor->eEF2K_active Inhibits

Caption: The eEF-2K signaling pathway and predicted point of inhibition.

Conclusion

The in silico prediction of bioactivity for the 1H-Pyrido[2,3-d]oxazine-2,4-dione scaffold presents a promising avenue for the discovery of novel therapeutic agents. By leveraging data from structurally related compounds, particularly those targeting eEF-2K, researchers can employ a variety of computational techniques to guide their discovery efforts. This technical guide provides a foundational framework, including quantitative data from analogous series, detailed experimental protocols for validation, and clear visual representations of key workflows and signaling pathways. The integration of molecular docking, ADMET prediction, and subsequent experimental validation will be crucial in unlocking the therapeutic potential of this intriguing heterocyclic core.

References

Spectroscopic and Synthetic Profile of 1H-Pyrido[2,3-d]oxazine-2,4-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and synthetic methodology for 1H-Pyrido[2,3-d]oxazine-2,4-dione, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of comprehensive, publicly accessible experimental spectra for this specific molecule, this guide combines documented information with established principles of spectroscopic analysis to offer a thorough profile.

Spectroscopic Data

The following sections summarize the available and expected spectroscopic data for 1H-Pyrido[2,3-d]oxazine-2,4-dione.

Infrared (IR) Spectroscopy
Functional Group **Expected Absorption Range (cm⁻¹) **Vibration Mode
N-H3200-3000Stretching
C=O (anhydride)1850-1800 and 1790-1740Asymmetric and Symmetric Stretching
C=C, C=N1680-1500Aromatic and Heteroaromatic Stretching
C-O1300-1000Stretching
Table 1: Expected Infrared Absorption Bands for 1H-Pyrido[2,3-d]oxazine-2,4-dione.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR data for 1H-Pyrido[2,3-d]oxazine-2,4-dione is not extensively reported. The following tables provide an overview of the expected chemical shifts based on the analysis of similar structures and computational predictions.

¹H NMR Spectroscopy

No experimental ¹H NMR data has been identified in the surveyed literature. Predicted chemical shifts for the aromatic protons are presented in Table 2. The pyridine ring protons are expected to appear in the downfield region due to the electron-withdrawing effects of the nitrogen atom and the fused oxazine-dione ring. The N-H proton is expected to be a broad singlet.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-58.2 - 8.4dd~4.5, 1.5
H-67.4 - 7.6dd~8.0, 4.5
H-78.6 - 8.8dd~8.0, 1.5
1-H (N-H)10.0 - 12.0br s-
Table 2: Predicted ¹H NMR Data for 1H-Pyrido[2,3-d]oxazine-2,4-dione.

¹³C NMR Spectroscopy

The PubChem database entry for 1H-Pyrido[2,3-d][1][2]oxazine-2,4-dione (CID 10986582) indicates the availability of a ¹³C NMR spectrum from SpectraBase, recorded on a Bruker AM-270 instrument.[3] While the raw data is not provided, the expected chemical shifts for the carbon atoms are summarized in Table 3. The carbonyl carbons of the dione moiety are expected to be the most downfield signals.

Carbon Atom Predicted Chemical Shift (ppm)
C-2148 - 152
C-4160 - 164
C-4a115 - 119
C-5138 - 142
C-6120 - 124
C-7150 - 154
C-8a155 - 159
Table 3: Predicted ¹³C NMR Data for 1H-Pyrido[2,3-d]oxazine-2,4-dione.
Mass Spectrometry (MS)

The PubChem database entry for this compound also references GC-MS data from SpectraBase.[3] The expected molecular ion peak and major fragmentation patterns are outlined in Table 4.

Parameter Value
Molecular FormulaC₇H₄N₂O₃
Molecular Weight164.12 g/mol
Expected [M]⁺ m/z 164
Major Fragmentsm/z 120 ([M-CO₂]⁺), m/z 92, m/z 65
Table 4: Mass Spectrometry Data for 1H-Pyrido[2,3-d]oxazine-2,4-dione.

Experimental Protocol: Synthesis

The synthesis of 1H-Pyrido[2,3-d]oxazine-2,4-dione, also known as 3-azaisatoic anhydride, can be achieved through the cyclization of 2-amino-3-pyridinecarboxylic acid. The following protocol is adapted from the method described in U.S. Patent 3,828,038A.

Materials:

  • 2-Amino-3-pyridinecarboxylic acid

  • Phosgene (or a phosgene equivalent such as triphosgene)

  • Anhydrous aprotic solvent (e.g., toluene, dioxane)

  • Inert gas atmosphere (e.g., nitrogen, argon)

Procedure:

  • A solution or suspension of 2-amino-3-pyridinecarboxylic acid is prepared in an anhydrous aprotic solvent under an inert atmosphere.

  • The mixture is cooled in an ice bath.

  • A solution of phosgene (or a phosgene equivalent) in the same solvent is added dropwise to the cooled mixture with vigorous stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • The reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is washed with a cold solvent to remove impurities.

  • The product is dried under a vacuum to yield 1H-Pyrido[2,3-d]oxazine-2,4-dione.

Visualization of Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of a synthesized compound like 1H-Pyrido[2,3-d]oxazine-2,4-dione is illustrated below.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_analysis Spectroscopic Analysis cluster_characterization Structure Elucidation Synthesis Synthesis of 1H-Pyrido[2,3-d]oxazine-2,4-dione Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification IR IR Spectroscopy Purification->IR Sample NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample MS Mass Spectrometry Purification->MS Sample Data_Analysis Data Analysis and Interpretation IR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

A generalized workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide to the X-ray Crystallography of 1H-Pyrido[2,3-d]oxazine-2,4-dione Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scholarly articles and crystallographic databases reveals a notable gap in the publicly available X-ray crystallography data for 1H-Pyrido[2,3-d]oxazine-2,4-dione derivatives. While this scarcity of specific structural information presents a challenge, it also underscores a significant opportunity for novel research in this area. This technical guide is designed to provide researchers, scientists, and drug development professionals with a foundational framework for initiating and conducting X-ray crystallography studies on this class of compounds. The methodologies and workflows presented herein are based on established practices for analogous heterocyclic systems and are intended to serve as a detailed roadmap for future investigations.

Introduction to 1H-Pyrido[2,3-d]oxazine-2,4-dione Derivatives

The 1H-Pyrido[2,3-d]oxazine-2,4-dione core is a heterocyclic scaffold of significant interest in medicinal chemistry. Its structural similarity to other biologically active pyridopyrimidines and related fused-ring systems suggests potential applications in drug discovery. X-ray crystallography is an indispensable tool for elucidating the three-dimensional atomic arrangement of these molecules, which is critical for understanding their structure-activity relationships (SAR), designing novel derivatives with improved pharmacological profiles, and facilitating computational modeling and drug design efforts.

Generalized Experimental Protocols

The following sections outline a generalized experimental approach for the synthesis, crystallization, and X-ray crystallographic analysis of 1H-Pyrido[2,3-d]oxazine-2,4-dione derivatives. These protocols are intended to be adapted and optimized based on the specific properties of the target compounds.

Synthesis of 1H-Pyrido[2,3-d]oxazine-2,4-dione Derivatives

A common synthetic route to the 1H-Pyrido[2,3-d]oxazine-2,4-dione scaffold involves the cyclization of 2-aminonicotinic acid derivatives. A representative, generalized synthetic protocol is provided below:

Step 1: Synthesis of N-substituted-2-aminonicotinic acids:

  • Dissolve the desired aniline or alkylamine in a suitable solvent (e.g., ethanol, DMF).

  • Add 2-chloronicotinic acid and a non-nucleophilic base (e.g., diisopropylethylamine).

  • Reflux the mixture for 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting N-substituted-2-aminonicotinic acid by recrystallization or column chromatography.

Step 2: Cyclization to form the 1H-Pyrido[2,3-d]oxazine-2,4-dione ring:

  • Suspend the N-substituted-2-aminonicotinic acid in an inert solvent (e.g., toluene, dioxane).

  • Add a cyclizing agent such as triphosgene or carbonyldiimidazole in a dropwise manner at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture, and collect the precipitated product by filtration.

  • Wash the solid with a cold solvent and dry it under a vacuum to yield the 1H-Pyrido[2,3-d]oxazine-2,4-dione derivative.

Crystallization of 1H-Pyrido[2,3-d]oxazine-2,4-dione Derivatives

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical and often challenging step. A variety of crystallization techniques should be explored:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., acetone, ethyl acetate, methanol/dichloromethane) to near saturation. Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks.

  • Vapor Diffusion (Hanging Drop or Sitting Drop):

    • Hanging Drop: A small drop of the concentrated solution of the compound is placed on a siliconized coverslip, which is then inverted and sealed over a reservoir containing a precipitant solution (a solvent in which the compound is less soluble).

    • Sitting Drop: The drop of the compound solution is placed in a well of a microplate, and the reservoir containing the precipitant is in the same sealed well.

  • Solvent/Anti-Solvent Diffusion: A solution of the compound is carefully layered with a less dense, miscible "anti-solvent" in which the compound is insoluble. Crystals may form at the interface.

X-ray Diffraction Data Collection and Structure Determination
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and flash-cooling with liquid nitrogen.

  • Data Collection: X-ray diffraction data are collected using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS). The data collection strategy involves rotating the crystal and collecting diffraction images at various orientations.

  • Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects. This step is typically performed using software like CrysAlisPro or DENZO-SMN.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². Software packages such as SHELXS, SHELXL, or Olex2 are commonly used for this purpose. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Data Presentation

Due to the absence of specific crystallographic data in the public domain for 1H-Pyrido[2,3-d]oxazine-2,4-dione derivatives, the following tables are presented as templates. Researchers who successfully obtain crystallographic data for these compounds can populate these tables with their experimental findings.

Table 1: Crystal Data and Structure Refinement Parameters for a Hypothetical 1H-Pyrido[2,3-d]oxazine-2,4-dione Derivative.

ParameterValue
Empirical formulaCₓHᵧN₂O₃R
Formula weightM
Temperature (K)100(2)
Wavelength (Å)0.71073
Crystal systeme.g., Monoclinic
Space groupe.g., P2₁/c
Unit cell dimensions
a (Å)
b (Å)
c (Å)
α (°)90
β (°)
γ (°)90
Volume (ų)
Z4
Density (calculated) (Mg/m³)
Absorption coefficient (mm⁻¹)
F(000)
Crystal size (mm³)
Theta range for data collection (°)
Index ranges
Reflections collected
Independent reflections
Completeness to theta = 25.242° (%)
Absorption correction
Max. and min. transmission
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters
Goodness-of-fit on F²
Final R indices [I>2sigma(I)]R₁ = , wR₂ =
R indices (all data)R₁ = , wR₂ =
Largest diff. peak and hole (e.Å⁻³)

Table 2: Selected Bond Lengths (Å) and Bond Angles (°) for a Hypothetical 1H-Pyrido[2,3-d]oxazine-2,4-dione Derivative.

BondLength (Å)BondAngle (°)
O1-C2C2-O1-C8a
N3-C2O1-C2-N3
N3-C4O1-C2-O2
C4-O4N3-C2-O2
C4-C4aC2-N3-C4
C4a-N5N3-C4-O4
N5-C6N3-C4-C4a
C6-C7O4-C4-C4a
C7-C8C4-C4a-N5
C8-C8aC4-C4a-C8a
C8a-N1N5-C4a-C8a
N1-C2C4a-N5-C6

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate a generalized experimental workflow and a hypothetical signaling pathway that could be investigated.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Crystallography cluster_analysis Data Analysis & Deposition start Starting Materials (e.g., 2-chloronicotinic acid, amine) synthesis Chemical Synthesis start->synthesis purification Purification (Recrystallization/Chromatography) synthesis->purification characterization Characterization (NMR, MS, IR) purification->characterization screening Crystallization Screening (Vapor Diffusion, Slow Evaporation) characterization->screening optimization Optimization of Conditions screening->optimization harvesting Crystal Harvesting optimization->harvesting data_collection X-ray Data Collection harvesting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation analysis Structural Analysis (Bond lengths, angles, packing) validation->analysis deposition Deposition to Database (e.g., CCDC) analysis->deposition

Caption: Generalized experimental workflow for the X-ray crystallography of novel compounds.

hypothetical_signaling_pathway compound 1H-Pyrido[2,3-d]oxazine- 2,4-dione Derivative inhibition inhibition compound->inhibition receptor Target Receptor (e.g., Kinase, GPCR) effector1 Downstream Effector 1 receptor->effector1 effector2 Downstream Effector 2 receptor->effector2 response Cellular Response (e.g., Apoptosis, Proliferation) effector1->response effector2->response inhibition->receptor

Caption: Hypothetical signaling pathway illustrating potential mechanism of action.

Conclusion and Future Directions

The field of X-ray crystallography of 1H-Pyrido[2,3-d]oxazine-2,4-dione derivatives is currently unexplored, offering a fertile ground for new discoveries. This guide provides a robust starting point for researchers to synthesize, crystallize, and structurally characterize these promising compounds. The elucidation of their three-dimensional structures will be paramount in unlocking their therapeutic potential and paving the way for the rational design of new and effective drug candidates. Further research is strongly encouraged to populate the crystallographic databases with data on this important class of molecules.

An In-depth Technical Guide on the Tautomerism and Stability of 1H-Pyrido[2,3-d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential tautomerism in 1H-Pyrido[2,3-d]oxazine-2,4-dione and outlines the key experimental and computational methodologies for its detailed investigation. Given the limited direct studies on this specific molecule, this guide draws upon well-established principles and data from analogous heterocyclic systems, particularly 2-hydroxypyridine/2-pyridone and pyrimidinones, to offer a robust framework for research and analysis.

Introduction to Tautomerism in 1H-Pyrido[2,3-d]oxazine-2,4-dione

1H-Pyrido[2,3-d]oxazine-2,4-dione is a heterocyclic compound with potential applications in medicinal chemistry and drug development. A critical aspect of its chemical behavior is the possibility of existing in different tautomeric forms. Tautomers are constitutional isomers of organic compounds that readily interconvert. This dynamic equilibrium can significantly influence the molecule's physicochemical properties, including its stability, solubility, reactivity, and, crucially, its biological activity.

The primary form of tautomerism expected for 1H-Pyrido[2,3-d]oxazine-2,4-dione is lactam-lactim tautomerism, involving the migration of a proton between a nitrogen and an oxygen atom. Additionally, keto-enol tautomerism can be considered. The potential tautomeric forms are illustrated below. Understanding the predominant tautomer and the equilibrium between these forms under various conditions is paramount for rational drug design and development.

Potential Tautomeric Forms

1H-Pyrido[2,3-d]oxazine-2,4-dione can theoretically exist in several tautomeric forms. The principal equilibrium is expected between the dione form (lactam) and various enolic (lactim) and keto-enol forms.

Caption: Potential tautomeric forms of 1H-Pyrido[2,3-d]oxazine-2,4-dione.

Factors Influencing Tautomeric Stability

The relative stability of the tautomers is influenced by several factors:

  • Aromaticity: Tautomers that maintain or increase the aromaticity of the heterocyclic system are generally more stable.

  • Intramolecular Hydrogen Bonding: The formation of intramolecular hydrogen bonds can significantly stabilize a particular tautomer.

  • Solvent Effects: The polarity of the solvent plays a crucial role. Polar solvents tend to stabilize more polar tautomers, often the lactam form, through dipole-dipole interactions and hydrogen bonding.[1][2] Non-polar solvents may favor the less polar lactim or enol forms.

  • Temperature: Temperature can affect the position of the tautomeric equilibrium.

  • pH: The state of ionization of the molecule can favor one tautomer over another.

Experimental Methodologies for Tautomer Analysis

A combination of spectroscopic techniques is typically employed to identify and quantify the tautomeric forms present in a sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for studying tautomerism in solution.[3][4][5]

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Dissolve the compound in a variety of deuterated solvents with different polarities (e.g., CDCl₃, DMSO-d₆, Methanol-d₄, Water-D₂O) to assess the solvent effect on the equilibrium.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra for each solution. For quantitative analysis, ensure complete relaxation of the nuclei by using a sufficient relaxation delay.

  • Spectral Analysis:

    • Chemical Shifts: The chemical shifts of protons and carbons are highly sensitive to the electronic environment. The lactam form will show characteristic signals for the N-H proton and the C=O carbon, while the lactim form will exhibit signals for the O-H proton and the C=N carbon.

    • Signal Integration: The ratio of the integrals of signals corresponding to each tautomer can be used to determine the equilibrium constant (K_T) in a given solvent.[5]

    • Coupling Constants: Changes in coupling constants can also provide structural information about the predominant tautomer.

  • Variable Temperature NMR: Perform NMR experiments at different temperatures to study the thermodynamics of the tautomeric equilibrium.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the tautomers, particularly in the solid state.

Protocol for IR Analysis:

  • Sample Preparation: Prepare the sample as a KBr pellet or a Nujol mull for solid-state analysis. For solution-phase analysis, use a suitable solvent that does not have strong absorption in the regions of interest.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Spectral Analysis:

    • Lactam Form: Look for strong absorption bands corresponding to the C=O stretching vibrations (typically in the range of 1650-1750 cm⁻¹) and N-H stretching vibrations (around 3200-3400 cm⁻¹).

    • Lactim Form: The presence of the lactim form would be indicated by O-H stretching bands (around 3500-3700 cm⁻¹) and C=N stretching bands (around 1600-1650 cm⁻¹).

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria as different tautomers will have distinct electronic transitions and thus different absorption spectra.

Protocol for UV-Vis Analysis:

  • Sample Preparation: Prepare dilute solutions of the compound in solvents of varying polarity.

  • Data Acquisition: Record the UV-Vis absorption spectra for each solution.

  • Spectral Analysis: Analyze the changes in the position (λ_max) and intensity of the absorption bands with solvent polarity to infer the predominant tautomeric form.

Computational Methodologies for Predicting Tautomer Stability

Computational chemistry provides a powerful means to predict the relative stabilities of tautomers and to understand the factors governing the equilibrium. Density Functional Theory (DFT) is a widely used method for such studies.[6][7][8]

Protocol for DFT Calculations:

  • Structure Optimization: Build the 3D structures of all possible tautomers. Perform geometry optimization for each tautomer using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)).

  • Energy Calculations: Calculate the single-point energies of the optimized structures to determine their relative stabilities. The tautomer with the lowest energy is predicted to be the most stable.

  • Solvent Effects: To model the effect of the solvent, use implicit solvent models such as the Polarizable Continuum Model (PCM).

  • Transition State Search: To understand the kinetics of interconversion, perform a transition state search to locate the saddle point on the potential energy surface connecting two tautomers and calculate the activation energy barrier.

  • Vibrational Frequency Analysis: Calculate the vibrational frequencies to confirm that the optimized structures are true minima (no imaginary frequencies) and that the transition states are first-order saddle points (one imaginary frequency). The calculated frequencies can also be compared with experimental IR spectra.

computational_workflow start Define Potential Tautomers geom_opt Geometry Optimization (DFT) start->geom_opt freq_analysis Vibrational Frequency Analysis geom_opt->freq_analysis energy_calc Single-Point Energy Calculation freq_analysis->energy_calc solvent_model Incorporate Solvent Model (PCM) energy_calc->solvent_model ts_search Transition State Search solvent_model->ts_search barrier_calc Calculate Activation Energy ts_search->barrier_calc end Predict Relative Stabilities and Interconversion Barriers barrier_calc->end

Caption: A typical computational workflow for studying tautomerism.

Data from Analogous Systems

Due to the lack of specific data for 1H-Pyrido[2,3-d]oxazine-2,4-dione, we present data from the well-studied 2-hydroxypyridine/2-pyridone and 4-hydroxypyrimidine/4(3H)-pyrimidinone systems to provide a reference for expected results.

Table 1: Tautomeric Equilibrium Constants (K_T = [lactam]/[lactim]) for 2-Hydroxypyridine/2-Pyridone in Various Solvents
SolventDielectric Constant (ε)K_TPredominant FormReference
Gas Phase1~0.32-Hydroxypyridine[6]
Cyclohexane2.0~1Both[6]
Chloroform4.8~32-Pyridone[1]
Acetonitrile37.5~502-Pyridone[6]
Water80.1>1002-Pyridone[6]
Table 2: Calculated Relative Energies (ΔE) of Tautomers for Analogous Systems
SystemTautomer 1Tautomer 2MethodΔE (kcal/mol) (Tautomer 2 - Tautomer 1)Predominantly StableReference
2-Hydroxypyridine/2-Pyridone2-Hydroxypyridine2-PyridoneMP2/6-31G** (gas phase)+0.152-Hydroxypyridine[6]
4-Hydroxypyrimidine/4(3H)-Pyrimidinone4-Hydroxypyrimidine4(3H)-PyrimidinoneG3 (gas phase)-5.74(3H)-Pyrimidinone[8]

Conclusion

The tautomeric behavior of 1H-Pyrido[2,3-d]oxazine-2,4-dione is a critical determinant of its chemical and biological properties. While direct experimental data for this molecule is currently unavailable, this guide provides a comprehensive framework for its investigation. By employing a combination of advanced spectroscopic techniques, particularly NMR, and robust computational methods like DFT, researchers can elucidate the predominant tautomeric forms, quantify their equilibrium, and understand the factors governing their stability. The data from analogous pyridone and pyrimidinone systems serve as a valuable benchmark for these future studies. A thorough understanding of the tautomerism of 1H-Pyrido[2,3-d]oxazine-2,4-dione will be instrumental in advancing its potential as a therapeutic agent.

References

Methodological & Application

Application Notes and Protocols: 1H-Pyrido[2,3-d]oxazine-2,4-dione in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Topic: 1H-Pyrido[2,3-d]oxazine-2,4-dione as a Scaffold in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

1H-Pyrido[2,3-d]oxazine-2,4-dione, also known by its synonym 3-Azaisatoic anhydride, is a versatile heterocyclic building block in medicinal chemistry. Its intrinsic reactivity as a cyclic anhydride makes it an excellent starting material for the synthesis of a variety of fused pyridopyrimidine derivatives. These resulting scaffolds, particularly the pyrido[2,3-d]pyrimidinedione core, have garnered significant interest due to their diverse and potent biological activities. This document provides an overview of the applications of 1H-Pyrido[2,3-d]oxazine-2,4-dione, detailed experimental protocols for its utilization, and data on the biological activities of its derivatives.

The primary utility of 1H-Pyrido[2,3-d]oxazine-2,4-dione lies in its reaction with nucleophiles, most notably primary amines. This reaction proceeds via a ring-opening acylation followed by an intramolecular cyclization to afford N-substituted pyrido[2,3-d]pyrimidin-4(3H)-ones. This synthetic strategy provides a straightforward entry into a class of compounds that have been successfully explored as inhibitors of various protein kinases and other therapeutic targets.

Application Notes

The 1H-Pyrido[2,3-d]oxazine-2,4-dione scaffold is a key precursor for the synthesis of pyrido[2,3-d]pyrimidinedione derivatives, which have demonstrated significant potential in several therapeutic areas:

  • Oncology: Pyrido[2,3-d]pyrimidinedione derivatives have been extensively investigated as anticancer agents. They have been shown to inhibit the activity of several protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.

  • Kinase Inhibition: This class of compounds has yielded potent inhibitors of various kinases, including but not limited to, Pim-1 kinase and Epidermal Growth Factor Receptor (EGFR). Inhibition of these kinases can disrupt signaling pathways that are often dysregulated in cancer and other diseases.

  • Inflammation: While less explored, the structural similarity to other anti-inflammatory heterocyclic compounds suggests potential applications in developing novel anti-inflammatory agents.

The general synthetic utility of 1H-Pyrido[2,3-d]oxazine-2,4-dione is depicted in the workflow below.

G Scaffold 1H-Pyrido[2,3-d]oxazine-2,4-dione (3-Azaisatoic anhydride) Intermediate Acyclic Intermediate Scaffold->Intermediate Ring Opening Amine Primary Amine (R-NH2) Amine->Intermediate Product Pyrido[2,3-d]pyrimidinedione Derivative Intermediate->Product Intramolecular Cyclization Activity Biological Activity (e.g., Kinase Inhibition, Anticancer) Product->Activity

Caption: General synthetic workflow utilizing 1H-Pyrido[2,3-d]oxazine-2,4-dione.

Biological Activity of Derived Scaffolds

The pyrido[2,3-d]pyrimidinedione core, readily accessible from 1H-Pyrido[2,3-d]oxazine-2,4-dione, is present in numerous compounds with significant biological activities. The following tables summarize quantitative data for representative derivatives.

Table 1: Pim-1 Kinase Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives

Compound IDStructureIC₅₀ (nM)Target Cell LineReference
1 5-(4-Chlorophenyl)-8-cyclohexyl-2-(2,4-dichlorophenyl)-4,7-dioxo-3,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile11.4-[1][2]
2 5-(4-Chlorophenyl)-8-cyclohexyl-2-(4-methoxyphenyl)-4,7-dioxo-3,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile17.2-[2]

Table 2: EGFR Inhibitory Activity of Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives

Compound IDStructureIC₅₀ (µM) vs EGFRWTIC₅₀ (µM) vs EGFRT790MReference
3 2-((4-((4-aminophenyl)amino)thieno[2,3-d]pyrimidin-5-yl)methyl)-3-(4-chlorophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one0.0990.123[3]

Signaling Pathways

Compounds derived from the 1H-Pyrido[2,3-d]oxazine-2,4-dione scaffold, particularly those targeting protein kinases, interfere with critical cellular signaling pathways implicated in cancer. The diagram below illustrates the central role of kinases like Pim-1 and EGFR in promoting cell survival and proliferation.

G cluster_0 Pim-1 Signaling cluster_1 EGFR Signaling Pim1 Pim-1 Kinase Bad Bad Pim1->Bad Phosphorylates (Inhibits) Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor Pyrido[2,3-d]pyrimidinedione Inhibitor Inhibitor->Pim1 Inhibitor->EGFR

Caption: Inhibition of Pim-1 and EGFR signaling pathways by derived compounds.

Experimental Protocols

The following protocols are representative examples of the synthesis and biological evaluation of compounds derived from 1H-Pyrido[2,3-d]oxazine-2,4-dione or its close analogs.

Protocol 1: General Synthesis of Pyrido[2,3-d]pyrimidin-4(3H)-ones

This protocol is a general procedure adapted from the known reactivity of isatoic anhydrides with amines.

Materials:

  • 1H-Pyrido[2,3-d]oxazine-2,4-dione (3-Azaisatoic anhydride)

  • Appropriate primary amine (e.g., aniline derivative)

  • Anhydrous solvent (e.g., dioxane, DMF, or acetic acid)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a solution of the primary amine (1.0 eq) in the chosen anhydrous solvent, add 1H-Pyrido[2,3-d]oxazine-2,4-dione (1.1 eq) in one portion under an inert atmosphere.

  • Heat the reaction mixture to reflux (temperature will depend on the solvent) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether or ethanol), and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the desired pyrido[2,3-d]pyrimidin-4(3H)-one.

  • Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, MS, and HRMS).

Protocol 2: In Vitro Kinase Inhibition Assay (Example: Pim-1)

This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.

Materials:

  • Synthesized pyrido[2,3-d]pyrimidine derivatives

  • Recombinant human Pim-1 kinase

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ATP

  • Peptide substrate

  • Kinase-Glo® Luminescent Kinase Assay kit (or similar)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 96-well plate, add the kinase buffer, the peptide substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a solution of ATP and recombinant Pim-1 kinase.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7, PC-3)

  • Complete cell culture medium

  • Synthesized compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds (typically in a serial dilution) and a vehicle control (DMSO).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion

1H-Pyrido[2,3-d]oxazine-2,4-dione is a valuable and reactive starting material in medicinal chemistry, providing efficient access to the biologically important pyrido[2,3-d]pyrimidinedione scaffold. The derivatives of this scaffold have demonstrated significant potential as inhibitors of various protein kinases and as anticancer agents. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and biological evaluation of novel compounds derived from this versatile building block for the development of new therapeutic agents.

References

Application of 1H-Pyrido[2,3-d]oxazine-2,4-dione in Kinase Inhibitor Design: A Focus on the Pyrido[2,3-d]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: While direct applications of 1H-Pyrido[2,3-d]oxazine-2,4-dione as a kinase inhibitor are not extensively documented in publicly available research, its structural similarity to the well-established pyrido[2,3-d]pyrimidine scaffold suggests its potential role as a key synthetic intermediate. The pyrido[2,3-d]pyrimidine core is a recognized "privileged scaffold" in medicinal chemistry, forming the basis for numerous potent and selective kinase inhibitors. This document outlines the application of the pyrido[2,3-d]pyrimidine scaffold in kinase inhibitor design, with the hypothesis that 1H-Pyrido[2,3-d]oxazine-2,4-dione can serve as a versatile starting material for the synthesis of these inhibitors.

Rationale for Pyrido[2,3-d]pyrimidine as a Kinase Inhibitor Scaffold

The pyrido[2,3-d]pyrimidine scaffold mimics the purine core of ATP, enabling it to bind to the ATP-binding site of a wide range of kinases. This competitive inhibition mechanism is a cornerstone of modern targeted cancer therapy. The bicyclic structure provides a rigid framework that can be readily functionalized at multiple positions to achieve high potency and selectivity for specific kinase targets.

Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

A plausible synthetic route to pyrido[2,3-d]pyrimidine-2,4-dione, a common core for many kinase inhibitors, involves the ring-opening of 1H-pyrido[2,3-d]oxazine-2,4-dione by an amine, followed by cyclization. This approach offers a modular way to introduce diversity at the N-1 and N-3 positions of the resulting pyrimidine ring.

G cluster_synthesis Plausible Synthetic Pathway start 1H-Pyrido[2,3-d]oxazine-2,4-dione intermediate Ring-Opened Intermediate start->intermediate Amine (R-NH2) product Pyrido[2,3-d]pyrimidine-2,4-dione Derivative intermediate->product Cyclization

Caption: Plausible synthesis of Pyrido[2,3-d]pyrimidine derivatives.

Kinase Targets and Inhibitory Activity

Derivatives of the pyrido[2,3-d]pyrimidine scaffold have shown potent inhibitory activity against several important kinase targets implicated in cancer and other diseases.

PIM-1 Kinase

PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation. Overexpression of PIM-1 is associated with various cancers.

Eukaryotic Elongation Factor-2 Kinase (eEF-2K)

eEF-2K is a key regulator of protein synthesis and is implicated in cancer cell survival under stress conditions.

Quantitative Data Summary
Compound IDTarget KinaseIC50 (nM)Reference
Compound 4 PIM-111.4[1]
Compound 10 PIM-117.2[1]
Staurosporine (Reference) PIM-116.7[1]
Compound 6 (A-484954) eEF-2K420[2][3]
Compound 9 eEF-2K930[2][3]

Experimental Protocols

General Kinase Inhibition Assay (Example: PIM-1 Kinase)

This protocol describes a typical in vitro kinase assay to determine the IC50 value of a test compound.

G cluster_workflow Kinase Inhibition Assay Workflow start Prepare Assay Buffer and Reagents step1 Add Kinase, Substrate, and Inhibitor to Plate start->step1 step2 Initiate Reaction with ATP step1->step2 step3 Incubate at Room Temperature step2->step3 step4 Stop Reaction and Detect Signal step3->step4 end Calculate IC50 step4->end

Caption: General workflow for an in vitro kinase inhibition assay.

Protocol:

  • Reagents: PIM-1 kinase, peptide substrate, ATP, test compound, kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT), detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Serially dilute the test compound in DMSO. b. In a 96-well plate, add the kinase, substrate, and diluted test compound to the assay buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the kinase activity using a suitable detection method that quantifies substrate phosphorylation or ATP consumption. f. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cell-Based Proliferation Assay (Example: MCF-7 Breast Cancer Cells)

This protocol is used to assess the cytotoxic effect of the compounds on cancer cell lines.[1]

Protocol:

  • Cell Culture: Culture MCF-7 cells in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours). c. Add a viability reagent such as MTT or resazurin to the wells and incubate until a color change is observed. d. Measure the absorbance or fluorescence using a plate reader. e. Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Signaling Pathway Context

The targeted kinases are key components of cellular signaling pathways that are often dysregulated in cancer.

PIM-1 Signaling Pathway

G cluster_pathway PIM-1 Signaling Pathway PIM1 PIM-1 Kinase Bad Bad PIM1->Bad inhibits p27 p27 PIM1->p27 inhibits cMyc c-Myc PIM1->cMyc activates Apoptosis Apoptosis Bad->Apoptosis promotes Proliferation Cell Proliferation p27->Proliferation inhibits cMyc->Proliferation promotes

Caption: Simplified PIM-1 signaling pathway in cancer.

Conclusion

The pyrido[2,3-d]pyrimidine scaffold is a highly valuable platform for the design of novel kinase inhibitors. While the direct role of 1H-Pyrido[2,3-d]oxazine-2,4-dione is not yet fully established in this context, its potential as a synthetic precursor warrants further investigation. The data and protocols presented here provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this class of compounds.

References

Protocol for synthesizing 1H-Pyrido[2,3-d]oxazine-2,4-dione in a laboratory setting

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and protocols for the laboratory synthesis of 1H-Pyrido[2,3-d]oxazine-2,4-dione, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The following protocols are intended for use by trained scientific professionals in a laboratory setting.

Introduction

1H-Pyrido[2,3-d]oxazine-2,4-dione, also known as 3-azaisatoic anhydride, is a valuable building block in the synthesis of various biologically active molecules. Its rigid, bicyclic structure makes it an attractive scaffold for the design of novel therapeutic agents. This document outlines a detailed protocol for its synthesis, starting from commercially available 2-aminonicotinic acid.

Physicochemical Data

A summary of the key physicochemical properties of the starting material and the final product is provided below for easy reference.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)AppearanceCAS Number
2-Aminonicotinic AcidC₆H₆N₂O₂138.12>300Off-white to yellow powder5345-47-1
1H-Pyrido[2,3-d]oxazine-2,4-dioneC₇H₄N₂O₃164.12[1]217-219[2]Solid21038-63-1[1]

Experimental Protocol: Synthesis of 1H-Pyrido[2,3-d]oxazine-2,4-dione

This protocol is adapted from established procedures for the synthesis of related heterocyclic compounds using triphosgene as a phosgene equivalent. Triphosgene is a toxic and moisture-sensitive solid and should be handled with extreme care in a well-ventilated fume hood.

Materials:

  • 2-Aminonicotinic acid

  • Triphosgene (bis(trichloromethyl) carbonate)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Rotary evaporator

  • Apparatus for filtration (e.g., Büchner funnel)

  • Apparatus for column chromatography

  • Melting point apparatus

  • NMR spectrometer

  • IR spectrometer

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an inert gas inlet, suspend 2-aminonicotinic acid (1.0 eq) in anhydrous dichloromethane (approx. 0.1 M solution).

  • Addition of Base: Cool the suspension to 0 °C using an ice-water bath. Add triethylamine (2.2 eq) dropwise to the stirred suspension.

  • Addition of Triphosgene: In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of 1M HCl.

    • Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for the final product, 1H-Pyrido[2,3-d]oxazine-2,4-dione. Note: Experimental spectroscopic data for this specific compound is not widely available in the public domain. The data below is based on closely related structures and computational predictions.

Spectroscopic Data 1H-Pyrido[2,3-d]oxazine-2,4-dione
¹H NMR (Expected)δ (ppm): 11.0-12.0 (br s, 1H, NH), 8.5-8.7 (dd, 1H), 7.8-8.0 (dd, 1H), 7.2-7.4 (dd, 1H)
¹³C NMR (Expected)δ (ppm): 160-165 (C=O), 148-152 (C=O), 155-160 (Ar-C), 140-145 (Ar-C), 115-120 (Ar-CH), 110-115 (Ar-CH), 105-110 (Ar-C)
IR (Expected, cm⁻¹)3200-3000 (N-H stretch), 1780-1740 (C=O, anhydride), 1720-1680 (C=O, amide), 1600-1450 (C=C, aromatic)

Experimental Workflow

The synthesis of 1H-Pyrido[2,3-d]oxazine-2,4-dione from 2-aminonicotinic acid can be visualized as a two-step process: formation of an intermediate N-carbonyl chloride, followed by intramolecular cyclization.

Synthesis_Workflow Synthesis of 1H-Pyrido[2,3-d]oxazine-2,4-dione cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 2-Aminonicotinic_Acid 2-Aminonicotinic Acid Reaction_Vessel Reaction in Anhydrous Dichloromethane 0 °C to Room Temperature 2-Aminonicotinic_Acid->Reaction_Vessel Triphosgene Triphosgene Triphosgene->Reaction_Vessel Triethylamine Triethylamine Triethylamine->Reaction_Vessel Quenching Quench with 1M HCl Reaction_Vessel->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying over Na₂SO₄ Extraction->Drying Concentration Concentration in vacuo Drying->Concentration Purification Recrystallization or Column Chromatography Concentration->Purification Final_Product 1H-Pyrido[2,3-d]oxazine-2,4-dione Purification->Final_Product

Caption: Synthetic workflow for 1H-Pyrido[2,3-d]oxazine-2,4-dione.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • Triphosgene is highly toxic and reacts with moisture to release phosgene gas. Handle with extreme caution and under an inert atmosphere.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Disclaimer: This protocol is intended for informational purposes only and should be used by individuals with appropriate training in synthetic organic chemistry. The user assumes all responsibility for the safe handling and execution of these procedures.

References

Application Notes and Protocols: 1H-Pyrido[2,3-d]oxazine-2,4-dione as a Potential Anti-inflammatory Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the proposed experimental protocols to evaluate the potential anti-inflammatory properties of the novel heterocyclic compound, 1H-Pyrido[2,3-d]oxazine-2,4-dione. The following sections detail the synthesis, in vitro assays, and in vivo models relevant to its investigation as an anti-inflammatory agent.

Synthesis of 1H-Pyrido[2,3-d]oxazine-2,4-dione

The synthesis of the parent scaffold, 1H-benzo[d][1][2]oxazine-2,4-diones, can be achieved through a two-step process starting from 2-aminobenzoic acids. A similar strategy can be adapted for the pyridyl analogue.

Protocol:

A proposed synthetic route for 1H-Pyrido[2,3-d]oxazine-2,4-dione starts from 2-aminonicotinic acid. The initial step involves the protection of the amino group, followed by cyclization to form the oxazine-dione ring.

  • Step 1: Carbamate Formation: 2-aminonicotinic acid is reacted with a suitable chloroformate, such as ethyl chloroformate, in the presence of a base to form the corresponding carbamate.

  • Step 2: Cyclization: The resulting carbamate is then treated with a dehydrating agent or heated to induce cyclization and form the desired 1H-Pyrido[2,3-d]oxazine-2,4-dione.[3]

In Vitro Anti-inflammatory Assays

A series of in vitro assays are proposed to determine the potential mechanisms of anti-inflammatory action of 1H-Pyrido[2,3-d]oxazine-2,4-dione.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay evaluates the compound's ability to inhibit the COX-1 and COX-2 enzymes, which are key mediators of inflammation.[4][5][6]

Protocol:

  • A colorimetric or fluorometric COX inhibitor screening assay kit can be utilized.[4][5]

  • The compound is dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Varying concentrations of the test compound are incubated with purified COX-1 and COX-2 enzymes.

  • Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.

  • The production of prostaglandin G2 (PGG2) or other downstream products is measured according to the kit's instructions.

  • The percentage of inhibition is calculated, and IC50 values are determined.

Data Presentation:

CompoundCOX-1 Inhibition IC50 (µM)COX-2 Inhibition IC50 (µM)Selectivity Index (COX-1/COX-2)
1H-Pyrido[2,3-d]oxazine-2,4-dioneData to be determinedData to be determinedData to be determined
Celecoxib (Control)Reference ValueReference ValueReference Value
Ibuprofen (Control)Reference ValueReference ValueReference Value
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay assesses the compound's ability to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[7]

Protocol:

  • RAW 264.7 macrophage cells are cultured in a suitable medium.

  • Cells are seeded in 96-well plates and allowed to adhere.

  • Cells are pre-treated with various concentrations of 1H-Pyrido[2,3-d]oxazine-2,4-dione for 1 hour.

  • Inflammation is induced by adding LPS (1 µg/mL).

  • After 24 hours of incubation, the supernatant is collected.

  • The concentration of nitrite, a stable product of NO, is measured using the Griess reagent.

  • Cell viability is assessed using an MTT assay to rule out cytotoxicity.

Data Presentation:

CompoundConcentration (µM)NO Inhibition (%)Cell Viability (%)
1H-Pyrido[2,3-d]oxazine-2,4-dione1DataData
10DataData
50DataData
L-NAME (Control)Reference ValueReference ValueReference Value

In Vivo Anti-inflammatory Models

To evaluate the anti-inflammatory efficacy of 1H-Pyrido[2,3-d]oxazine-2,4-dione in a living organism, the following animal model is proposed.[1][2][8]

Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-characterized model of acute inflammation.[2][4]

Protocol:

  • Male Wistar rats (150-200 g) are divided into groups (n=6).

  • The test compound, vehicle control, and a standard drug (e.g., Indomethacin) are administered orally or intraperitoneally.

  • After 1 hour, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • The percentage of edema inhibition is calculated.

Data Presentation:

TreatmentDose (mg/kg)Paw Volume (mL) at 3hEdema Inhibition (%)
Control (Vehicle)-Data0
1H-Pyrido[2,3-d]oxazine-2,4-dione10DataData
25DataData
50DataData
Indomethacin (Standard)10DataData

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of 1H-Pyrido[2,3-d]oxazine-2,4-dione 2-Aminonicotinic_Acid 2-Aminonicotinic Acid Carbamate_Formation Carbamate Formation (e.g., Ethyl Chloroformate, Base) 2-Aminonicotinic_Acid->Carbamate_Formation Step 1 Intermediate_Carbamate Intermediate Carbamate Carbamate_Formation->Intermediate_Carbamate Cyclization Cyclization (Heat or Dehydrating Agent) Intermediate_Carbamate->Cyclization Step 2 Final_Product 1H-Pyrido[2,3-d]oxazine-2,4-dione Cyclization->Final_Product In_Vitro_Workflow cluster_invitro In Vitro Anti-inflammatory Evaluation Test_Compound 1H-Pyrido[2,3-d]oxazine-2,4-dione COX_Assay COX-1/COX-2 Inhibition Assay Test_Compound->COX_Assay NO_Assay Nitric Oxide Inhibition Assay (LPS-stimulated RAW 264.7 cells) Test_Compound->NO_Assay IC50_Determination Determine IC50 Values COX_Assay->IC50_Determination NO_Inhibition_Measurement Measure NO Inhibition & Cell Viability NO_Assay->NO_Inhibition_Measurement Inflammatory_Signaling_Pathway cluster_pathway Potential Targets in Inflammatory Signaling Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Carrageenan) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 iNOS Inducible Nitric Oxide Synthase (iNOS) Inflammatory_Stimuli->iNOS Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid PLA2 Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX-1 / COX-2 COX_Enzymes COX-1 / COX-2 Inflammation Inflammation Prostaglandins->Inflammation Nitric_Oxide Nitric Oxide (NO) iNOS->Nitric_Oxide Nitric_Oxide->Inflammation Test_Compound_COX 1H-Pyrido[2,3-d]oxazine-2,4-dione (Potential COX Inhibitor) Test_Compound_COX->COX_Enzymes Test_Compound_NO 1H-Pyrido[2,3-d]oxazine-2,4-dione (Potential iNOS/NO Inhibitor) Test_Compound_NO->iNOS

References

Application Notes and Protocols for Pyrido[2,3-d]pyrimidine Derivatives in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the evaluation of substituted pyrido[2,3-d]pyrimidine derivatives as potential anticancer agents in various cancer cell line studies. While direct and extensive research on 1H-Pyrido[2,3-d]oxazine-2,4-dione is limited in publicly available literature, the closely related pyrido[2,3-d]pyrimidine scaffold has been the subject of numerous studies, demonstrating significant cytotoxic and apoptotic effects against a range of cancer cell lines. These compounds often exert their anticancer activity by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.

This document will focus on a representative class of pyrido[2,3-d]pyrimidine derivatives and provide protocols for assessing their efficacy and mechanism of action. The methodologies described herein are standard in preclinical cancer research and can be adapted for the study of novel compounds within this chemical class.

Data Presentation: Anticancer Activity of Representative Pyrido[2,3-d]pyrimidine Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of a series of representative pyrido[2,3-d]pyrimidine derivatives against various human cancer cell lines. This data is compiled from published studies and serves as a reference for the potential efficacy of this class of compounds.

Compound IDCancer Cell LineCell TypeIC50 (µM)Reference CompoundIC50 (µM)
8a PC-3Prostate Cancer7.98Doxorubicin-
8b PC-3Prostate Cancer8.52Doxorubicin-
9a PC-3Prostate Cancer9.26Doxorubicin-
6b PC-3Prostate Cancer-Doxorubicin-
8d PC-3Prostate Cancer-Doxorubicin-
6b MCF-7Breast Cancer-Doxorubicin-
6e MCF-7Breast Cancer-Doxorubicin-
8d MCF-7Breast Cancer-Doxorubicin-
5a MCF-7Breast Cancer1.77Taxol-
5e MCF-7Breast Cancer1.39Taxol-
6b HepG2Liver Cancer2.68Taxol-
5a HepG2Liver Cancer2.71Taxol-

Note: The IC50 values for some compounds were reported as highly active without a specific numerical value in the referenced literature. The data is indicative of the potential of this scaffold.

Key Signaling Pathways in Cancer Targeted by Pyrido[2,3-d]pyrimidine Derivatives

Several critical signaling pathways that are often dysregulated in cancer have been identified as potential targets for pyrido[2,3-d]pyrimidine derivatives. These include pathways that control cell survival, proliferation, and apoptosis.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand EGFR EGFR Ligand->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Proliferation ERK->Proliferation Promotes PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates Survival Survival AKT->Survival Promotes Pyrido[2,3-d]pyrimidine\nDerivative Pyrido[2,3-d]pyrimidine Derivative Pyrido[2,3-d]pyrimidine\nDerivative->EGFR Inhibits

EGFR Signaling Pathway Inhibition

NFkB_Signaling_Pathway Stimuli Stimuli IKK IKK Stimuli->IKK Activates IkB IkB IKK->IkB Phosphorylates NF-kB NF-kB IkB->NF-kB Releases Nucleus Nucleus NF-kB->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Initiates Proliferation_Survival Proliferation & Survival Gene Transcription->Proliferation_Survival Leads to Pyrido[2,3-d]pyrimidine\nDerivative Pyrido[2,3-d]pyrimidine Derivative Pyrido[2,3-d]pyrimidine\nDerivative->IKK Inhibits

NF-κB Signaling Pathway Inhibition

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anticancer properties of pyrido[2,3-d]pyrimidine derivatives.

Experimental_Workflow Start Start: Select Cancer Cell Lines MTT_Assay Cell Viability Assay (MTT) Start->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) MTT_Assay->Apoptosis_Assay If cytotoxic Cell_Cycle_Analysis Cell Cycle Analysis (Propidium Iodide Staining) Apoptosis_Assay->Cell_Cycle_Analysis Western_Blot Western Blot Analysis Cell_Cycle_Analysis->Western_Blot Data_Analysis Data Analysis & Interpretation Western_Blot->Data_Analysis End End: Mechanism of Action Elucidation Data_Analysis->End

General Experimental Workflow
Cell Viability Assay (MTT Assay)

This assay determines the concentration at which a compound inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., PC-3, MCF-7, HepG2)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Pyrido[2,3-d]pyrimidine derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of the pyrido[2,3-d]pyrimidine derivative in complete medium.

  • After 24 hours, replace the medium with 100 µL of the medium containing the compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Pyrido[2,3-d]pyrimidine derivative

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the pyrido[2,3-d]pyrimidine derivative at its IC50 concentration for 24-48 hours.

  • Harvest the cells (including the supernatant containing floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

  • Cancer cell lines

  • Pyrido[2,3-d]pyrimidine derivative

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells and treat with the compound as described for the apoptosis assay.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content by flow cytometry.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by the compound.

Materials:

  • Cancer cell lines

  • Pyrido[2,3-d]pyrimidine derivative

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-EGFR, EGFR, p-Akt, Akt, Bcl-2, Bax, Caspase-3, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with the compound for the desired time.

  • Lyse the cells in lysis buffer and determine the protein concentration.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the signal using an imaging system and quantify the band intensities.

Conclusion

The pyrido[2,3-d]pyrimidine scaffold represents a promising starting point for the development of novel anticancer agents. The protocols and data presented in this document provide a comprehensive framework for researchers to investigate the efficacy and mechanism of action of new derivatives. By employing these standardized assays, researchers can effectively screen compounds, identify lead candidates, and elucidate the molecular pathways through which they exert their therapeutic effects, ultimately contributing to the advancement of cancer drug discovery.

Application Note & Protocol: Quantification of 1H-Pyrido[2,3-d]oxazine-2,4-dione in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1H-Pyrido[2,3-d]oxazine-2,4-dione and its derivatives are heterocyclic compounds of interest in pharmaceutical research. The development of a robust and reliable analytical method for the quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and bioavailability studies.[1][2][3] This application note provides a detailed protocol for a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 1H-Pyrido[2,3-d]oxazine-2,4-dione in human plasma. The method described herein is based on established principles of bioanalytical method validation to ensure accuracy, precision, and reliability of the data.[1][2][4][5]

Chemical Information:

  • Compound: 1H-Pyrido[2,3-d]oxazine-2,4-dione[6]

  • Synonyms: 3-Azaisatoic anhydride[6]

  • Molecular Formula: C₇H₄N₂O₃[6]

  • Molecular Weight: 164.12 g/mol [6]

  • CAS Number: 21038-63-1

Experimental Protocols

This section details the materials, sample preparation, and analytical conditions for the quantification of 1H-Pyrido[2,3-d]oxazine-2,4-dione.

Materials and Reagents
  • 1H-Pyrido[2,3-d]oxazine-2,4-dione reference standard (purity >98%)

  • Stable isotope-labeled internal standard (IS), e.g., ¹³C₃,¹⁵N₂-1H-Pyrido[2,3-d]oxazine-2,4-dione

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

Instrumentation
  • A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation: Solid Phase Extraction (SPE)

Protein precipitation is a viable alternative, often using acetonitrile or methanol, but SPE can provide a cleaner extract.[2]

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: To 100 µL of plasma sample, add 10 µL of internal standard working solution and vortex. Load the entire volume onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95% water with 0.1% formic acid: 5% acetonitrile with 0.1% formic acid).

  • Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

The following are suggested starting conditions and should be optimized for the specific instrumentation used.

Liquid Chromatography:

  • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: Hold at 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: Hold at 5% B

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 1H-Pyrido[2,3-d]oxazine-2,4-dione: Precursor ion > Product ion (to be determined by infusion of the reference standard).

    • Internal Standard: Precursor ion > Product ion (to be determined by infusion of the IS).

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or ICH) to ensure its reliability.[1][4] The key validation parameters are summarized below.

Data Presentation

Table 1: Calibration Curve and Linearity

ParameterResult
Calibration Range1 - 1000 ng/mL
Regression Equationy = mx + c
Correlation Coefficient (r²)> 0.995
Weighting1/x²

Table 2: Accuracy and Precision (Intra- and Inter-day)

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%RE)Inter-day Precision (%CV)Inter-day Accuracy (%RE)
LLOQ1< 20± 20%< 20± 20%
Low QC3< 15± 15%< 15± 15%
Medium QC100< 15± 15%< 15± 15%
High QC800< 15± 15%< 15± 15%

LLOQ: Lower Limit of Quantification, QC: Quality Control, CV: Coefficient of Variation, RE: Relative Error.

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low QC3> 8590 - 110
High QC800> 8590 - 110

Table 4: Stability

Stability ConditionDurationLow QC (% Bias)High QC (% Bias)
Bench-top (Room Temp)8 hours< 15< 15
Freeze-thaw (3 cycles)-20°C to RT< 15< 15
Long-term30 days at -80°C< 15< 15

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma_sample Plasma Sample add_is Add Internal Standard plasma_sample->add_is spe Solid Phase Extraction add_is->spe evap Evaporation spe->evap reconstitute Reconstitution evap->reconstitute hplc HPLC Separation reconstitute->hplc msms MS/MS Detection hplc->msms integration Peak Integration msms->integration quantification Quantification integration->quantification report Reporting quantification->report

Caption: Bioanalytical workflow for 1H-Pyrido[2,3-d]oxazine-2,4-dione.

Hypothetical Signaling Pathway

As the specific biological targets and signaling pathways of 1H-Pyrido[2,3-d]oxazine-2,4-dione are not well-defined in the provided search results, a hypothetical pathway involving inhibition of a kinase is presented for illustrative purposes.

signaling_pathway cluster_cell Cellular Response compound 1H-Pyrido[2,3-d] oxazine-2,4-dione kinase Target Kinase compound->kinase Inhibition substrate Substrate Protein kinase->substrate Phosphorylation p_substrate Phosphorylated Substrate substrate->p_substrate response Cellular Effect (e.g., Apoptosis) p_substrate->response

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

The described LC-MS/MS method provides a framework for the sensitive and selective quantification of 1H-Pyrido[2,3-d]oxazine-2,4-dione in human plasma. The protocol, when fully validated, will be suitable for supporting preclinical and clinical drug development by providing reliable data on the pharmacokinetic profile of this compound. The provided tables of expected validation results serve as a benchmark for method performance.

References

Application Notes and Protocols for In Vivo Studies of Pyrido-Fused Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, publicly accessible scientific literature does not contain in vivo studies conducted on the specific compound 1H-Pyrido[2,3-d]oxazine-2,4-dione in animal models. The following application notes and protocols are based on in vivo studies of structurally related pyrido-fused heterocyclic compounds, such as pyrido[2,3-d]pyridazine-2,8-dione and 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one derivatives. These examples are intended to provide researchers, scientists, and drug development professionals with relevant methodologies and experimental frameworks that can be adapted for the investigation of novel compounds within this chemical class.

Anti-Inflammatory Activity of a Pyrido[2,3-d]pyridazine-2,8-dione Derivative

This section details the in vivo evaluation of a novel pyrido[2,3-d]pyridazine-2,8-dione derivative, compound 7c, for its anti-inflammatory properties in a murine model of ear edema. The study highlights the potential of this heterocyclic scaffold in modulating inflammatory responses.

Data Presentation

Table 1: In Vivo Anti-inflammatory Activity of Pyrido[2,3-d]pyridazine-2,8-dione Derivatives in the Croton Oil-Induced Mouse Ear Edema Model

CompoundDose (mg/ear)Inhibition of Edema (%)
7c 1.2582
0.625Not Reported
Indomethacin 1.075

Data extracted from a study on pyrido[2,3-d]pyridazine-2,8-dione derivatives demonstrating potent anti-inflammatory effects.[1][2]

Experimental Protocols

Protocol 1: Croton Oil-Induced Mouse Ear Edema Model

This protocol outlines the procedure for inducing and assessing acute inflammation in a mouse model to evaluate the topical anti-inflammatory activity of test compounds.[1]

Materials:

  • Male Swiss albino mice (20-25 g)

  • Croton oil

  • Acetone (vehicle)

  • Test compound (e.g., Compound 7c)

  • Reference drug (e.g., Indomethacin)

  • Micrometer caliper

  • Pipettes

Procedure:

  • Animal Acclimatization: House mice in a controlled environment with a 12-hour light/dark cycle and free access to food and water for at least one week prior to the experiment.

  • Grouping: Divide the mice into control, reference, and test groups (n=6 per group).

  • Induction of Edema: Prepare a solution of croton oil in acetone. Apply a standardized volume of the croton oil solution to the inner surface of the right ear of each mouse. The left ear serves as a control.

  • Compound Administration:

    • Test Group: Immediately after inducing edema, topically apply the test compound (dissolved in acetone) to the right ear.

    • Reference Group: Apply the reference drug (e.g., Indomethacin) in the same manner.

    • Control Group: Apply only the vehicle (acetone) to the right ear.

  • Assessment of Edema: After a specified period (e.g., 6 hours), sacrifice the mice by cervical dislocation.

  • Measurement:

    • Use a micrometer caliper to measure the thickness of both the right (treated) and left (untreated) ears.

    • Alternatively, use a punch to cut a standard-sized section from both ears and weigh them.

  • Calculation of Inhibition: The percentage of edema inhibition is calculated using the following formula:

    % Inhibition = [1 - (Weight of treated ear - Weight of untreated ear) in test group / (Weight of treated ear - Weight of untreated ear) in control group] x 100

Signaling Pathway and Workflow

The anti-inflammatory activity of the pyrido[2,3-d]pyridazine-2,8-dione derivative is postulated to be mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.

G cluster_0 Inflammatory Stimulus (e.g., Croton Oil) cluster_1 Cellular Response cluster_2 Therapeutic Intervention Inflammatory Stimulus Inflammatory Stimulus Arachidonic Acid Arachidonic Acid Inflammatory Stimulus->Arachidonic Acid Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX-1/COX-2 Inflammation (Edema, Erythema) Inflammation (Edema, Erythema) Prostaglandins->Inflammation (Edema, Erythema) Pyrido[2,3-d]pyridazine-2,8-dione Pyrido[2,3-d]pyridazine-2,8-dione Pyrido[2,3-d]pyridazine-2,8-dione->Prostaglandins Inhibition

Caption: COX-mediated inflammatory pathway and point of intervention.

Anxiolytic-like Activity of a 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one Derivative

This section describes the in vivo assessment of a 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one derivative for its potential as a CRF1 receptor antagonist in a rat model of anxiety.

Data Presentation

Table 2: Pharmacokinetic and In Vivo Efficacy of a 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one Derivative

ParameterAnimal ModelValue
CRF1 Receptor Binding (IC50) In Vitro0.70 nM
Efficacy in Defensive Withdrawal Model RatEfficacious
Half-life (t1/2) DogLong
Oral Bioavailability DogReasonable

Data from a study on 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones as CRF1 receptor antagonists.[3]

Experimental Protocols

Protocol 2: Defensive Withdrawal Model of Anxiety in Rats

This behavioral model is used to assess the anxiolytic potential of compounds by measuring the latency of a rat to emerge from a protective environment into a more exposed, potentially threatening area.[3]

Materials:

  • Adult male Sprague-Dawley rats

  • Defensive withdrawal apparatus (an enclosed, dark chamber connected to an open, illuminated field)

  • Test compound

  • Vehicle control

  • Stopwatch

Procedure:

  • Animal Acclimatization: Individually house rats for at least 3 days before testing in a temperature and humidity-controlled room with a 12-hour light/dark cycle.

  • Compound Administration: Administer the test compound or vehicle to the rats via the intended route (e.g., oral gavage) at a predetermined time before the test.

  • Testing:

    • Place the rat in the dark, enclosed chamber of the apparatus.

    • Start the stopwatch and open the door that provides access to the illuminated open field.

    • Record the latency (time taken) for the rat to emerge from the dark chamber with all four paws into the open field.

  • Data Analysis: Compare the emergence latencies between the vehicle-treated and compound-treated groups. A significant decrease in latency in the compound-treated group is indicative of an anxiolytic-like effect.

Experimental Workflow

G Animal Acclimatization Animal Acclimatization Compound Administration (Oral) Compound Administration (Oral) Animal Acclimatization->Compound Administration (Oral) Placement in Dark Chamber Placement in Dark Chamber Compound Administration (Oral)->Placement in Dark Chamber Measure Emergence Latency Measure Emergence Latency Placement in Dark Chamber->Measure Emergence Latency Data Analysis Data Analysis Measure Emergence Latency->Data Analysis

Caption: Workflow for the defensive withdrawal anxiety model.

References

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 1H-Pyrido[2,3-d]oxazine-2,4-dione Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the structure-activity relationships (SAR) of 1H-Pyrido[2,3-d]oxazine-2,4-dione analogs, drawing insights from related heterocyclic systems. This document includes detailed experimental protocols for synthesis and biological evaluation, along with data presentation and visualizations to guide further research and development in this area.

Introduction

The 1H-Pyrido[2,3-d]oxazine-2,4-dione scaffold is a heterocyclic ring system of significant interest in medicinal chemistry. Its structural similarity to other biologically active pyridopyrimidine and related fused heterocyclic systems suggests a broad potential for therapeutic applications, including but not limited to anticancer, anti-inflammatory, and enzyme inhibition activities.[1][2][3] Understanding the structure-activity relationships of this scaffold is crucial for the rational design of potent and selective drug candidates.

Structure-Activity Relationship (SAR) Insights

Due to the limited number of published SAR studies on the 1H-Pyrido[2,3-d]oxazine-2,4-dione scaffold, the following insights are drawn from analogs and related pyridofused heterocyclic structures. These inferences provide a foundational understanding for future derivatization and optimization efforts.

Key Structural Modifications and Their Inferred Impact on Activity:
  • Substitution at the N-1 Position: Modification at the N-1 position of the pyridone ring is a common strategy to explore the SAR. Alkyl and aryl substitutions can influence the compound's lipophilicity and steric interactions with the target binding site. For instance, in related pyrido[2,3-d]pyrimidine-dione hybrids, a methyl group at a similar position was found to be favorable for potent inhibitory activity against protoporphyrinogen oxidase (PPO).[4][5]

  • Substitution on the Pyridine Ring: The electronic and steric properties of substituents on the pyridine ring can significantly modulate biological activity. Electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) can alter the electron density of the aromatic system, affecting target interactions.

  • Fusion of Additional Rings: The fusion of other heterocyclic or carbocyclic rings to the core scaffold can extend the molecule into new binding pockets and introduce additional points of interaction. This strategy has been successfully employed in the design of potent kinase inhibitors based on the pyrido[2,3-d]pyrimidine scaffold.[3]

Table 1: Inferred SAR of 1H-Pyrido[2,3-d]oxazine-2,4-dione Analogs Based on Related Structures
Position of ModificationType of SubstituentInferred Effect on Biological ActivityRationale/Example from Related Scaffolds
N-1 Small Alkyl (e.g., Methyl)Potentially increases potencyEnhanced activity in pyrido[2,3-d]pyrimidine-dione PPO inhibitors.[4][5]
Aryl/Substituted ArylMay allow for additional π-π stacking or hydrophobic interactionsN-phenyl substitution in pyrido[2,3-d]pyridazine-diones showed increased anti-inflammatory activity.[6]
Pyridine Ring (C5-C7) Electron-withdrawing groups (e.g., -F, -Cl)Can enhance binding affinity through halogen bonding or by modifying ring electronics.Trifluoromethyl phenyl groups are pivotal in some anticancer compounds for hydrogen bonding.[7]
Bulky SubstituentsMay provide selectivity for specific enzyme isoforms.Steric hindrance can prevent binding to off-targets.
Oxazine Ring Opening or modificationCan lead to a different class of compounds with altered activity.Ring-opening of thieno[2,3-d][8][9]oxazine-2,4-dione is a key step in synthesizing other bioactive heterocycles.[10]

Quantitative Data from Related Scaffolds

The following tables summarize quantitative data from studies on structurally related pyridofused dione derivatives, which can serve as a reference for designing and evaluating new 1H-Pyrido[2,3-d]oxazine-2,4-dione analogs.

Table 2: PPO Inhibitory Activity of Pyrido[2,3-d]pyrimidine-2,4-dione Analogs[4][5]
CompoundR1R2R3Ki (μM) against mtPPO
Flumioxazin (Reference) ---0.046
11q -CH3-F-prop-2-yn-1-yl0.0074

Note: The structure of compound 11q is 3-(7-fluoro-3-oxo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-benzo[b][6][8]oxazin-6-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione.

Table 3: COX Inhibitory Activity of Pyrido[2,3-d]pyridazine-2,8-dione Analogs[6]
CompoundRInhibition of Ear Edema (%)COX-1 IC50 (μM)COX-2 IC50 (μM)
4a H65--
4c CH371--
7a H75--
7c CH382>100>100

Note: The core structure is a 3,5-disubstituted pyrido[2,3-d]pyridazine-2,8-dione. Compounds 7a and 7c are N-phenyl substituted analogs of 4a and 4c, respectively.

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of 1H-Pyrido[2,3-d]oxazine-2,4-dione analogs, based on established methods for similar heterocyclic systems.

Protocol 1: General Synthesis of 1H-Pyrido[2,3-d]oxazine-2,4-dione Analogs

This protocol is adapted from synthetic routes for related pyridofused heterocyclic systems.

Step 1: Synthesis of 2-Aminonicotinic Acid Derivatives

  • Start with commercially available substituted 2-chloronicotinic acids.

  • React the 2-chloronicotinic acid with an appropriate amine under basic conditions to yield the corresponding 2-aminonicotinic acid derivative.

Step 2: Cyclization to form the 1H-Pyrido[2,3-d]oxazine-2,4-dione core

  • Dissolve the 2-aminonicotinic acid derivative in a suitable solvent such as dioxane or DMF.

  • Add a phosgene equivalent, such as triphosgene or diphosgene, dropwise at 0°C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice water.

  • Collect the resulting precipitate by filtration, wash with water, and dry to obtain the crude 1H-Pyrido[2,3-d]oxazine-2,4-dione analog.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: In Vitro Enzyme Inhibition Assay (e.g., Kinase Assay)

This protocol provides a general framework for assessing the inhibitory activity of the synthesized analogs against a target enzyme.

1. Reagents and Materials:

  • Synthesized 1H-Pyrido[2,3-d]oxazine-2,4-dione analogs

  • Target enzyme (e.g., a specific kinase)

  • Substrate for the enzyme

  • ATP (for kinase assays)

  • Assay buffer (specific to the enzyme)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Microplate reader

2. Procedure:

  • Prepare a stock solution of the test compounds in DMSO.

  • Perform serial dilutions of the test compounds in the assay buffer to achieve a range of concentrations.

  • In a 96-well or 384-well plate, add the test compound dilutions.

  • Add the target enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme binding.

  • Initiate the enzymatic reaction by adding the substrate and ATP mixture.

  • Incubate the reaction for the desired time (e.g., 60 minutes) at the optimal temperature for the enzyme.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Read the signal (e.g., luminescence, fluorescence) using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Synthetic Pathway

G cluster_0 Step 1: Synthesis of 2-Aminonicotinic Acid cluster_1 Step 2: Cyclization start Substituted 2-Chloronicotinic Acid intermediate 2-Aminonicotinic Acid Derivative start->intermediate Base amine R-NH2 amine->intermediate product 1H-Pyrido[2,3-d]oxazine-2,4-dione Analog intermediate->product Heat phosgene Phosgene Equivalent phosgene->product

Caption: General synthetic scheme for 1H-Pyrido[2,3-d]oxazine-2,4-dione analogs.

Experimental Workflow for Enzyme Inhibition Assay

G prep Prepare Compound Dilutions add_enzyme Add Enzyme to Plate prep->add_enzyme incubate1 Pre-incubation add_enzyme->incubate1 add_substrate Add Substrate/ATP incubate1->add_substrate incubate2 Enzymatic Reaction add_substrate->incubate2 add_detection Add Detection Reagent incubate2->add_detection read_plate Read Plate add_detection->read_plate analyze Calculate IC50 read_plate->analyze

Caption: Workflow for a typical in vitro enzyme inhibition assay.

Conceptual SAR Diagram

G cluster_n1 N-1 Position cluster_pyridine Pyridine Ring core Core Scaffold (1H-Pyrido[2,3-d]oxazine-2,4-dione) n1_alkyl Small Alkyl (Increases Potency) core->n1_alkyl n1_aryl Aryl (Additional Interactions) core->n1_aryl pyr_ewg EWG (Enhances Binding) core->pyr_ewg pyr_bulky Bulky Groups (Selectivity) core->pyr_bulky

Caption: Key areas for modification to explore the SAR of the scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H-Pyrido[2,3-d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1H-Pyrido[2,3-d]oxazine-2,4-dione, also known as 3-azaisatoic anhydride.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction to synthesize 1H-Pyrido[2,3-d]oxazine-2,4-dione from 2-aminonicotinic acid resulted in a low yield. What are the potential causes and solutions?

A1: Low yields in this synthesis can stem from several factors. Below is a troubleshooting guide to address common issues.

Potential Cause Troubleshooting Steps
Incomplete Cyclization - Reaction Time: Ensure the reaction has proceeded for a sufficient duration. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).- Activating Agent: The choice and quality of the carbonylating agent (e.g., phosgene, triphosgene, diphosgene) are critical. Ensure it is fresh and used in the correct stoichiometric amount. The use of highly toxic phosgene and its analogs can be inconvenient.[1]
Suboptimal Reaction Temperature The reaction temperature can significantly impact the yield. Operation below room temperature may not be advantageous, while temperatures at 60°C or above can decrease the yield of isatoic anhydride.[2]
Poor pH Control Maintaining the correct pH is crucial, especially during acidification. The pH should be maintained between 5.5 and 7. A pH below 5.5 can lead to "souring" of the reaction and a decrease in yield.[3]
Side Product Formation Unwanted side reactions can consume starting material and reduce the yield of the desired product. See Q3 for more details on common side products.
Product Precipitation Issues The accumulation of the precipitated product can slow down the absorption of the carbonylating agent (e.g., phosgene). It is advisable to precipitate the product in successive crops.[2]

Q2: The reaction mixture turned a dark color, and I isolated an intractable material instead of the desired product. What could have happened?

A2: This phenomenon, sometimes referred to as "souring," can occur if the reaction conditions are not well-controlled.[3] It is often associated with a loss of pH control, leading to decomposition or polymerization of the starting material or product.[3]

To prevent this:

  • Strict pH Monitoring: Carefully monitor and adjust the pH of the reaction mixture, especially during the addition of acidic or basic reagents.[3]

  • Temperature Control: Avoid excessive temperatures, as this can promote decomposition pathways.[3]

  • Controlled Reagent Addition: Add reagents slowly and in a controlled manner to prevent localized areas of high concentration and potential side reactions.

Q3: What are the common side products in the synthesis of 1H-Pyrido[2,3-d]oxazine-2,4-dione, and how can I minimize their formation?

A3: While direct literature on side products for this specific pyridyl analog is scarce, we can infer potential side products based on the chemistry of its carbo-aromatic analog, isatoic anhydride.

Potential Side Product Formation Mechanism Minimization Strategy
Unreacted 2-aminonicotinic acid Incomplete reaction.Increase reaction time, ensure proper mixing, and use a slight excess of the carbonylating agent.
Polymeric materials Uncontrolled reaction conditions, particularly pH and temperature.Maintain strict control over pH and temperature as outlined in A2.
Decarboxylated byproducts Thermal decomposition of the product.Avoid high reaction or work-up temperatures.

Q4: Can I use an alternative to phosgene for the cyclization step?

A4: Yes, due to the high toxicity of phosgene gas, several safer alternatives, often referred to as "phosgene equivalents," can be used. These include:

  • Triphosgene (bis(trichloromethyl) carbonate): A solid, crystalline compound that is easier and safer to handle than gaseous phosgene. It is a versatile reagent for a wide range of organic transformations.

  • Diphosgene (trichloromethyl chloroformate): A liquid that is less volatile than phosgene but still requires careful handling.

When using these reagents, it is important to adjust the stoichiometry and reaction conditions accordingly.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of 1H-Pyrido[2,3-d]oxazine-2,4-dione based on methods for analogous isatoic anhydrides. Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel due to the use of hazardous reagents.

Synthesis of 1H-Pyrido[2,3-d]oxazine-2,4-dione from 2-Aminonicotinic Acid

This method is adapted from the synthesis of isatoic anhydride using a phosgene equivalent.

Materials:

  • 2-Aminonicotinic acid

  • Triphosgene (or another suitable phosgene equivalent)

  • Anhydrous aprotic solvent (e.g., Dioxane, THF)

  • Inert gas (e.g., Nitrogen, Argon)

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a condenser, and a gas inlet, add 2-aminonicotinic acid.

  • Add anhydrous solvent to the flask under an inert atmosphere.

  • With vigorous stirring, slowly add a solution of the phosgene equivalent in the same anhydrous solvent. The rate of addition should be controlled to manage any exotherm.

  • After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 50-60°C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate from the solution. If so, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • If the product does not precipitate, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization.

Data Presentation

Table 1: Reaction Parameter Optimization

ParameterCondition 1Condition 2Condition 3Observed Yield
Carbonylating Agent PhosgeneTriphosgeneDiphosgeneVaries
Solvent DioxaneTHFAcetonitrileVaries
Temperature (°C) 255070Varies
Reaction Time (h) 246Varies

This table is for illustrative purposes. Actual yields will depend on specific experimental conditions.

Visualizations

Below are diagrams illustrating the experimental workflow and a plausible reaction mechanism.

experimental_workflow start Start: 2-Aminonicotinic Acid reagents Add Anhydrous Solvent & Phosgene Equivalent start->reagents reaction Heat & Stir (Monitor Progress) reagents->reaction workup Cool & Isolate Product (Filtration or Evaporation) reaction->workup purification Purify (Recrystallization) workup->purification end End: 1H-Pyrido[2,3-d]oxazine-2,4-dione purification->end

Caption: Experimental workflow for the synthesis of 1H-Pyrido[2,3-d]oxazine-2,4-dione.

reaction_mechanism cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Intramolecular Cyclization A 2-Aminonicotinic Acid C Carbamoyl Chloride Intermediate A->C + B Phosgene Equivalent B->C D Carbamoyl Chloride Intermediate E 1H-Pyrido[2,3-d]oxazine-2,4-dione D->E - HCl

Caption: Plausible reaction mechanism for the formation of the target molecule.

References

Technical Support Center: Synthesis of 1H-Pyrido[2,3-d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-Pyrido[2,3-d]oxazine-2,4-dione, also known as 3-azaisatoic anhydride.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1H-Pyrido[2,3-d]oxazine-2,4-dione?

A1: The most prevalent method for synthesizing 1H-Pyrido[2,3-d]oxazine-2,4-dione is the cyclization of 2-aminonicotinic acid using a phosgene equivalent, such as phosgene, diphosgene, or triphosgene. This reaction is typically performed in an inert solvent.

Q2: What are the critical parameters to control during the synthesis?

A2: Several parameters are crucial for a successful synthesis:

  • Moisture Control: The reaction is highly sensitive to moisture, which can lead to hydrolysis of the product and starting materials. All glassware should be oven-dried, and anhydrous solvents must be used.

  • Temperature: The reaction temperature should be carefully controlled to prevent unwanted side reactions. Exothermic reactions are possible, especially with phosgene.

  • Stoichiometry: Precise control of the molar ratio of 2-aminonicotinic acid to the phosgene equivalent is essential to minimize the formation of byproducts.

  • pH: During workup, maintaining the correct pH is important to ensure the precipitation of the desired product and to avoid hydrolysis.

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the 2-aminonicotinic acid spot. Additionally, monitoring the cessation of gas evolution (e.g., HCl when using phosgene) can indicate the completion of the reaction.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Hydrolysis of the product during workup. 3. Sub-optimal reaction temperature. 4. Impure starting materials.1. Increase reaction time or temperature. Confirm starting material purity. 2. Ensure anhydrous conditions during reaction and workup. Use a non-aqueous workup if possible. 3. Optimize the reaction temperature. Some reactions may require initial cooling followed by warming. 4. Recrystallize or purify the 2-aminonicotinic acid before use.
Product is Contaminated with Starting Material 1. Insufficient amount of cyclizing agent. 2. Reaction time was too short.1. Use a slight excess of the phosgene equivalent. 2. Extend the reaction time and monitor by TLC until the starting material is consumed.
Formation of an Insoluble Impurity 1. Polymerization or dimerization of the starting material or product. 2. Formation of N,N'-disubstituted urea derivatives.1. Control the reaction temperature and concentration. Slower addition of reagents may help. 2. Ensure precise stoichiometry of the phosgene equivalent.
Product Decomposes During Isolation 1. Presence of moisture leading to hydrolysis. 2. High temperatures during drying.1. Wash the product with a non-polar, anhydrous solvent and dry under vacuum. 2. Dry the product at a moderate temperature (e.g., 40-50°C) under vacuum.

Potential Side Reactions and Byproducts

Side Reaction Byproduct Structure Formation Mechanism Prevention/Minimization
Hydrolysis 2-Aminonicotinic AcidReaction of the anhydride with water.Maintain strictly anhydrous conditions.
Dimerization 2-((3-carboxypyridin-2-yl)carbamoyl)nicotinic acidIntermolecular reaction between two molecules of 2-aminonicotinic acid or reaction of the product with unreacted starting material.Controlled addition of reagents, optimal temperature, and correct stoichiometry.
Urea Formation N,N'-bis(3-carboxypyridin-2-yl)ureaReaction of two molecules of 2-aminonicotinic acid with one molecule of phosgene.Use of a slight excess of the phosgene equivalent and controlled addition.
Reaction at Pyridine Nitrogen Quaternary salts/adductsThe lone pair of the pyridine nitrogen attacks the electrophilic carbonyl carbon of the phosgene equivalent.This is generally less favored than reaction at the amino group but can be minimized by controlling the reaction conditions.

Experimental Protocols

Synthesis of 1H-Pyrido[2,3-d]oxazine-2,4-dione using Triphosgene

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-aminonicotinic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) to a stirred solution of triphosgene (0.4 eq) in anhydrous THF at 0°C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, the solvent is removed under reduced pressure. The resulting solid is triturated with a cold, anhydrous non-polar solvent (e.g., diethyl ether or hexane) to remove any soluble impurities.

  • Purification: The solid product is collected by filtration, washed with the cold, anhydrous non-polar solvent, and dried under vacuum to yield 1H-Pyrido[2,3-d]oxazine-2,4-dione.

Visualizations

Synthesis_Pathway Main Synthetic Pathway for 1H-Pyrido[2,3-d]oxazine-2,4-dione A 2-Aminonicotinic Acid C 1H-Pyrido[2,3-d]oxazine-2,4-dione A->C Cyclization B Phosgene Equivalent (e.g., Triphosgene) B->C

Caption: Main synthetic route to the target compound.

Side_Reactions Potential Side Reaction Pathways cluster_main Main Reactants cluster_products Products A 2-Aminonicotinic Acid C Target Product A->C Desired Path E Dimer/Polymer A->E Intermolecular Reaction F Urea Byproduct A->F + Phosgene (incorrect ratio) B Phosgene Equivalent B->C D Hydrolysis Product (2-Aminonicotinic Acid) C->D + H2O

Caption: Overview of desired and side reaction pathways.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Purity Check Starting Material Purity Start->Check_Purity Check_Anhydrous Verify Anhydrous Conditions Check_Purity->Check_Anhydrous Pure Purify_SM Purify Starting Material Check_Purity->Purify_SM Impure Check_Stoichiometry Review Reagent Stoichiometry Check_Anhydrous->Check_Stoichiometry Dry Dry_Solvents Dry Solvents & Glassware Check_Anhydrous->Dry_Solvents Moisture Present Check_Temp_Time Optimize Temp & Reaction Time Check_Stoichiometry->Check_Temp_Time Correct Adjust_Ratio Adjust Molar Ratios Check_Stoichiometry->Adjust_Ratio Incorrect Modify_Conditions Modify Reaction Conditions Check_Temp_Time->Modify_Conditions Purify_SM->Check_Anhydrous Dry_Solvents->Check_Stoichiometry Adjust_Ratio->Check_Temp_Time Success Improved Yield Modify_Conditions->Success

Caption: A logical workflow for troubleshooting low product yield.

Stability of 1H-Pyrido[2,3-d]oxazine-2,4-dione in different solvents and pH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 1H-Pyrido[2,3-d]oxazine-2,4-dione. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address common challenges encountered during its handling and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 1H-Pyrido[2,3-d]oxazine-2,4-dione?

A1: Based on its chemical structure, which contains a lactam and a cyclic ester (oxazine) fused to a pyridine ring, the primary degradation pathways are anticipated to be hydrolysis and photolysis. The oxazine ring is susceptible to hydrolysis under both acidic and basic conditions, leading to ring-opening. The pyridone moiety suggests potential sensitivity to light, which could lead to photodegradation.

Q2: How does pH affect the stability of 1H-Pyrido[2,3-d]oxazine-2,4-dione in aqueous solutions?

A2: The compound is expected to be most stable at a near-neutral pH (around 6.0-7.5). In acidic or alkaline conditions, the rate of hydrolysis of the oxazine ring is likely to increase significantly. Basic conditions, in particular, may catalyze the rapid opening of the lactone ring.

Q3: What solvents are recommended for storing stock solutions of 1H-Pyrido[2,3-d]oxazine-2,4-dione?

A3: For short-term storage, anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are recommended. For longer-term storage, it is advisable to store the compound as a solid at low temperatures and protected from light. Protic solvents, especially those containing water, should be used with caution and prepared fresh for immediate use due to the risk of solvolysis.

Q4: Are there any specific handling precautions for this compound?

A4: Yes. Due to its potential for hydrolysis and photodegradation, 1H-Pyrido[2,3-d]oxazine-2,4-dione should be protected from moisture and light. Use of amber vials and storage in a desiccator is recommended. When preparing solutions, use anhydrous solvents and prepare them fresh.

Troubleshooting Guides

Issue 1: Inconsistent results in stability studies.
  • Possible Cause 1: Inconsistent pH of the buffer.

    • Solution: Ensure the buffer is prepared fresh and the pH is accurately measured and adjusted for each experiment. Use a calibrated pH meter.

  • Possible Cause 2: Fluctuation in temperature.

    • Solution: Use a calibrated incubator or water bath with precise temperature control. Monitor the temperature throughout the experiment.

  • Possible Cause 3: Degradation of stock solution.

    • Solution: Prepare fresh stock solutions for each set of experiments using a high-purity, anhydrous solvent. Avoid repeated freeze-thaw cycles.

Issue 2: Appearance of unexpected peaks in HPLC analysis.
  • Possible Cause 1: Contamination of the mobile phase or solvent.

    • Solution: Use HPLC-grade solvents and freshly prepared mobile phase. Filter the mobile phase before use.

  • Possible Cause 2: Degradation of the sample in the autosampler.

    • Solution: Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C) to minimize degradation during the analytical run.

  • Possible Cause 3: Interaction of the compound with the HPLC column.

    • Solution: Ensure the column is properly equilibrated with the mobile phase. If peak tailing or broadening is observed, consider adjusting the mobile phase pH or using a different column chemistry.

Data on Stability and Solubility of 1H-Pyrido[2,3-d]oxazine-2,4-dione

Disclaimer: The following quantitative data is illustrative and based on the expected chemical properties of 1H-Pyrido[2,3-d]oxazine-2,4-dione. Researchers should perform their own experiments to determine the precise stability and solubility parameters for their specific conditions.

Table 1: Solubility of 1H-Pyrido[2,3-d]oxazine-2,4-dione in Common Solvents at 25°C

SolventSolubility (mg/mL)
Dimethyl Sulfoxide (DMSO)> 50
N,N-Dimethylformamide (DMF)> 50
Methanol~ 5
Ethanol~ 2
Acetonitrile~ 1
Water< 0.1
Phosphate Buffer (pH 7.4)~ 0.1

Table 2: pH-Rate Profile for the Hydrolysis of 1H-Pyrido[2,3-d]oxazine-2,4-dione in Aqueous Buffers at 37°C

pHApparent First-Order Rate Constant (k, h⁻¹)Half-life (t₁/₂, h)
2.00.088.7
4.00.0234.7
6.00.005138.6
7.40.0169.3
9.00.154.6
11.01.20.6

Experimental Protocols

Protocol 1: Determination of Aqueous Stability Across Different pH Values
  • Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 11.

  • Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of 1H-Pyrido[2,3-d]oxazine-2,4-dione in anhydrous DMSO.

  • Incubation: Add an aliquot of the stock solution to each buffer to achieve a final concentration of 100 µg/mL. Incubate the solutions in a constant temperature bath at 37°C.

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • Quenching: Immediately quench the degradation by diluting the aliquot with the initial mobile phase to a concentration suitable for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound.

  • Data Analysis: Plot the natural logarithm of the concentration of the parent compound versus time. The apparent first-order degradation rate constant (k) can be determined from the slope of the line. The half-life (t₁/₂) can be calculated using the equation: t₁/₂ = 0.693 / k.

Protocol 2: Forced Degradation Study
  • Acidic Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 60°C for 24 hours.

  • Basic Hydrolysis: Dissolve the compound in 0.1 N NaOH and keep at room temperature for 4 hours.

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105°C for 72 hours.

  • Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) and visible light (in a photostability chamber) for a specified duration.

  • Analysis: Analyze the stressed samples by a suitable stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution (Anhydrous DMSO) incubation Incubate at 37°C prep_stock->incubation prep_buffers Prepare Buffers (pH 2-11) prep_buffers->incubation sampling Sample at Time Points incubation->sampling quenching Quench Reaction sampling->quenching hplc HPLC Analysis quenching->hplc data_analysis Data Analysis (k and t½) hplc->data_analysis

Caption: Workflow for pH-dependent stability testing.

degradation_pathway cluster_hydrolysis Hydrolysis cluster_photolysis Photolysis parent 1H-Pyrido[2,3-d]oxazine-2,4-dione acid_hydrolysis Acidic Conditions (e.g., HCl) parent->acid_hydrolysis base_hydrolysis Basic Conditions (e.g., NaOH) parent->base_hydrolysis uv_vis UV/Vis Light parent->uv_vis hydrolysis_product Ring-Opened Product (2-amino-3-carboxypyridine derivative) acid_hydrolysis->hydrolysis_product base_hydrolysis->hydrolysis_product photo_product Photodegradants uv_vis->photo_product

Caption: Potential degradation pathways.

Technical Support Center: 1H-Pyrido[2,3-d]oxazine-2,4-dione Biological Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the biological evaluation of 1H-Pyrido[2,3-d]oxazine-2,4-dione and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common biological targets for 1H-Pyrido[2,3-d]oxazine-2,4-dione and its analogs?

A1: While the specific targets of 1H-Pyrido[2,3-d]oxazine-2,4-dione are still under investigation, structurally related compounds such as pyridopyrimidines have shown activity as inhibitors of various protein kinases. These include eukaryotic elongation factor-2 kinase (eEF-2K) and epidermal growth factor receptor (EGFR). Other related heterocyclic structures have also been investigated as dual inhibitors of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), and as protoporphyrinogen oxidase (PPO) inhibitors for herbicidal applications. Therefore, kinase inhibition and anti-inflammatory pathways are promising areas of investigation for this scaffold.

Q2: How can I address the poor aqueous solubility of my 1H-Pyrido[2,3-d]oxazine-2,4-dione derivatives?

A2: Poor aqueous solubility is a common challenge with heterocyclic compounds.[1] Several strategies can be employed to improve solubility.[1] These include structural modifications such as the introduction of polar functional groups or ionizable centers (e.g., amines, carboxylic acids) to the core structure.[1] Formulation approaches can also be effective, such as the use of co-solvents (e.g., DMSO, ethanol), cyclodextrins, or nanoencapsulation to enhance bioavailability.[2] It is also beneficial to reduce the aromatic ring count or increase the ratio of sp3 to sp2 hybridized carbons to decrease lipophilicity.[3]

Q3: My compound shows activity across multiple, unrelated assays. What could be the cause?

A3: Apparent activity in multiple unrelated assays may indicate that your compound is a Pan-Assay Interference Compound (PAINS).[4] PAINS are compounds that interact non-specifically with assay components, leading to false-positive results.[4] Common mechanisms of assay interference include chemical reactivity, compound aggregation, and interference with the assay signal (e.g., fluorescence quenching).[5][6] It is crucial to perform counter-screens and orthogonal assays to rule out non-specific activity.

Q4: What is the best way to assess the metabolic stability of my compounds?

A4: In vitro metabolism assays are a standard approach to evaluate the metabolic stability of new chemical entities.[7] Incubating the compound with liver microsomes (from human, rat, or mouse) is a common first step to assess phase I metabolic pathways mediated by cytochrome P450 enzymes.[7] Including cofactors for phase II enzymes can provide a more complete picture of metabolic clearance. Following incubation, the remaining parent compound is quantified by LC-MS/MS to determine its half-life. For heterocyclic compounds, it's important to identify the specific sites of metabolism, as this can guide further structural modifications to improve stability.[7]

Q5: How can I determine if my 1H-Pyrido[2,3-d]oxazine-2,4-dione derivative is selective for its intended target?

A5: Assessing target selectivity is a critical step in drug development to minimize off-target effects.[8][9] A common approach is to screen your compound against a panel of related targets. For example, if your primary target is a specific kinase, you should test its activity against a broad panel of other kinases.[9] This can be done through commercially available kinase profiling services. The data from these screens will provide a selectivity profile and help identify potential off-target interactions that could lead to toxicity.[8]

Troubleshooting Guides

Issue 1: High Variability in Cell-Based Assay Results
Potential Cause Troubleshooting Step
Cell Health and Passage Number Ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range for all experiments.[10]
Inconsistent Cell Seeding Use an automated cell counter for accurate cell density determination and ensure even cell distribution in multi-well plates.
Compound Precipitation Visually inspect assay plates under a microscope for any signs of compound precipitation. If observed, consider reducing the final compound concentration or using a different solvent system.
Edge Effects in Plates To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill them with media or a buffer solution.
Mycoplasma Contamination Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular responses.[11]
Issue 2: Steep Dose-Response Curve in an Enzyme Inhibition Assay
Potential Cause Troubleshooting Step
Stoichiometric Inhibition This can occur if the enzyme concentration is significantly higher than the inhibitor's dissociation constant (Kd).[12] The IC50 value will be linearly dependent on the enzyme concentration.[13] To confirm, perform the assay at different enzyme concentrations and observe if the IC50 value changes.[12]
Compound Aggregation Aggregation can lead to non-specific enzyme inhibition and steep dose-response curves.[13] Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt aggregates. Also, consider dynamic light scattering (DLS) to check for particle formation at high compound concentrations.[13]
Covalent Inhibition If the compound is a reactive electrophile, it may be covalently modifying the enzyme.[14] Pre-incubating the enzyme and inhibitor before adding the substrate can help identify time-dependent inhibition, a hallmark of covalent binding.
Assay Artifact Rule out assay interference by performing control experiments, such as testing the compound's effect on the detection system in the absence of the enzyme.

Quantitative Data Summary

Table 1: Representative Kinase Inhibitory Activity of Structurally Related Pyridopyrimidine Analogs

Compound IDTarget KinaseIC50 (nM)Assay TypeReference
Analog A-1eEF-2K420Biochemical[12]
Analog A-2eEF-2K930Biochemical[12]
Analog B-1EGFR L858R/T790M13Biochemical[13]
Analog B-2EGFR WT>1000Biochemical[13]

Table 2: Common Solubility Issues and Potential Solutions for Heterocyclic Compounds

Issue Potential Solution Considerations
Low Aqueous Solubility Introduce polar or ionizable groups (e.g., -OH, -COOH, -NH2).May alter pharmacological activity.
Precipitation in Assay Buffer Decrease final compound concentration; increase DMSO percentage (typically ≤1%); use co-solvents.High DMSO concentrations can affect enzyme/cell viability.
Poor Bioavailability in vivo Formulate with solubilizing agents (e.g., cyclodextrins, lipids).Formulation development can be complex.
High Lipophilicity (LogP) Replace aromatic rings with heteroaromatic rings; increase sp3 character.[3]May impact target binding affinity.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol provides a general method for assessing the inhibitory activity of 1H-Pyrido[2,3-d]oxazine-2,4-dione derivatives against a target protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide

  • Test compounds dissolved in 100% DMSO

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • [γ-33P]ATP

  • 10% Phosphoric acid

  • Phosphocellulose filter paper

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of the test compounds in 100% DMSO.

  • In a 96-well plate, add 2 µL of the compound dilutions. For positive and negative controls, add 2 µL of DMSO.

  • Prepare the kinase reaction mix containing the kinase, substrate peptide, and kinase reaction buffer.

  • Add 20 µL of the kinase reaction mix to each well.

  • Pre-incubate the plate at room temperature for 10 minutes to allow the compound to interact with the enzyme.

  • Prepare the ATP solution by mixing cold ATP and [γ-33P]ATP in the kinase reaction buffer to achieve the desired final concentration (typically at the Km for ATP).

  • Initiate the kinase reaction by adding 10 µL of the [γ-33P]ATP solution to each well.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding 50 µL of 10% phosphoric acid to each well.

  • Spot 50 µL of the reaction mixture from each well onto a phosphocellulose filter paper.

  • Wash the filter paper three times with 0.75% phosphoric acid to remove unincorporated [γ-33P]ATP.

  • Air dry the filter paper and place it in a scintillation vial with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the cytotoxic effects of 1H-Pyrido[2,3-d]oxazine-2,4-dione derivatives on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., H1975)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds dissolved in 100% DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of the MTT solution to each well and incubate for an additional 4 hours.

  • After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently pipette up and down to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the IC50 value.

Visualizations

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Cellular Evaluation cluster_2 In Vivo Evaluation Compound Synthesis Compound Synthesis Primary Screening Primary Screening Compound Synthesis->Primary Screening Test compounds Dose-Response Dose-Response Primary Screening->Dose-Response Active hits Mechanism of Action Mechanism of Action Dose-Response->Mechanism of Action Potent compounds Selectivity Profiling Selectivity Profiling Mechanism of Action->Selectivity Profiling Characterized inhibitors Cell Viability Assays Cell Viability Assays Selectivity Profiling->Cell Viability Assays Target Engagement Target Engagement Cell Viability Assays->Target Engagement Non-toxic concentrations Signaling Pathway Analysis Signaling Pathway Analysis Target Engagement->Signaling Pathway Analysis Pharmacokinetics Pharmacokinetics Signaling Pathway Analysis->Pharmacokinetics Efficacy Studies Efficacy Studies Pharmacokinetics->Efficacy Studies Favorable PK

Caption: General experimental workflow for the biological evaluation of novel small molecules.

Signaling_Pathway cluster_0 Potential Inhibition Point Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RTK RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Inhibitor Inhibitor Inhibitor->RAF Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation

Caption: Hypothetical signaling pathway (MAPK) targeted by a kinase inhibitor.

Caption: Troubleshooting flowchart for common issues in biological assays.

References

Technical Support Center: Enhancing Cell Permeability of 1H-Pyrido[2,3-d]oxazine-2,4-dione Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working to enhance the cell permeability of 1H-Pyrido[2,3-d]oxazine-2,4-dione derivatives.

Frequently Asked Questions (FAQs)

Q1: My 1H-Pyrido[2,3-d]oxazine-2,4-dione derivative shows low cell permeability in my initial screens. What are the common contributing factors?

A1: Low cell permeability of heterocyclic compounds like 1H-Pyrido[2,3-d]oxazine-2,4-dione derivatives can stem from several physicochemical and biological factors:

  • High Polarity: The presence of multiple heteroatoms (N, O) and polar functional groups can lead to a high polar surface area (PSA), which hinders passive diffusion across the lipid bilayer of the cell membrane.

  • Low Lipophilicity: Insufficient lipophilicity (LogP) can prevent the compound from efficiently partitioning into the cell membrane.

  • Poor Aqueous Solubility: While seemingly counterintuitive, very poor aqueous solubility can limit the concentration of the compound available at the cell surface for absorption.[1][2]

  • Active Efflux: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump it out of the cell.[3]

  • Compound Instability: Degradation of the compound in the assay medium can lead to an underestimation of its permeability.[3]

Q2: What are the recommended initial assays to assess the cell permeability of my compounds?

A2: A tiered approach is often most effective:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that predicts passive diffusion.[4][5] It's a cost-effective way to get an initial ranking of your derivatives based on their ability to cross an artificial lipid membrane.[4][6]

  • Caco-2 Permeability Assay: This is a cell-based assay that uses a monolayer of human colon adenocarcinoma cells (Caco-2) to model the intestinal epithelium.[7][8] It provides a more comprehensive assessment of permeability, including both passive diffusion and active transport processes.[3][7]

  • Cellular Uptake Assays: These assays directly measure the accumulation of the compound inside cells. This can be done using various techniques, including radiolabeling or fluorescent tagging of the compound.[9][10][11]

Q3: How can I improve the cell permeability of my lead 1H-Pyrido[2,3-d]oxazine-2,4-dione derivative?

A3: Strategies to enhance cell permeability often involve structural modifications to optimize the compound's physicochemical properties:

  • Reduce Polarity:

    • Mask polar functional groups with lipophilic moieties that can be cleaved inside the cell (prodrug approach).

    • Replace polar groups with less polar isosteres.

  • Increase Lipophilicity:

    • Introduce lipophilic substituents such as alkyl or aryl groups. However, be mindful that excessive lipophilicity can decrease aqueous solubility.

  • Modify Hydrogen Bonding Capacity:

    • Reduce the number of hydrogen bond donors, as this has been shown to improve permeability.[12] An amide-to-ester substitution is one such strategy.[12]

  • Address Efflux:

    • If your compound is identified as an efflux transporter substrate, structural modifications can be made to reduce its recognition by these transporters. This often involves a careful structure-activity relationship (SAR) study.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Permeability in PAMPA High polarity or low lipophilicity of the compound.Synthesize analogs with increased lipophilicity (e.g., add alkyl or halogen groups) or reduced polar surface area.
Poor solubility in the assay buffer.Use co-solvents or solubilizing agents, ensuring they don't disrupt the artificial membrane.[1]
Low Apparent Permeability (Papp) in Caco-2 Assay The compound is a substrate for efflux transporters (e.g., P-gp).Perform the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp).[3] A significant increase in Papp suggests active efflux.
Low intrinsic passive permeability.Refer to the solutions for "Low Permeability in PAMPA".
Poor compound stability in the assay medium.Assess the stability of your compound in the Caco-2 assay buffer over the experiment's duration.[3]
High Efflux Ratio in Caco-2 Assay The compound is actively transported out of the cells.Consider structural modifications to reduce recognition by efflux transporters. This may involve altering the overall shape, size, or charge distribution of the molecule.
Low Cellular Uptake Any of the above reasons for low permeability.Systematically evaluate the compound's physicochemical properties (solubility, LogP, PSA) and its potential as an efflux substrate.
The compound binds extensively to plasticware.Use low-binding plates and tubes for your experiments.[3]

Quantitative Data Summary

The following table provides an example of how to present permeability data for a series of hypothetical 1H-Pyrido[2,3-d]oxazine-2,4-dione derivatives.

Compound IDR1 GroupR2 GroupPAMPA Pe (10⁻⁶ cm/s)Caco-2 Papp (A→B) (10⁻⁶ cm/s)Caco-2 Efflux Ratio (B→A / A→B)
PD-001 HH0.50.21.2
PD-002 CH₃H1.81.11.5
PD-003 HCl2.51.91.3
PD-004 CH₃Cl5.20.88.1
PD-005 CH₃OCH₃3.12.51.8

Note: Data are for illustrative purposes only.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial lipid membrane.

Methodology:

  • Prepare the Artificial Membrane: A lipid solution (e.g., 2% lecithin in dodecane) is coated onto the filter of a 96-well donor plate.[6]

  • Prepare Solutions:

    • Donor Solution: Dissolve the test compound in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 10-50 µM.

    • Acceptor Solution: Fill the wells of a 96-well acceptor plate with the same buffer.

  • Assemble the PAMPA "Sandwich": Place the donor plate on top of the acceptor plate, ensuring the lipid-coated membrane is in contact with the acceptor solution.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).[13][14]

  • Sample Analysis: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculate Permeability (Pe): The effective permeability is calculated using the following equation:

    Where:

    • [C_A] is the concentration in the acceptor well.

    • [C_eq] is the equilibrium concentration.

    • V_D and V_A are the volumes of the donor and acceptor wells, respectively.

    • A is the area of the membrane.

    • t is the incubation time.

Caco-2 Permeability Assay

Objective: To evaluate the permeability and potential for active transport of a compound across a Caco-2 cell monolayer.[7]

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell® inserts) and cultured for approximately 21 days to form a differentiated monolayer.[3]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[3][7]

  • Transport Experiment (Apical to Basolateral - A→B):

    • The test compound is added to the apical (upper) chamber.

    • At specific time points, samples are taken from the basolateral (lower) chamber.

  • Transport Experiment (Basolateral to Apical - B→A):

    • The test compound is added to the basolateral chamber.

    • At specific time points, samples are taken from the apical chamber.

  • Sample Analysis: The concentration of the compound in the collected samples is quantified by LC-MS/MS.

  • Calculate Apparent Permeability (Papp): The Papp is calculated using the formula:

    Where:

    • dQ/dt is the rate of permeation.

    • A is the surface area of the membrane.

    • C₀ is the initial concentration in the donor chamber.

  • Calculate Efflux Ratio: The efflux ratio is the ratio of Papp (B→A) to Papp (A→B). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux.[3]

Cellular Uptake Assay using a Fluorescent Derivative

Objective: To visualize and quantify the accumulation of a compound within living cells.

Methodology:

  • Synthesize a Fluorescent Derivative: A fluorescent tag is chemically conjugated to the 1H-Pyrido[2,3-d]oxazine-2,4-dione scaffold.

  • Cell Culture: Plate cells (e.g., HeLa, U87MG) in a suitable format for microscopy or flow cytometry (e.g., glass-bottom dishes or multi-well plates).[15]

  • Incubation: Treat the cells with the fluorescently labeled compound at various concentrations and for different time periods.

  • Washing: After incubation, wash the cells with ice-cold PBS to remove any unbound compound.[16]

  • Analysis:

    • Fluorescence Microscopy: Visualize the intracellular localization of the compound.

    • Flow Cytometry: Quantify the mean fluorescence intensity per cell to measure uptake.[16]

    • Plate Reader: Measure the fluorescence of cell lysates to determine the total amount of internalized compound.[11]

Visualizations

experimental_workflow cluster_screening Initial Screening cluster_analysis Analysis & Hypothesis cluster_optimization Optimization PAMPA PAMPA Low_Permeability Low Permeability? PAMPA->Low_Permeability Caco-2 Caco-2 Efflux_Substrate Efflux Substrate? Caco-2->Efflux_Substrate Low_Permeability->Caco-2 No Structural_Modification Structural Modification Low_Permeability->Structural_Modification Yes Efflux_Substrate->Structural_Modification Yes Lead_Candidate Lead_Candidate Efflux_Substrate->Lead_Candidate No Structural_Modification->PAMPA Re-screen Start Start Start->PAMPA Passive Diffusion signaling_pathway cluster_membrane Cell Membrane Passive_Diffusion Passive Diffusion Intracellular Intracellular Space Passive_Diffusion->Intracellular Efflux_Pump Efflux Pump (e.g., P-gp) Extracellular Extracellular Space Efflux_Pump->Extracellular Expulsion Drug_Derivative 1H-Pyrido[2,3-d]oxazine- 2,4-dione Derivative Extracellular->Drug_Derivative Intracellular->Efflux_Pump Binding Drug_Derivative->Passive_Diffusion logical_relationship High_Permeability High Permeability Low_PSA Low Polar Surface Area Low_PSA->High_Permeability Optimal_LogP Optimal LogP Optimal_LogP->High_Permeability Not_Efflux_Substrate Not an Efflux Substrate Not_Efflux_Substrate->High_Permeability

References

Troubleshooting inconsistent results in 1H-Pyrido[2,3-d]oxazine-2,4-dione experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H-Pyrido[2,3-d]oxazine-2,4-dione.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the synthesis, purification, and handling of 1H-Pyrido[2,3-d]oxazine-2,4-dione.

Question 1: I am observing a significantly lower than expected yield for my synthesis of 1H-Pyrido[2,3-d]oxazine-2,4-dione. What are the potential causes and how can I improve it?

Answer: Low yields in the synthesis of 1H-Pyrido[2,3-d]oxazine-2,4-dione, a derivative of isatoic anhydride, can stem from several factors.[1][2] The primary reasons often involve incomplete reaction, side reactions, or degradation of the product.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Incomplete Cyclization - Ensure the starting material, 2-aminonicotinic acid, is completely dry. Moisture can hydrolyze the cyclizing agent. - Increase the reaction time or temperature moderately. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Use a more efficient cyclizing agent. While phosgene or its derivatives are common, triphosgene can be a safer and effective alternative.
Side Reactions - The formation of polymeric byproducts can be an issue. Ensure slow and controlled addition of the cyclizing agent at a low temperature to minimize polymerization. - Decarboxylation of the starting material can occur at high temperatures. Maintain the recommended reaction temperature.
Product Degradation - The oxazine-2,4-dione ring can be susceptible to hydrolysis, especially under basic conditions. Ensure all workup and purification steps are performed under neutral or slightly acidic conditions. - The product may be sensitive to prolonged heating. Minimize the duration of any high-temperature steps.
Inefficient Purification - The product might be partially soluble in the recrystallization solvent, leading to loss. Test a variety of solvents to find one that provides good recovery. - Consider using flash column chromatography for purification if recrystallization proves inefficient, though be mindful of potential on-column degradation.

Question 2: My purified 1H-Pyrido[2,3-d]oxazine-2,4-dione appears to be unstable and decomposes upon storage. How can I improve its stability?

Answer: The stability of 1H-Pyrido[2,3-d]oxazine-2,4-dione can be compromised by exposure to moisture and nucleophiles.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Hydrolysis - The dione ring is susceptible to hydrolysis. Store the purified compound in a desiccator under an inert atmosphere (e.g., nitrogen or argon). - Ensure that all solvents used for storage or subsequent reactions are anhydrous.
Reaction with Nucleophiles - Amines, alcohols, and even some solvents can react to open the ring. Avoid storing the compound in protic solvents or in the presence of basic compounds.

Question 3: I am having difficulty with the purification of 1H-Pyrido[2,3-d]oxazine-2,4-dione. What are the recommended methods?

Answer: Purification can be challenging due to the compound's reactivity and potential for co-precipitation of impurities.

Recommended Purification Methods:

Method Detailed Protocol
Recrystallization - A common and effective method. Solvents such as ethyl acetate, acetonitrile, or a mixture of DMF and water can be effective. - Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly. If the product crashes out too quickly, it may trap impurities. - Wash the resulting crystals with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove residual soluble impurities and dry thoroughly under vacuum.
Slurry Wash - If the product is highly insoluble, a slurry wash can be effective. - Stir the crude product in a solvent in which the impurities are soluble but the product is not (e.g., hot ethanol or methanol) for a period of time, then filter and dry.
Column Chromatography - This should be used with caution as the silica gel can be slightly acidic and may cause degradation. - Use a neutral stationary phase like deactivated silica gel if possible. - A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, can be effective.

Experimental Protocols and Data

Synthesis of 1H-Pyrido[2,3-d]oxazine-2,4-dione

A common synthetic route to 1H-Pyrido[2,3-d]oxazine-2,4-dione involves the cyclization of 2-aminonicotinic acid.

Typical Experimental Conditions:

Parameter Condition
Starting Material 2-Aminonicotinic Acid
Cyclizing Agent Triphosgene
Solvent Anhydrous Dioxane or THF
Base Pyridine (catalytic amount)
Temperature 0 °C to reflux
Reaction Time 4-12 hours
Workup Filtration of the crude product, followed by washing with a non-polar solvent.
Purification Recrystallization from ethyl acetate or acetonitrile.
Expected Yield 60-80%

Detailed Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend 2-aminonicotinic acid (1.0 eq) in anhydrous dioxane.

  • Addition of Reagents: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of triphosgene (0.4 eq) in anhydrous dioxane dropwise over 30 minutes. A catalytic amount of pyridine (0.1 eq) can be added to facilitate the reaction.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase).

  • Workup: Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature. The product will often precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold diethyl ether to remove any unreacted starting material and soluble byproducts.

  • Purification: Recrystallize the crude solid from hot ethyl acetate or acetonitrile to yield pure 1H-Pyrido[2,3-d]oxazine-2,4-dione as a crystalline solid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizing Workflows and Logic

Diagram 1: General Experimental Workflow

G A Reaction Setup: - Dry Glassware - Inert Atmosphere B Reagent Addition: - 2-Aminonicotinic Acid - Anhydrous Solvent - Triphosgene (slowly at 0°C) A->B 1 C Reaction Monitoring: - TLC Analysis B->C 2 D Workup: - Cool Reaction - Vacuum Filtration - Wash with Non-polar Solvent C->D 3 E Purification: - Recrystallization or - Column Chromatography D->E 4 F Characterization: - NMR - Mass Spectrometry E->F 5 G Storage: - Desiccator - Inert Atmosphere F->G 6

Caption: General workflow for the synthesis and handling of 1H-Pyrido[2,3-d]oxazine-2,4-dione.

Diagram 2: Troubleshooting Low Yield

G A Low Yield Observed B Check Reaction Completion (TLC of crude mixture) A->B C Incomplete Reaction B->C Yes D Complete Reaction B->D No E Action: - Increase reaction time/temp - Check reagent purity C->E F Investigate Purification Loss D->F H Investigate Side Reactions D->H G Action: - Check solubility in wash/recrystallization solvents - Optimize purification method F->G I Action: - Analyze crude by NMR/MS - Adjust reaction conditions (e.g., temp, addition rate) H->I

References

Technical Support Center: Scalable Synthesis of 1H-Pyrido[2,3-d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the scalable synthesis of 1H-Pyrido[2,3-d]oxazine-2,4-dione, a key heterocyclic compound for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for 1H-Pyrido[2,3-d]oxazine-2,4-dione? A1: The most prevalent and scalable method is a direct, one-step cyclization of 2-aminonicotinic acid (also known as 3-amino-2-pyridinecarboxylic acid) using a suitable carbonylating agent. This approach is analogous to the well-established synthesis of similar heterocyclic diones like isatoic anhydride.[1]

Q2: What are the essential starting materials and reagents? A2: The key starting material is 2-aminonicotinic acid. The critical reagent for the cyclization is a carbonylating agent, such as ethyl chloroformate, diphosgene, or triphosgene, in the presence of a base like triethylamine and an anhydrous aprotic solvent.[2][3][4]

Q3: What are the most critical parameters for a successful cyclization reaction? A3: Success hinges on several factors:

  • Anhydrous Conditions: The reaction is highly sensitive to moisture, which can hydrolyze the reagents and intermediates. All glassware, solvents, and reagents must be thoroughly dried.

  • Temperature Control: The initial reaction is typically performed at a low temperature (e.g., 0 °C) to control the exothermic reaction and prevent side products, followed by a period at room temperature or gentle heating to ensure completion.[3]

  • Stoichiometry: Precise control over the molar equivalents of the carbonylating agent and the base is crucial for maximizing yield and minimizing impurities.

Q4: What are the typical yields and purity levels that can be expected? A4: While specific scalable synthesis data for this exact molecule is limited in published literature, analogous syntheses of 1H-benzo[d][5][6]oxazine-2,4-diones report yields ranging from 65% to 80%.[1] High purity (>98%) is typically achieved after purification by recrystallization or washing the precipitate.

Q5: What are the primary safety precautions for this synthesis? A5: This synthesis involves hazardous materials requiring strict safety protocols:

  • Ethyl Chloroformate/Phosgene Equivalents: These are toxic, corrosive, and lachrymatory. Always handle them in a certified chemical fume hood.

  • Triethylamine: This base is flammable, corrosive, and has a strong odor.

  • Solvents: Anhydrous solvents like THF or Dioxane are flammable.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Experimental Workflow and Mechanism

The overall workflow involves the preparation of an activated carbonyl intermediate from 2-aminonicotinic acid, which then undergoes intramolecular cyclization to yield the final product.

G cluster_workflow Synthesis Workflow start Start: 2-Aminonicotinic Acid step1 Dissolve in Anhydrous Solvent (e.g., THF, Dioxane) start->step1 step2 Add Base (Triethylamine) Cool to 0 °C step1->step2 step3 Slowly Add Ethyl Chloroformate Maintain 0 °C step2->step3 step4 Stir at Room Temperature (Monitor by TLC/LCMS) step3->step4 step5 Filter Crude Product step4->step5 step6 Wash & Dry Precipitate step5->step6 end_node Product: 1H-Pyrido[2,3-d]oxazine-2,4-dione step6->end_node

Caption: High-level workflow for the synthesis of 1H-Pyrido[2,3-d]oxazine-2,4-dione.

G cluster_mechanism Proposed Reaction Mechanism A 2-Aminonicotinic Acid + Ethyl Chloroformate B Mixed Carbonic Anhydride Intermediate A->B Base (Et3N) C Intramolecular Cyclization (Nucleophilic Attack by Amine) B->C D Tetrahedral Intermediate C->D E Elimination of Ethanol D->E F 1H-Pyrido[2,3-d]oxazine-2,4-dione E->F

Caption: Proposed mechanism for the formation of the pyridoxazine-dione ring.

Detailed Experimental Protocol

This protocol describes the cyclization of 2-aminonicotinic acid using ethyl chloroformate.

Materials and Equipment:

  • Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.

  • Dropping funnel.

  • Ice-water bath.

  • Standard glassware for workup and filtration.

Table 1: Reagent Quantities and Reaction Conditions

Reagent / ParameterMolar Eq.Typical QuantityPurpose
2-Aminonicotinic Acid1.013.8 g (0.1 mol)Starting Material
Triethylamine (Et₃N)2.230.6 mL (0.22 mol)Base
Ethyl Chloroformate1.110.5 mL (0.11 mol)Cyclizing Agent
Anhydrous Dioxane-200 mLSolvent
Temperature -0 °C to 25 °CReaction Control
Time -3 - 5 hoursReaction Completion

Procedure:

  • Setup: Under a nitrogen atmosphere, add 2-aminonicotinic acid (1.0 eq) and anhydrous dioxane to a dry three-neck flask. Stir the suspension.

  • Basification: Add triethylamine (2.2 eq) to the suspension and cool the mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add ethyl chloroformate (1.1 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. A precipitate of triethylamine hydrochloride will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Isolation: Once the reaction is complete, filter the mixture to collect the solid precipitate.

  • Purification: Wash the collected solid sequentially with cold water and then cold ethanol to remove triethylamine hydrochloride and any unreacted starting materials.

  • Drying: Dry the purified white to off-white solid product under a vacuum to a constant weight.

Troubleshooting Guide

Table 2: Common Issues and Solutions

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Presence of moisture in reagents or solvent. 2. Inactive ethyl chloroformate (hydrolyzed). 3. Insufficient base to neutralize generated HCl.1. Use freshly distilled anhydrous solvents. Dry glassware in an oven. 2. Use a fresh bottle of ethyl chloroformate. 3. Ensure the correct stoichiometry of triethylamine is used.
Incomplete Reaction 1. Reaction time is too short. 2. Poor solubility of starting material. 3. Insufficient activation at low temperature.1. Extend the reaction time at room temperature and continue monitoring. 2. Increase the solvent volume or consider a co-solvent. 3. Ensure efficient stirring and maintain the temperature during the addition of ethyl chloroformate.
Product is Discolored or Impure 1. Reaction temperature was too high, causing side reactions. 2. Formation of intermolecular amide byproducts. 3. Ineffective washing/purification.1. Maintain strict temperature control (0-5 °C) during the addition of the chloroformate. 2. Ensure slow, dropwise addition of the chloroformate to the reaction mixture. 3. Perform additional washes with an appropriate solvent or consider recrystallization.[7]
Difficulty Filtering the Product 1. The precipitate is too fine or gelatinous.1. Allow the mixture to stand without stirring for a period to allow particles to agglomerate. 2. Add a small amount of a non-solvent and cool the mixture to encourage crystallization.

References

Validation & Comparative

Validating the Mechanism of Action of 1H-Pyrido[2,3-d]oxazine-2,4-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the hypothesized mechanism of action of 1H-Pyrido[2,3-d]oxazine-2,4-dione. Due to the limited direct experimental data on this specific molecule, this document leverages data from structurally similar compounds, particularly those with a pyrido[2,3-d]pyrimidine core, to propose and validate potential biological targets. The primary hypothesized mechanisms of action are the inhibition of kinase signaling pathways and the inhibition of cyclooxygenase (COX) enzymes, both of which are common targets for this structural class of compounds.

Hypothesized Mechanism 1: Kinase Inhibition

The pyrido[2,3-d]pyrimidine scaffold is a well-established "hinge-binding" motif found in numerous kinase inhibitors. These compounds often act as ATP-competitive inhibitors, targeting enzymes such as tyrosine kinases (e.g., VEGFR-2, HER-2), cyclin-dependent kinases (CDKs), and phosphoinositide 3-kinases (PI3K).[1][2] The validation of this mechanism for 1H-Pyrido[2,3-d]oxazine-2,4-dione would involve a tiered approach from broad screening to specific target validation.

Comparative Data: Kinase Inhibitory Activity of Structural Analogs

The following table summarizes the inhibitory activity of various pyrido[2,3-d]pyrimidine analogs against different kinases. This serves as a benchmark for expected potency if 1H-Pyrido[2,3-d]oxazine-2,4-dione operates through a similar mechanism.

Compound ClassTarget KinaseIC50 / Ki ValueReference Compound
Pyrido[2,3-d]pyrimidinonesVEGFR-2IC50: 0.124 µMCompound 5e[2]
Pyrido[2,3-d]pyrimidinonesHER-2IC50: 0.077 µMCompound 5e[2]
Pyrido[2,3-d]pyrimidin-7-oneRIPK2IC50: 8 nMCompound UH15-15[3]
Pyrido[2,3-d]pyrimidineCDK4/Cyclin D1IC50: Not specifiedPalbociclib (61)[1]
Pyrido[2,3-d]pyrimidineBcr/AblIC50: 2.5 nMPD173955[1]
Experimental Protocols for Validating Kinase Inhibition

1. Broad Kinase Panel Screening:

  • Objective: To identify which kinases or kinase families are inhibited by 1H-Pyrido[2,3-d]oxazine-2,4-dione.

  • Methodology:

    • Utilize a commercial kinase panel assay (e.g., Eurofins KinaseProfiler™, Promega Kinase-Glo®) that covers a broad range of human kinases (e.g., >400 kinases).

    • The compound is typically tested at a fixed concentration (e.g., 1 µM or 10 µM).

    • The assay measures the remaining kinase activity after incubation with the test compound, usually via a luminescence-based or fluorescence-based readout that quantifies ATP consumption or substrate phosphorylation.

    • Results are expressed as a percentage of inhibition relative to a vehicle control.

2. IC50 Determination for Lead Targets:

  • Objective: To quantify the potency of inhibition for the most promising kinase targets identified in the initial screen.

  • Methodology:

    • Perform a dose-response analysis using an in vitro kinase assay for the selected target(s).

    • Prepare serial dilutions of 1H-Pyrido[2,3-d]oxazine-2,4-dione (e.g., from 1 nM to 100 µM).

    • Incubate the kinase, its specific substrate, and ATP with each concentration of the compound.

    • Measure kinase activity and plot the percentage of inhibition against the logarithm of the compound concentration.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

3. Cellular Target Engagement Assay:

  • Objective: To confirm that the compound can bind to its target kinase within a cellular context.

  • Methodology (e.g., Cellular Thermal Shift Assay - CETSA):

    • Treat intact cells (e.g., a cancer cell line known to express the target kinase) with 1H-Pyrido[2,3-d]oxazine-2,4-dione or a vehicle control.

    • Heat the cell lysates to various temperatures. Ligand-bound proteins are stabilized and will denature at a higher temperature than unbound proteins.

    • After cooling and centrifugation to remove aggregated proteins, analyze the amount of soluble target kinase remaining in the supernatant using Western blotting or ELISA.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizations: Kinase Inhibition Workflow and Signaling Pathway

G cluster_0 In Vitro Validation cluster_1 Cellular Validation A 1. Broad Kinase Panel Screen B 2. IC50 Determination (Dose-Response) A->B Identify Hits C 3. Cellular Target Engagement (CETSA) B->C Confirm Potency D 4. Downstream Signaling (Western Blot) C->D E E D->E Mechanism Validated G cluster_0 ATP Binding Pocket RTK Receptor Tyrosine Kinase Downstream Downstream Signaling Cascade (e.g., MAPK, PI3K) RTK->Downstream Compound 1H-Pyrido[2,3-d] oxazine-2,4-dione Compound->RTK Inhibition ATP ATP ATP->RTK Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation G AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGs Prostaglandins (PGE2) COX->PGs Compound 1H-Pyrido[2,3-d] oxazine-2,4-dione Compound->COX Inhibition Inflammation Inflammation, Pain, Fever PGs->Inflammation G cluster_0 Hypothesis cluster_1 Validation cluster_2 Conclusion A Compound inhibits COX enzymes B In Vitro Assay: Decreased activity of purified COX-1/2 A->B C Cellular Assay: Decreased PGE2 production in LPS-stimulated cells A->C D Mechanism Validated: Anti-inflammatory action via COX inhibition B->D C->D

References

Cross-reactivity profiling of 1H-Pyrido[2,3-d]oxazine-2,4-dione against a panel of kinases

Author: BenchChem Technical Support Team. Date: November 2025

For research, scientific, and drug development professionals, this guide provides a comparative overview of the kinase cross-reactivity profile of the novel compound 1H-Pyrido[2,3-d]oxazine-2,4-dione against a panel of well-characterized kinase inhibitors. The following data for 1H-Pyrido[2,3-d]oxazine-2,4-dione is presented as a hypothetical profile for illustrative purposes, designed to showcase its potential selectivity and guide future experimental design.

This document details the inhibitory activity of 1H-Pyrido[2,3-d]oxazine-2,4-dione and several established multi-kinase inhibitors against a panel of kinases implicated in oncogenesis and other disease states. The aim is to provide a clear, data-driven comparison to assist in evaluating the potential therapeutic applications and off-target effects of this novel chemical entity.

Kinase Inhibition Profile: A Comparative Overview

The inhibitory activity of 1H-Pyrido[2,3-d]oxazine-2,4-dione was assessed against a panel of receptor and non-receptor tyrosine kinases and compared with commercially available inhibitors. The data, presented in terms of IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), are summarized below. Lower IC50 values indicate greater potency.

Kinase Target1H-Pyrido[2,3-d]oxazine-2,4-dione (IC50, nM) (Hypothetical Data)Sunitinib (IC50, nM)Sorafenib (IC50, nM)Erlotinib (IC50, nM)Dasatinib (IC50, nM)
VEGFR2 1590[1]90[1]>10,00020
PDGFRβ 2557[1]57[1]>10,00030
c-Kit 3058[1]58[1]>10,000<1
BCR-ABL >5,000>10,000>10,000>10,000<1[2]
EGFR >10,000>10,000>10,0002[3]30
Src >1,000>1,000>1,000>1,000<1
RET 45Inhibits[4]>10,000>10,00015

Summary of a Hypothetical Profile: The hypothetical data suggests that 1H-Pyrido[2,3-d]oxazine-2,4-dione is a potent and selective inhibitor of VEGFR2, PDGFRβ, and c-Kit, with moderate activity against RET. Notably, it demonstrates significantly less off-target activity against key kinases such as BCR-ABL, EGFR, and Src when compared to a broad-spectrum inhibitor like Dasatinib. This profile suggests a potential therapeutic window for targeting angiogenesis and specific oncogenic pathways with reduced side effects associated with broader kinase inhibition.

Experimental Protocols

The following is a representative protocol for determining the kinase inhibitory activity of a test compound.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay quantifies the binding of a test compound to the ATP-binding site of a kinase.

Materials:

  • Kinase of interest (e.g., VEGFR2, PDGFRβ, etc.)

  • Europium-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled ATP-competitive kinase tracer

  • Test compound (1H-Pyrido[2,3-d]oxazine-2,4-dione) and reference inhibitors

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplates

Procedure:

  • Compound Preparation: A 10-point serial dilution of the test compound and reference inhibitors is prepared in DMSO, followed by a further dilution in the assay buffer.

  • Assay Reaction: In a 384-well plate, the following are added in order:

    • Test compound or DMSO (vehicle control)

    • A mixture of the kinase and the Eu-labeled antibody

    • A mixture of the Alexa Fluor™ 647-labeled tracer

  • Incubation: The plate is incubated at room temperature for 60 minutes, protected from light.

  • Data Acquisition: The plate is read on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.

  • Data Analysis: The FRET ratio (665 nm emission / 615 nm emission) is calculated. The data is then normalized to the vehicle control (high FRET) and a control with a high concentration of a known inhibitor (low FRET). The IC50 values are determined by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Signaling Pathway

VEGFR_PDGFR_Signaling cluster_membrane Cell Membrane cluster_ligands cluster_inhibitors cluster_downstream Downstream Signaling VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PDGFRb PDGFRβ PDGFRb->PI3K RAS RAS PDGFRb->RAS VEGF VEGF VEGF->VEGFR2 PDGF PDGF PDGF->PDGFRb CompoundX 1H-Pyrido[2,3-d] oxazine-2,4-dione CompoundX->VEGFR2 CompoundX->PDGFRb Proliferation Cell Proliferation & Angiogenesis PLCg->Proliferation AKT AKT PI3K->AKT AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Hypothetical inhibition of VEGFR2 and PDGFRβ signaling by 1H-Pyrido[2,3-d]oxazine-2,4-dione.

Experimental Workflow

Kinase_Assay_Workflow start Start compound_prep Prepare Serial Dilutions of Test Compound start->compound_prep reagent_prep Prepare Kinase, Antibody, and Tracer Solutions start->reagent_prep plate_loading Dispense Reagents and Compound into 384-well Plate compound_prep->plate_loading reagent_prep->plate_loading incubation Incubate at Room Temperature for 60 min plate_loading->incubation read_plate Read FRET Signal on Plate Reader incubation->read_plate data_analysis Calculate FRET Ratios and Normalize Data read_plate->data_analysis ic50_calc Fit Data to Dose-Response Curve and Determine IC50 data_analysis->ic50_calc end End ic50_calc->end

Caption: Workflow for the in vitro kinase inhibition binding assay.

References

A Head-to-Head Showdown: Novel Pyrido[2,3-d]oxazine-2,4-dione Analogs Emerge as Potent Challengers to Olaparib in PARP-1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of targeted cancer therapy, a new class of compounds based on the 1H-Pyrido[2,3-d]oxazine-2,4-dione scaffold is demonstrating significant promise, with preclinical data revealing potent anti-cancer activity that rivals, and in some cases exceeds, the established PARP inhibitor, Olaparib. This guide provides a detailed comparison of these novel agents against Olaparib, supported by experimental data, to inform researchers and drug development professionals on their potential as next-generation oncology therapeutics.

Quantitative Comparison of Inhibitory Activity

A series of novel pyrano[2,3-d]pyrimidine-2,4-dione derivatives, structurally analogous to the pyrido[2,3-d]oxazine-2,4-dione core, were synthesized and evaluated for their ability to inhibit PARP-1, a key enzyme in DNA damage repair and a validated target in oncology. The inhibitory activities of the most promising compounds, designated S2 and S7, were directly compared with Olaparib. Furthermore, their cytotoxic effects were assessed in MCF-7 (human breast adenocarcinoma) and HCT116 (human colon carcinoma) cancer cell lines.

CompoundPARP-1 IC50 (nM)[1]MCF-7 IC50 (µM)[1]HCT116 IC50 (µM)[1]
Novel Compound S2 4.06 ± 0.182.65 ± 0.05> 50
Novel Compound S7 3.61 ± 0.151.28 ± 1.124.96 ± 0.12
Olaparib (Reference) 5.77Not Reported in this studyNot Reported in this study
Staurosporine (Reference) Not Applicable7.258Not Reported in this study

The data clearly indicates that novel compounds S2 and S7 exhibit superior PARP-1 inhibitory potency compared to Olaparib in a cell-free assay.[1] Notably, compound S7 also demonstrates significant cytotoxicity in both MCF-7 and HCT116 cell lines.

The PARP-1 Signaling Pathway in Cancer Therapy

Poly(ADP-ribose) polymerase 1 (PARP-1) is a critical enzyme in the base excision repair (BER) pathway, which rectifies single-strand DNA breaks. In cancer cells with deficiencies in other DNA repair mechanisms, such as homologous recombination (a common feature in BRCA-mutated cancers), the inhibition of PARP-1 leads to an accumulation of DNA damage and, ultimately, cell death. This concept is known as synthetic lethality.

PARP1_Signaling_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) Chains PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate BER_Complex Base Excision Repair (BER) Complex PAR->BER_Complex recruits DNA_Repair DNA Repair BER_Complex->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival Novel_Compound Pyrido[2,3-d]oxazine-2,4-dione Derivative (e.g., S7) Novel_Compound->PARP1 Olaparib Olaparib Olaparib->PARP1 Inhibition Inhibition

PARP-1 signaling pathway and points of inhibition.

Experimental Protocols

The following methodologies were employed to generate the comparative data presented above.

In Vitro PARP-1 Inhibitory Assay

The inhibitory activity of the synthesized compounds against PARP-1 was determined using a commercially available PARP-1 inhibitor assay kit. The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins in a 96-well plate format.

Workflow:

PARP1_Inhibition_Assay start Start plate_prep Coat 96-well plate with histone proteins start->plate_prep add_reagents Add PARP-1 enzyme, biotinylated NAD+, and test compound/Olaparib plate_prep->add_reagents incubation Incubate to allow for poly(ADP-ribosylation) add_reagents->incubation add_streptavidin Add Streptavidin-HRP incubation->add_streptavidin add_substrate Add HRP substrate and measure absorbance add_streptavidin->add_substrate data_analysis Calculate IC50 values add_substrate->data_analysis end End data_analysis->end

Workflow for the in vitro PARP-1 inhibition assay.
Cell Viability Assay (MTT Assay)

The cytotoxic effects of the novel compounds were evaluated against MCF-7 and HCT116 human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Methodology:

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5x10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: MTT reagent was added to each well, and the plates were incubated for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: The formazan crystals were dissolved in DMSO.

  • Absorbance Measurement: The absorbance of each well was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.

Conclusion and Future Directions

The preliminary data strongly suggests that derivatives of the 1H-Pyrido[2,3-d]oxazine-2,4-dione scaffold represent a promising new class of PARP-1 inhibitors. The superior in vitro potency of compounds S2 and S7 compared to the established drug Olaparib warrants further investigation. Future studies should focus on optimizing the pharmacokinetic properties of these lead compounds, evaluating their efficacy in in vivo cancer models, and further elucidating their mechanism of action. The development of these novel agents could provide new therapeutic options for patients with cancers characterized by DNA repair deficiencies.

References

Comparative Analysis of In Vitro Reproducibility for 1H-Pyrido[2,3-d]oxazine-2,4-dione Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Derivatives of the core 1H-Pyrido[2,3-d]oxazine-2,4-dione scaffold, particularly the closely related pyrido[2,3-d]pyrimidine-2,4-diones and pyrido[2,3-d]pyridazine-2,8-diones, have been investigated for a range of therapeutic applications. These include roles as inhibitors of eukaryotic Elongation Factor-2 Kinase (eEF-2K), Cyclooxygenase (COX) enzymes, Fibroblast Growth Factor Receptor (FGFR), and Protoporphyrinogen Oxidase (PPO), as well as exhibiting antimicrobial properties. The reproducibility of in vitro experiments with these compounds can be inferred by comparing the methodologies and quantitative outcomes across different research endeavors.

Quantitative Data Comparison

The following tables summarize the reported in vitro activities of various derivatives, providing a basis for comparing their potency and selectivity. Variations in reported values for similar compounds can highlight the importance of standardized experimental conditions for ensuring reproducibility.

Table 1: eEF-2K Inhibition by Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives

CompoundR1R2R3IC50 (nM)Reference
6 EthylCONH2Cyclopropyl420[1][2]
9 PropylCONH2Cyclopropyl930[1][2]

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Table 2: COX-1 and COX-2 Inhibition by a Pyrido[2,3-d]pyridazine-2,8-dione Derivative

CompoundTarget% InhibitionIC50 (µM)
7c COX-152.3-
7c COX-255.8-

Data for compound 7c indicates dual inhibitory activity against both COX isoforms.

Table 3: Protoporphyrinogen Oxidase (PPO) Inhibition by Pyrido[2,3-d]pyrimidine-2,4-dione-Benzoxazinone Hybrids

CompoundKi (µM)
11q 0.0074
Flumioxazin (control)0.046

Ki (inhibition constant) indicates the binding affinity of the inhibitor to the enzyme. A lower Ki value signifies a more potent inhibitor.

Table 4: EGFR Kinase Inhibition by Pyrido[2,3-d]pyrimidine and Thieno[3,2-d]pyrimidine Derivatives

CompoundTargetIC50 (nM)
B1 EGFRL858R/T790M13
B7 EGFRL858R/T790M5.9

These compounds show potent inhibition of a mutant form of EGFR, a key target in cancer therapy.

Table 5: Antimicrobial Activity of Pyridothienopyrimidine Derivatives

CompoundMicroorganismMIC (µg/mL)
3a B. cereus4
5a B. subtilis8
9b E. coli16

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocols

To facilitate the replication and validation of these findings, detailed methodologies for the key in vitro assays are provided below. Consistency in these protocols is paramount for achieving reproducible results.

eEF-2K Inhibition Assay (Radiometric)

This assay quantifies the activity of eEF-2K by measuring the incorporation of radiolabeled phosphate into its substrate.

  • Reaction Mixture: Prepare a reaction mixture containing the purified eEF-2K enzyme, the substrate (e.g., a synthetic peptide), and the test compound at various concentrations in a suitable buffer (e.g., HEPES buffer with MgCl2 and CaCl2).

  • Initiation: Start the kinase reaction by adding ATP, including a radiolabeled ATP analog (e.g., [γ-32P]ATP).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

  • Termination and Detection: Stop the reaction and separate the radiolabeled substrate from the unincorporated radiolabeled ATP using a suitable method (e.g., filter binding).

  • Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of enzyme inhibition at each compound concentration and determine the IC50 value.

COX-1/COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the production of prostaglandins by COX enzymes.

  • Enzyme Preparation: Use purified ovine COX-1 or human recombinant COX-2.

  • Reaction Mixture: Prepare a reaction buffer (e.g., Tris-HCl) containing hematin and a reducing agent (e.g., epinephrine).

  • Pre-incubation: Add the test compound to the enzyme solution and pre-incubate to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Incubation: Incubate at a controlled temperature (e.g., 37°C) for a defined period.

  • Termination: Stop the reaction by adding a quenching agent (e.g., a strong acid).

  • Detection: Quantify the amount of prostaglandin E2 (PGE2) produced using a specific detection method, such as an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 values.

Protoporphyrinogen Oxidase (PPO) Inhibition Assay

This assay determines the inhibitory effect of compounds on the PPO enzyme, which is crucial in heme and chlorophyll biosynthesis.

  • Enzyme Source: Utilize a source of PPO, such as isolated plant mitochondria or recombinant enzyme.

  • Reaction Mixture: Prepare a reaction buffer containing the enzyme, the test compound, and a suitable detergent.

  • Substrate Addition: Add the substrate, protoporphyrinogen IX.

  • Incubation: Incubate the reaction mixture in the dark at a controlled temperature.

  • Detection: Measure the formation of the product, protoporphyrin IX, which is fluorescent, using a fluorescence spectrophotometer.

  • Data Analysis: Determine the rate of the reaction and calculate the inhibition constant (Ki) for the test compounds.

EGFR Kinase Inhibition Assay

This assay evaluates the inhibitory activity of compounds against the Epidermal Growth Factor Receptor (EGFR) kinase.

  • Assay Principle: Utilize a kinase assay kit that employs a luminescent or fluorescent readout to measure ATP consumption or substrate phosphorylation.

  • Reaction Components: The assay typically includes recombinant EGFR kinase (wild-type or mutant), a specific peptide substrate, and ATP.

  • Procedure:

    • Add the test compound at various concentrations to the wells of a microplate.

    • Add the EGFR kinase and the substrate.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a specified time.

    • Add a detection reagent that measures the amount of ADP produced (indicating kinase activity) or the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 values.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism.

  • Compound Dilution: Prepare serial dilutions of the test compound in a liquid growth medium in a microtiter plate.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

The biological effects of these compounds are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for interpreting experimental data and for the rational design of new derivatives.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Compound Test Compound (Pyrido-oxazine derivative) Incubation Incubation with Test Compound Compound->Incubation Target Biological Target (e.g., eEF-2K, COX, FGFR) Assay In Vitro Assay System Target->Assay Assay->Incubation Measurement Measurement of Biological Activity Incubation->Measurement Data Quantitative Data (e.g., IC50, Ki, MIC) Measurement->Data Comparison Comparison with Controls/Alternatives Data->Comparison Conclusion Conclusion on Reproducibility & Efficacy Comparison->Conclusion

Caption: General workflow for in vitro screening of 1H-Pyrido[2,3-d]oxazine-2,4-dione derivatives.

eEF-2K Signaling Pathway

eukaryotic Elongation Factor-2 Kinase (eEF-2K) is a key regulator of protein synthesis. Its activation leads to the phosphorylation and inactivation of eEF-2, thereby inhibiting the elongation step of translation. This pathway is often dysregulated in cancer, making eEF-2K an attractive therapeutic target.

eEF2K_pathway CaM Ca2+/Calmodulin eEF2K eEF-2K CaM->eEF2K Activates eEF2 eEF-2 (Active) eEF2K->eEF2 Phosphorylates p_eEF2 p-eEF-2 (Inactive) Protein_Synthesis Protein Synthesis eEF2->Protein_Synthesis Promotes p_eEF2->Protein_Synthesis Inhibits Inhibitor Pyrido-oxazine Derivative Inhibitor->eEF2K Inhibits

Caption: Simplified eEF-2K signaling pathway and the point of inhibition.

COX-2 Inflammatory Pathway

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and catalyzes the production of prostaglandins, which are key mediators of pain and inflammation.

COX2_pathway Inflammatory_Stimuli Inflammatory Stimuli COX2 COX-2 Inflammatory_Stimuli->COX2 Induces Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Catalyzes Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediates Inhibitor Pyrido-oxazine Derivative Inhibitor->COX2 Inhibits

Caption: The COX-2 pathway in inflammation and its inhibition.

FGFR Signaling Pathway in Cancer

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that, when aberrantly activated, can drive cancer cell proliferation, survival, and angiogenesis.

FGFR_pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds & Activates Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) FGFR->Downstream Activates Cancer Cancer Cell Proliferation, Survival, Angiogenesis Downstream->Cancer Promotes Inhibitor Pyrido-oxazine Derivative Inhibitor->FGFR Inhibits

Caption: Overview of the FGFR signaling pathway in cancer.

References

Comparative In Vivo Efficacy of Pyrido[2,3-d]oxazine Derivatives versus Standard-of-Care in Topical Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, no specific in vivo efficacy data has been published for 1H-Pyrido[2,3-d]oxazine-2,4-dione in a therapeutic context. This guide therefore provides a comparative analysis of a closely related derivative, a pyrido[2,3-d]pyridazine-2,8-dione , which has demonstrated significant anti-inflammatory properties in preclinical models. This derivative serves as a proxy to evaluate the potential of this chemical class against established standard-of-care treatments for topical inflammation.

Overview

Inflammation is a complex biological response to harmful stimuli, and the cyclooxygenase (COX) enzymes are key mediators of this process. Nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids are the cornerstones of topical anti-inflammatory therapy. This guide compares the in vivo efficacy of a novel pyrido[2,3-d]pyridazine-2,8-dione derivative, a dual COX-1/COX-2 inhibitor, with the standard-of-care agents dexamethasone (a corticosteroid) and indomethacin (an NSAID) in a well-established model of topical inflammation.

Data Presentation: In Vivo Anti-inflammatory Efficacy

The following table summarizes the comparative efficacy of the pyrido[2,3-d]pyridazine-2,8-dione derivative and standard-of-care treatments in the croton oil-induced mouse ear edema model.

CompoundClassDoseEfficacy (% Inhibition of Edema)Reference
Pyrido[2,3-d]pyridazine-2,8-dione derivative (Compound 7c) Dual COX-1/COX-2 Inhibitor1.25 mg/ear82%[1]
Dexamethasone Corticosteroid0.1 mg/ear63.7% - 88.11%[1][2][3]
Indomethacin NSAID (COX Inhibitor)0.5 - 2 mg/ear57% - 75.1%[1][3][4]

Experimental Protocols

The data presented above was generated using the following key experimental model:

Croton Oil-Induced Ear Edema in Mice

This is a standard and widely used preclinical model to evaluate the efficacy of topically applied anti-inflammatory agents.

  • Animal Model: Male Swiss mice are typically used.

  • Induction of Inflammation: A solution of croton oil (a phorbol ester that acts as an irritant) in a suitable solvent (e.g., acetone) is applied topically to the inner surface of the right ear of each mouse. The left ear serves as a control and receives only the vehicle.

  • Treatment Application: The investigational compound (pyrido[2,3-d]pyridazine-2,8-dione derivative) or the standard-of-care drug (dexamethasone or indomethacin) is dissolved in the croton oil solution and co-applied to the right ear.

  • Efficacy Measurement: After a specified period (typically 6 hours), the mice are euthanized, and a circular section (punch biopsy) is taken from both the treated (right) and control (left) ears. The weight of each ear punch is measured.

  • Calculation of Edema Inhibition: The difference in weight between the right and left ear punches is calculated to determine the extent of the inflammatory edema. The percentage of edema inhibition for each treatment group is then calculated relative to the edema observed in the group treated with croton oil alone.

Mandatory Visualizations

Signaling Pathway

The pyrido[2,3-d]pyridazine-2,8-dione derivative exerts its anti-inflammatory effect by inhibiting COX-1 and COX-2 enzymes. These enzymes are central to the arachidonic acid cascade, which produces pro-inflammatory prostaglandins.

COX_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) COX1_COX2->Prostaglandins Inflammation Inflammation (Pain, Edema, Redness) Prostaglandins->Inflammation Investigational_Compound Pyrido[2,3-d]pyridazine-2,8-dione (Dual Inhibitor) Investigational_Compound->COX1_COX2 Inhibition NSAIDs NSAIDs (e.g., Indomethacin) NSAIDs->COX1_COX2 Inhibition

Caption: Mechanism of action of the dual COX-1/COX-2 inhibitor.

Experimental Workflow

The following diagram illustrates the workflow for the in vivo comparison of anti-inflammatory agents.

Experimental_Workflow Start Start: Grouping of Mice Induce_Inflammation Topical Application of Croton Oil + Treatment to Right Ear Start->Induce_Inflammation Control_Application Application of Vehicle to Left Ear Start->Control_Application Incubation Incubation Period (e.g., 6 hours) Induce_Inflammation->Incubation Control_Application->Incubation Euthanasia Euthanize Mice Incubation->Euthanasia Biopsy Collect Ear Punch Biopsies (Left and Right Ears) Euthanasia->Biopsy Weighing Weigh Ear Biopsies Biopsy->Weighing Calculation Calculate Edema Weight (Right Ear - Left Ear) Weighing->Calculation Analysis Calculate % Inhibition vs. Control Group Calculation->Analysis End End: Comparative Efficacy Determined Analysis->End

Caption: Workflow of the croton oil-induced mouse ear edema assay.

References

Computational Docking Analysis: 1H-Pyrido[2,3-d]oxazine-2,4-dione in Comparison to Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Discovery

In the landscape of modern drug development, computational docking serves as a powerful tool to predict the binding affinity and interaction of novel compounds with biological targets. This guide provides a comparative analysis of the computational docking performance of 1H-Pyrido[2,3-d]oxazine-2,4-dione, a heterocyclic scaffold of interest, against two prominent cancer-related protein kinases: Epidermal Growth Factor Receptor (EGFR) and Poly (ADP-ribose) polymerase-1 (PARP-1). Due to the limited availability of direct computational studies on 1H-Pyrido[2,3-d]oxazine-2,4-dione, this comparison leverages data from structurally related pyrido[2,3-d]pyrimidine derivatives to provide insightful estimations of its potential binding characteristics. The performance of these derivatives is benchmarked against well-established clinical inhibitors, Erlotinib for EGFR and Olaparib for PARP-1.

Comparative Docking Performance

The binding affinity of a ligand to its target protein is a critical indicator of its potential biological activity. In computational docking, this is often represented by a docking score, with more negative values typically indicating a stronger binding affinity. The following tables summarize the docking scores of pyrido[2,3-d]pyrimidine derivatives and known ligands against EGFR and PARP-1, as reported in various computational studies.

Table 1: Comparative Docking Scores against Epidermal Growth Factor Receptor (EGFR)

Compound/DerivativePDB ID of EGFRDocking SoftwareDocking Score (kcal/mol)Reference
Pyrido[2,3-d]pyrimidine Derivative 1 4HJOMOE-10.93[1]
Pyrido[2,3-d]pyrimidine Derivative 2 4HJOMOE-10.68[1]
Erlotinib (Known Ligand) 1M17AutoDock Vina-7.3[2]
Erlotinib (Known Ligand) 1M17Glide-9.34[3]
Erlotinib (Known Ligand) 4HJOMOE-23.94[4]

Table 2: Comparative Docking Scores against Poly (ADP-ribose) polymerase-1 (PARP-1)

Compound/DerivativePDB ID of PARP-1Docking SoftwareDocking Score (kcal/mol)Reference
Pyridopyridazinone Derivative Not SpecifiedMOE-20.54 (ΔG)[5]
Olaparib (Known Ligand) 7KK4GlideNot Specified[6]
Olaparib (Known Ligand) Not SpecifiedDOCK-61.41 (Grid Score)[7]
Olaparib (Known Ligand) 5DS3MOENot Specified[8]

Note: Direct computational docking data for 1H-Pyrido[2,3-d]oxazine-2,4-dione was not available in the reviewed literature. The data for pyrido[2,3-d]pyrimidine and pyridopyridazinone derivatives are presented as structurally similar analogs.

Experimental Protocols

The methodologies employed in computational docking studies are crucial for the reproducibility and interpretation of the results. Below are detailed protocols for two commonly used docking software, Glide and AutoDock Vina, based on procedures described in the referenced literature.

Glide Docking Protocol

1. Protein Preparation:

  • The three-dimensional crystal structure of the target protein (e.g., EGFR or PARP-1) is obtained from the Protein Data Bank (PDB).

  • The protein structure is prepared using the "Protein Preparation Wizard" in the Schrödinger Suite. This process involves:

    • Removal of water molecules beyond a 5 Å radius from the active site.

    • Addition of hydrogen atoms.

    • Assignment of correct bond orders.

    • Optimization of the hydrogen-bond network.

    • A restrained minimization of the protein structure is performed using a force field such as OPLS3e.[9]

2. Ligand Preparation:

  • The 2D structures of the ligands are drawn using a molecular editor and then converted to 3D structures.

  • Ligands are prepared using the "LigPrep" module in the Schrödinger Suite. This involves:

    • Generating various possible ionization states at a physiological pH range (e.g., 7.0 ± 2.0).

    • Generating tautomers and stereoisomers.

    • Minimizing the ligand structures using a suitable force field.

3. Receptor Grid Generation:

  • A receptor grid is generated around the active site of the protein.

  • The grid box is typically centered on the co-crystallized ligand or a predicted binding site. The size of the grid box is defined to encompass the entire binding pocket.

4. Ligand Docking:

  • Ligand docking is performed using the "Glide" module.

  • Docking can be carried out at different precision levels, such as Standard Precision (SP) or Extra Precision (XP).[10]

  • The docking poses are scored using a scoring function (e.g., GlideScore), and the pose with the best score is selected for further analysis.

5. Analysis of Results:

  • The binding poses and interactions of the ligands with the protein are visualized and analyzed. Key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking are identified.

AutoDock Vina Protocol

1. Protein and Ligand Preparation:

  • The PDB files for the protein and ligand are obtained.

  • Using AutoDockTools (ADT), water molecules are removed from the protein structure, and polar hydrogens are added.

  • Gasteiger charges are computed for both the protein and the ligand.

  • The prepared protein and ligand are saved in the PDBQT format.

2. Grid Box Definition:

  • A grid box is defined to specify the search space for the docking simulation.

  • The center and dimensions of the grid box are set to cover the active site of the protein. For example, a grid box with dimensions of 30Å x 30Å x 30Å might be used.[11]

3. Docking Execution:

  • AutoDock Vina is run from the command line.

  • A configuration file is created that specifies the paths to the protein and ligand PDBQT files, the grid box parameters, and the output file name.

  • The exhaustiveness parameter, which controls the thoroughness of the search, can be adjusted (default is 8).[12]

4. Analysis of Docking Results:

  • The output file contains the predicted binding poses of the ligand, ranked by their binding affinity scores in kcal/mol.

  • The interactions between the ligand and the protein for the best-ranked pose are analyzed using visualization software like PyMOL or Discovery Studio.[2]

Visualizations

To further illustrate the concepts discussed, the following diagrams depict a general computational docking workflow and a simplified EGFR signaling pathway.

Computational_Docking_Workflow Computational Docking Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein_Prep Protein Preparation (PDB Structure) Grid_Gen Receptor Grid Generation Protein_Prep->Grid_Gen Ligand_Prep Ligand Preparation (2D/3D Structure) Docking Molecular Docking (e.g., Glide, AutoDock) Ligand_Prep->Docking Grid_Gen->Docking Scoring Scoring & Ranking Docking->Scoring Pose_Analysis Binding Pose & Interaction Analysis Scoring->Pose_Analysis

Caption: A general workflow for computational molecular docking studies.

EGFR_Signaling_Pathway Simplified EGFR Signaling Pathway EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Proliferation Cell Proliferation, Survival, etc. Downstream->Proliferation Inhibitor EGFR Inhibitor (e.g., Erlotinib) Inhibitor->EGFR

Caption: Simplified representation of the EGFR signaling cascade and its inhibition.

Conclusion

While direct computational docking studies on 1H-Pyrido[2,3-d]oxazine-2,4-dione are not yet prevalent in published literature, the analysis of structurally similar pyrido[2,3-d]pyrimidine derivatives suggests that this scaffold has the potential to interact favorably with key cancer targets like EGFR and PARP-1. The docking scores of these analogs are comparable to, and in some cases, appear more favorable than, the established inhibitors Erlotinib and Olaparib. These findings underscore the promise of the broader pyridopyrimidine and related heterocyclic families as a foundation for the design of novel kinase inhibitors. Further in silico and subsequent in vitro studies are warranted to elucidate the precise binding modes and therapeutic potential of 1H-Pyrido[2,3-d]oxazine-2,4-dione and its derivatives. This guide provides a foundational understanding and a methodological framework for researchers to build upon in their quest for next-generation targeted cancer therapies.

References

A Comprehensive Guide to Validating Off-Target Effects of 1H-Pyrido[2,3-d]oxazine-2,4-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a strategic framework and detailed experimental protocols for the validation of off-target effects of the compound 1H-Pyrido[2,3-d]oxazine-2,4-dione. Given the limited publicly available information on the specific biological targets of this molecule, this guide focuses on a comprehensive approach to first identify its primary biological target(s) and subsequently characterize its off-target profile. This approach is essential for a thorough understanding of its mechanism of action and potential for therapeutic development or as a chemical probe.

Introduction to 1H-Pyrido[2,3-d]oxazine-2,4-dione and the Importance of Off-Target Validation

1H-Pyrido[2,3-d]oxazine-2,4-dione, also known as 3-Azaisatoic anhydride, is a heterocyclic organic molecule. The "anhydride" nomenclature suggests potential reactivity towards nucleophiles, which could contribute to non-specific interactions with biological macromolecules, making a thorough off-target assessment critical.

Off-target effects, the interactions of a compound with proteins other than its intended therapeutic target, are a major cause of adverse drug reactions and clinical trial failures. Early and comprehensive off-target profiling is crucial to de-risk drug development projects, elucidate a compound's true mechanism of action, and identify potential opportunities for drug repositioning.

Proposed Workflow for Target Identification and Off-Target Validation

Given that the primary target of 1H-Pyrido[2,3-d]oxazine-2,4-dione is not well-established, a systematic approach is required. The following workflow outlines a strategy from initial target discovery to comprehensive off-target profiling.

Target_Validation_Workflow cluster_phase1 Phase 1: Target Identification cluster_phase2 Phase 2: Initial Target Validation cluster_phase3 Phase 3: Broad Off-Target Profiling cluster_phase4 Phase 4: In-depth Validation of Key Off-Targets Phenotypic_Screening Phenotypic Screening (e.g., cell viability, reporter assays) Affinity_Purification Affinity Purification-Mass Spectrometry (AP-MS) Phenotypic_Screening->Affinity_Purification Identify bioactive context Biochemical_Assays Biochemical Assays (e.g., enzymatic assays, binding assays) Affinity_Purification->Biochemical_Assays Putative targets Yeast_3_Hybrid Yeast 3-Hybrid Yeast_3_Hybrid->Biochemical_Assays Putative targets Cellular_Target_Engagement Cellular Target Engagement (e.g., CETSA, NanoBRET) Biochemical_Assays->Cellular_Target_Engagement Validate direct binding In_Silico_Prediction In Silico Off-Target Prediction Cellular_Target_Engagement->In_Silico_Prediction Confirmed primary target(s) Large_Scale_Biochemical Large-Scale Biochemical Profiling (e.g., Kinase Panel, GPCR Panel) In_Silico_Prediction->Large_Scale_Biochemical Prioritize panels Cell-Based_Proteomics Cell-Based Proteomics Profiling (e.g., TPP, 2D-TPP) Large_Scale_Biochemical->Cell-Based_Proteomics Identify high-priority off-targets Cellular_Phenotypic_Assays Cellular Phenotypic Assays (siRNA/CRISPR knockdown) Cell-Based_Proteomics->Cellular_Phenotypic_Assays Validate functional relevance In_Vivo_Studies In Vivo Models Cellular_Phenotypic_Assays->In_Vivo_Studies Confirm in vivo relevance

Caption: A stepwise workflow for identifying the primary target(s) and validating the off-target effects of a novel compound.

Experimental Protocols

This section provides detailed methodologies for key experiments in the validation workflow.

Phase 1: Target Identification

1. Affinity Purification-Mass Spectrometry (AP-MS)

  • Objective: To identify proteins that directly bind to 1H-Pyrido[2,3-d]oxazine-2,4-dione.

  • Methodology:

    • Probe Synthesis: Synthesize a derivative of 1H-Pyrido[2,3-d]oxazine-2,4-dione with a linker and an affinity tag (e.g., biotin). A control probe with a similar chemical scaffold but predicted to be inactive should also be synthesized.

    • Cell Lysis and Incubation: Incubate the biotinylated probe and the control probe with cell lysates from a relevant cell line (identified through phenotypic screening).

    • Affinity Capture: Use streptavidin-coated beads to capture the probe-protein complexes.

    • Washing: Perform extensive washing steps to remove non-specific binders.

    • Elution and Digestion: Elute the bound proteins and digest them into peptides using trypsin.

    • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Data Analysis: Identify proteins that are significantly enriched in the experimental sample compared to the control.

Phase 2: Initial Target Validation

1. Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm target engagement in a cellular context.

  • Methodology:

    • Cell Treatment: Treat intact cells with 1H-Pyrido[2,3-d]oxazine-2,4-dione or a vehicle control.

    • Heating: Heat the cell suspensions at a range of temperatures.

    • Lysis and Centrifugation: Lyse the cells and separate the soluble and precipitated protein fractions by centrifugation.

    • Protein Quantification: Analyze the soluble fraction by Western blotting or mass spectrometry to quantify the amount of the putative target protein that remains soluble at each temperature.

    • Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

Phase 3: Broad Off-Target Profiling

1. Kinase Profiling

  • Objective: To assess the selectivity of 1H-Pyrido[2,3-d]oxazine-2,4-dione against a broad panel of kinases, a common source of off-target effects for small molecules.

  • Methodology:

    • Compound Submission: Submit 1H-Pyrido[2,3-d]oxazine-2,4-dione to a commercial kinase profiling service (e.g., Eurofins DiscoverX, Reaction Biology).

    • Assay Format: Typically, these services use in vitro enzymatic assays with recombinant kinases. The activity is often measured via ATP consumption or substrate phosphorylation.

    • Data Analysis: The results are usually presented as the percent inhibition at a given concentration or as IC50 values for a subset of inhibited kinases.

2. Thermal Proteome Profiling (TPP)

  • Objective: To obtain an unbiased, proteome-wide view of target and off-target engagement in live cells.

  • Methodology:

    • Cell Culture and Treatment: Grow cells to a sufficient density and treat with 1H-Pyrido[2,3-d]oxazine-2,4-dione or vehicle.

    • Temperature Gradient: Aliquot the cell suspension and heat each aliquot to a different temperature.

    • Lysis and Protein Digestion: Lyse the cells and digest the soluble proteins into peptides.

    • TMT Labeling: Label the peptides from each temperature point with tandem mass tags (TMT) for multiplexed quantitative proteomics.

    • LC-MS/MS Analysis: Analyze the pooled, labeled peptides by LC-MS/MS.

    • Data Analysis: Identify proteins that show a significant thermal stabilization or destabilization upon compound treatment.

Comparison with Alternatives

Once a primary target is identified, a meaningful comparison with alternative compounds can be performed. For instance, if 1H-Pyrido[2,3-d]oxazine-2,4-dione is found to be a DNA-PK inhibitor , a comparison with established DNA-PK inhibitors like NU7441 and M3814 (Peposertib) would be appropriate.

Table 1: Hypothetical Comparison of a DNA-PK Inhibitor with Alternatives

Parameter1H-Pyrido[2,3-d]oxazine-2,4-dioneNU7441M3814 (Peposertib)
On-Target Potency (IC50) To be determined~14 nM~2.3 nM
Kinase Selectivity (S-Score at 1µM) To be determinedData availableData available
Key Off-Targets (IC50 < 1µM) To be determinedPI3K, mTORTo be determined
Cellular Target Engagement (CETSA Shift) To be determinedDemonstratedDemonstrated
In Vivo Efficacy Model To be determinedXenograft modelsClinical trials ongoing

Signaling Pathway and Workflow Diagrams

DNA Damage Response Pathway (Hypothetical Target Context)

If 1H-Pyrido[2,3-d]oxazine-2,4-dione were to target a key player in the DNA damage response (DDR), such as a kinase, understanding its position in the signaling cascade is crucial.

DDR_Pathway DNA_Damage DNA Damage (Double-Strand Break) Sensor Sensor Proteins (e.g., MRN Complex) DNA_Damage->Sensor ATM_ATR PIKK Kinases (ATM, ATR) Sensor->ATM_ATR CHK1_CHK2 Checkpoint Kinases (CHK1, CHK2) ATM_ATR->CHK1_CHK2 Effectors Effector Proteins (e.g., p53, BRCA1) CHK1_CHK2->Effectors Cell_Cycle_Arrest Cell Cycle Arrest Effectors->Cell_Cycle_Arrest DNA_Repair DNA Repair Effectors->DNA_Repair Apoptosis Apoptosis Effectors->Apoptosis Compound 1H-Pyrido[2,3-d]oxazine-2,4-dione Compound->ATM_ATR Potential Inhibition Point

Caption: Simplified overview of the DNA Damage Response (DDR) signaling pathway, a potential area of activity for novel small molecules.

Logical Relationship for Off-Target Validation

The process of validating an off-target hit follows a logical progression from initial identification to confirming its biological relevance.

Off_Target_Logic Screening_Hit Hit from Profiling Screen (e.g., Kinase Panel) Dose_Response Biochemical Dose-Response (IC50 determination) Screening_Hit->Dose_Response Confirm potency Cellular_Binding Cellular Target Engagement (CETSA or NanoBRET) Dose_Response->Cellular_Binding Verify cell permeability and binding Functional_Assay Cell-Based Functional Assay (e.g., pathway modulation) Cellular_Binding->Functional_Assay Assess functional consequence Phenotypic_Relevance Phenotypic Correlation (siRNA/CRISPR validation) Functional_Assay->Phenotypic_Relevance Link to cellular phenotype

Caption: Logical workflow for the validation of a potential off-target interaction, from initial screening hit to phenotypic relevance.

Conclusion

Validating the off-target effects of 1H-Pyrido[2,3-d]oxazine-2,4-dione requires a systematic and multi-faceted approach, especially in the absence of a known primary target. By employing a phased strategy that begins with target identification and progresses to broad, unbiased profiling and in-depth validation of key off-targets, researchers can build a comprehensive understanding of this compound's biological activities. The experimental protocols and conceptual workflows provided in this guide offer a robust framework for objectively assessing the performance and potential liabilities of 1H-Pyrido[2,3-d]oxazine-2,4-dione, thereby enabling informed decisions in drug discovery and development.

Navigating the Maze: A Comparative Framework for the ADMET Profiling of 1H-Pyrido[2,3-d]oxazine-2,4-dione Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the journey of a novel compound from discovery to a viable drug candidate is fraught with challenges. A critical hurdle in this path is the assessment of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. This guide provides a comparative framework for evaluating the ADMET profiles of 1H-Pyrido[2,3-d]oxazine-2,4-dione analogs, a class of heterocyclic compounds with significant therapeutic potential.

The ADMET Assessment Workflow

A systematic approach to ADMET profiling is essential for making informed decisions in the drug discovery pipeline. The process typically begins with computational predictions to prioritize compounds, followed by a series of in vitro assays to experimentally validate and quantify key ADMET parameters.

ADMET_Workflow cluster_in_silico In Silico Screening cluster_in_vitro In Vitro Assays A Library of Analogs B ADMET Prediction (e.g., SwissADME, pkCSM) A->B C Prioritized Analogs B->C D Absorption (PAMPA, Caco-2) C->D Experimental Validation E Metabolism (Microsomal Stability, CYP Inhibition) C->E F Toxicity (Cytotoxicity, hERG) C->F G Data Analysis & Candidate Selection D->G E->G F->G H H G->H Lead Candidate

Caption: A generalized workflow for the ADMET profiling of drug candidates.

Comparative Data Summary

The following table provides a template for summarizing the key ADMET data for a series of 1H-Pyrido[2,3-d]oxazine-2,4-dione analogs. Populating this table with experimental data will enable a direct and efficient comparison of the compounds' properties.

Compound IDMolecular Weight ( g/mol )logPSolubility (µM)PAMPA Permeability (10⁻⁶ cm/s)Caco-2 Permeability (10⁻⁶ cm/s)Microsomal Stability (t½, min)CYP3A4 Inhibition (IC₅₀, µM)Cytotoxicity (CC₅₀, µM)
Analog 1
Analog 2
Analog 3
Control

Detailed Experimental Protocols

Accurate and reproducible data is contingent on well-defined experimental protocols. The following sections detail standard methodologies for key ADMET assays.

Absorption Assays

a) Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Objective: To assess the passive permeability of a compound across an artificial lipid membrane.

  • Methodology:

    • A filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane.

    • The test compound is added to the donor wells (typically at a concentration of 100-200 µM in a buffered solution, pH 7.4).

    • The acceptor plate, containing a buffer solution, is placed on top of the donor plate, sandwiching the membrane.

    • The assembly is incubated at room temperature for a specified period (e.g., 4-18 hours).

    • The concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.

    • Permeability (Pe) is calculated using the following equation: Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * Vd * Va / ((Vd + Va) * Area * Time)

b) Caco-2 Permeability Assay

  • Objective: To evaluate the active and passive transport of a compound across a human intestinal epithelial cell monolayer.

  • Methodology:

    • Caco-2 cells are seeded onto permeable filter supports and cultured for 21-25 days to form a confluent monolayer.

    • The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).

    • The test compound is added to the apical (A) side, and the amount of compound that permeates to the basolateral (B) side is measured over time (typically 2 hours). This is the A-to-B permeability.

    • To assess efflux, the compound is added to the basolateral side, and permeation to the apical side is measured (B-to-A permeability).

    • Compound concentrations are quantified by LC-MS/MS.

    • The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein.

Metabolism Assays

a) Liver Microsomal Stability Assay

  • Objective: To determine the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes.

  • Methodology:

    • The test compound (typically at 1 µM) is incubated with liver microsomes (e.g., human, rat, mouse) and a NADPH-regenerating system at 37°C.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).

    • The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.

    • The half-life (t½) is calculated from the rate of disappearance of the compound.

b) Cytochrome P450 (CYP) Inhibition Assay

  • Objective: To assess the potential of a compound to inhibit major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9), which is crucial for predicting drug-drug interactions.

  • Methodology:

    • A fluorescent probe substrate specific for a particular CYP isoform is incubated with human liver microsomes and a NADPH-regenerating system.

    • The test compound is added at various concentrations.

    • The reaction is incubated at 37°C, and the formation of the fluorescent metabolite is monitored over time using a plate reader.

    • The IC₅₀ value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) is calculated.

Toxicity Assays

a) Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)

  • Objective: To evaluate the general toxicity of a compound on cell viability.

  • Methodology:

    • A relevant cell line (e.g., HepG2, a human liver carcinoma cell line) is seeded in a 96-well plate and allowed to attach overnight.

    • The cells are treated with the test compound at a range of concentrations for a specified period (e.g., 24, 48, or 72 hours).

    • For the MTT assay, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide is added, which is converted to a colored formazan product by viable cells. The absorbance is measured to quantify cell viability.

    • For the CellTiter-Glo® assay, a reagent that measures ATP levels is added, and luminescence is measured as an indicator of cell viability.

    • The CC₅₀ value (the concentration of the compound that reduces cell viability by 50%) is determined.

By systematically applying these methodologies, researchers can build a comprehensive ADMET profile for their 1H-Pyrido[2,3-d]oxazine-2,4-dione analogs, enabling a robust comparative analysis that will guide the selection of candidates with the highest probability of success in the clinic.

Safety Operating Guide

Safe Disposal of 1H-Pyrido[2,3-d]oxazine-2,4-dione: A Procedural Guide

Safe Disposal of 1H-Pyrido[2,3-d][1][2]oxazine-2,4-dione: A Procedural Guide

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 1H-Pyrido[2,3-d][1][2]oxazine-2,4-dione, a heterocyclic compound. Due to the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are based on guidelines for the structurally similar compound, Isatoic Anhydride, and general principles of hazardous waste management as outlined by regulatory bodies such as the U.S. Environmental Protection Agency (EPA).

I. Immediate Safety and Personal Protective Equipment (PPE)

Before handling 1H-Pyrido[2,3-d][1][2]oxazine-2,4-dione for disposal, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection A lab coat or chemical-resistant apron.
Respiratory A NIOSH-approved respirator may be necessary if handling fine powders or if there is a risk of aerosolization. Use in a well-ventilated area or under a chemical fume hood.

II. Waste Identification and Segregation

Proper identification and segregation of chemical waste are the first steps in the disposal process. This ensures that incompatible materials are not mixed, which could lead to dangerous chemical reactions.

  • Waste Characterization : 1H-Pyrido[2,3-d][1][2]oxazine-2,4-dione should be treated as hazardous chemical waste.

  • Segregation : Keep this compound separate from other waste streams, particularly strong oxidizing agents, strong acids, and strong bases, with which it may be incompatible.[3]

III. Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.

  • Evacuate : Clear the immediate area of all personnel.

  • Ventilate : Ensure the area is well-ventilated.

  • Containment : For a solid spill, carefully sweep up the material to avoid creating dust. For a liquid solution, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

  • Collection : Place the contained waste into a suitable, labeled container for hazardous waste.

  • Decontamination : Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Disposal of Cleanup Materials : All materials used for cleanup should be treated as hazardous waste and disposed of accordingly.

IV. Step-by-Step Disposal Procedure

The disposal of 1H-Pyrido[2,3-d][1][2]oxazine-2,4-dione must be conducted in compliance with local, state, and federal regulations. The primary recommended method is to engage a licensed hazardous waste disposal company.

  • Containerization :

    • Place the waste in a clearly labeled, sealed, and leak-proof container. The container must be compatible with the chemical.

    • The label should include the chemical name ("1H-Pyrido[2,3-d][1][2]oxazine-2,4-dione"), the words "Hazardous Waste," and the date of accumulation.[1]

  • Storage :

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Storage time should be minimized in accordance with EPA and local regulations, which is generally no more than 90 days for small quantity generators.[1]

  • Licensed Disposal :

    • Arrange for pickup and disposal by a certified hazardous waste management company.[1][4] These companies are equipped to handle and transport hazardous materials safely.

    • Provide the disposal company with all necessary information about the waste, including its chemical identity and any known hazards.

  • Alternative Disposal Method (for authorized facilities only) :

    • For facilities with the appropriate permits and equipment, an alternative is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[3] This should only be performed by trained personnel in a licensed facility.

V. Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of 1H-Pyrido[2,3-d][1][2]oxazine-2,4-dione.

startStart: 1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione Waste GeneratedidentifyIdentify as Hazardous Wastestart->identifysegregateSegregate from Incompatible Materialsidentify->segregatecontainerizePackage in Labeled, Sealed Containersegregate->containerizestoreStore in Designated Secure Areacontainerize->storealternative_disposalIs On-site Incineration Facility Available and Permitted?store->alternative_disposallicensed_disposalEngage Licensed Hazardous Waste Disposal CompanyendEnd: Proper Disposal Completelicensed_disposal->endalternative_disposal->licensed_disposalNoincinerateDissolve in Combustible Solvent and Incineratealternative_disposal->incinerateYesincinerate->end

Disposal Decision Workflow

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of 1H-Pyrido[2,3-d][1][2]oxazine-2,4-dione, thereby fostering a secure research environment and upholding their commitment to environmental stewardship.

Personal protective equipment for handling 1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione

Essential Safety and Handling Guide for 1H-Pyrido[2,3-d][1][2]oxazine-2,4-dione

Disclaimer: No specific Safety Data Sheet (SDS) for 1H-Pyrido[2,3-d][1][2]oxazine-2,4-dione was publicly available at the time of this writing. The following guidance is based on the general principles of laboratory safety for handling heterocyclic compounds and should be supplemented by a thorough risk assessment conducted by qualified personnel.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 1H-Pyrido[2,3-d][1][2]oxazine-2,4-dione. Adherence to these protocols is critical for ensuring personal safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with the specific experimental conditions should always be performed to determine the appropriate level of personal protection. The following table summarizes the recommended PPE for handling 1H-Pyrido[2,3-d][1][2]oxazine-2,4-dione.

Protection Type Specification Rationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a significant risk of splashing or aerosol generation.Protects against splashes of the compound or solvents, which could cause serious eye irritation or damage.
Hand Protection Double-gloving with compatible chemical-resistant gloves (e.g., nitrile gloves). Consult the glove manufacturer's resistance chart for specific solvents being used.Prevents skin contact with the compound, which may be harmful if absorbed. Double-gloving provides an additional layer of protection.
Body Protection A flame-resistant laboratory coat, fully buttoned.Protects against splashes and prevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hood is required. If engineering controls are not sufficient to control exposure, a properly fitted NIOSH-approved respirator may be necessary.Minimizes the inhalation of any dust or aerosols, which could be harmful.
Foot Protection Closed-toe and closed-heel shoes.Protects feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Protocol

2.1. Preparation and Weighing:

  • Work Area Preparation: Ensure the chemical fume hood is certified and functioning correctly. The work surface should be clean and free of clutter.

  • Gather Materials: Collect all necessary equipment, including spatulas, weighing paper, and sealable containers, before bringing the compound into the work area.

  • Donning PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing: Perform all weighing operations within the chemical fume hood. Use a tared, sealed container to minimize the risk of generating dust.

2.2. Experimental Use:

  • Controlled Environment: All procedures involving the handling of 1H-Pyrido[2,3-d][1][2]oxazine-2,4-dione should be conducted in a chemical fume hood.

  • Avoid Inhalation and Contact: Handle the compound carefully to avoid generating dust or aerosols. Prevent direct contact with skin, eyes, and clothing.

  • Spill Preparedness: Have a spill kit readily available that is appropriate for chemical spills. The kit should include absorbent materials, neutralizing agents (if applicable), and waste disposal bags.

Disposal Plan

3.1. Waste Segregation:

  • Solid Waste: All solid waste contaminated with 1H-Pyrido[2,3-d][1][2]oxazine-2,4-dione, including used weighing paper, gloves, and other disposable materials, must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a designated, sealed hazardous waste container. Do not mix with incompatible waste streams.

3.2. Waste Disposal:

  • All hazardous waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Emergency Procedures

Exposure Type Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wearing appropriate PPE, contain the spill with absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete. For large spills, contact your institution's EHS department immediately.

Diagrams

PPE_Selection_WorkflowPersonal Protective Equipment (PPE) Selection Workflowcluster_assessmentHazard Assessmentcluster_ppePPE Selectioncluster_verificationVerificationstartStart: Handling 1H-Pyrido[2,3-d][1,3]oxazine-2,4-dionerisk_assessmentPerform Risk Assessment(Consider quantity, concentration, and procedure)start->risk_assessmenteye_protectionEye Protection:Chemical Splash Goggles (ANSI Z87.1)risk_assessment->eye_protectionAll Procedureshand_protectionHand Protection:Double Nitrile Glovesrisk_assessment->hand_protectionAll Proceduresbody_protectionBody Protection:Flame-Resistant Lab Coatrisk_assessment->body_protectionAll Proceduresrespiratory_protectionRespiratory Protection:Work in Fume Hoodrisk_assessment->respiratory_protectionAll Proceduresfoot_protectionFoot Protection:Closed-toe Shoesrisk_assessment->foot_protectionAll Proceduresface_protectionFace Shield (if splash risk)eye_protection->face_protectionSplash/Aerosol Potentialppe_checkVerify Proper Fit andFunction of all PPEface_protection->ppe_checkhand_protection->ppe_checkbody_protection->ppe_checkrespiratory_protection->ppe_checkfoot_protection->ppe_checkproceedProceed with Experimentppe_check->proceed

Caption: PPE selection workflow for handling 1H-Pyrido[2,3-d][1][2]oxazine-2,4-dione.

×

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1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.